Voreloxin Hydrochloride

Catalog No.
S003531
CAS No.
175519-16-1
M.F
C18H20ClN5O4S
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voreloxin Hydrochloride

CAS Number

175519-16-1

Product Name

Voreloxin Hydrochloride

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C18H20ClN5O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N

SMILES

Array

Synonyms

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Voreloxin Hcl(SNS-595; AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity; inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

Voreloxin Hydrochloride: Mechanism of Action and Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of Voreloxin

The table below summarizes key quantitative data from biochemical and cellular studies.

Parameter Experimental System Value / Finding Citation
Topo II Inhibition (IC₅₀) In vitro relaxation assay 3.2 μg/mL [1]

| Cytotoxicity (IC₅₀ / LD₅₀) --- AML Cell Lines | MV4-11 cells | 0.095 μM | [2] | | --- AML Cell Lines | HL-60 cells | 0.884 μM | [2] | | --- Primary AML Blasts | 88 patient samples | 2.30 ± 1.87 μM (mean LD₅₀) | [3] | | --- Broad Panel | 15 human tumor cell lines | 0.04 to 1.155 μM | [1] [2] | | Cleavage Complex Formation | CCRF-CEM cells (ICE Bioassay) | Detectable at 1 μM; comparable to 1 μM doxorubicin | [4] [5] | | Radiosensitization (DEF) | U251 glioblastoma cells (Clonogenic assay) | 1.51 (at 75 nmol/L) | [6] | | In Vivo Efficacy | P388 leukemia mouse model | Potent activity at 50 mg/kg (i.p.) | [1] [7] |

Molecular Mechanism of Action

Voreloxin's anticancer activity is driven by a multi-step process that culminates in irreversible DNA damage and cell death. The following diagram maps this mechanism and the subsequent cellular fate.

G Voreloxin Induces DNA Damage and Apoptosis Voreloxin Voreloxin Entry into Cell DNA_Intercalation Intercalation into DNA Voreloxin->DNA_Intercalation TopoII_Poisoning Poisoning of Topoisomerase II DNA_Intercalation->TopoII_Poisoning Site_Selective Site-Selective Damage (GC-rich regions) DNA_Intercalation->Site_Selective  Results in Stabilized_Complex Stabilized Cleavage Complex (TopoII-DNA) TopoII_Poisoning->Stabilized_Complex DSBs Formation of Site-Selective Double-Strand Breaks (DSBs) Stabilized_Complex->DSBs G2_Arrest Cell Cycle Arrest in G2 Phase DSBs->G2_Arrest Apoptosis Activation of Apoptosis G2_Arrest->Apoptosis Site_Selective->DSBs

Voreloxin's pathway from DNA binding to apoptosis.

Key Mechanistic Insights
  • DNA Intercalation: Voreloxin inserts itself between DNA base pairs, a step that is required for its cytotoxic activity [4] [5]. Evidence comes from studies with non-intercalating analogs, which lose anti-proliferative activity, while analogs with enhanced intercalation show 9.5-fold greater potency [4] [5].
  • Topoisomerase II Poisoning: The drug poisons both α and β isoforms of human topoisomerase II, stabilizing the enzyme-DNA "cleavage complex" and preventing re-ligation of DNA double-strand breaks [4] [5].
  • Site-Selective DNA Damage: Unlike other topoisomerase II poisons like etoposide that cause extensive DNA fragmentation, voreloxin induces site-selective double-strand breaks, preferentially at GC/GG sequences [5]. This is analogous to the action of quinolone antibacterials in prokaryotes [4] [5].
  • Cellular Consequences: The persistent DNA damage triggers replication-dependent cell cycle arrest at the G2 phase, ultimately leading to apoptosis (programmed cell death) [4] [3] [2]. The action is p53-independent, making it effective in tumors with p53 mutations [3] [6].

Key Experimental Protocols

To investigate voreloxin's mechanism, several key assays are employed. The workflow for a central DNA relaxation assay is detailed below.

G DNA Relaxation Assay Workflow Start Supercoiled Plasmid DNA Step1 Incubate with: - Topoisomerase IIα (0.2 U) - Reaction Buffer - ATP - Drug (Voreloxin/Control) Start->Step1 Step2 Stop Reaction (e.g., with SDS/Proteinase K) Step1->Step2 BufferNote Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 10 mM ATP, 0.5 mM DTT Step1->BufferNote Step3 Analyze via Agarose Gel Electrophoresis Step2->Step3 Result1 Result: Relaxed DNA (Catalytic Inhibition) Step3->Result1 Control Result2 Result: Cleaved DNA (Topo II Poisoning) Step3->Result2 + Voreloxin

Steps to assess Topoisomerase II inhibition and poisoning.

Detailed Methodologies
  • ICE Bioassay (In Vivo Complex of Enzyme Assay)

    • Purpose: To detect the stabilization of topoisomerase II-DNA cleavage complexes in cells [4] [5].
    • Procedure: Treat cells (e.g., CCRF-CEM) with voreloxin. Isolate DNA via cesium gradient centrifugation. Perform immunoblotting on DNA fractions using antibodies against topoisomerase IIα and IIβ to detect enzyme trapped on DNA [4] [5].
  • Pulsed-Field Gel Electrophoresis (PFGE)

    • Purpose: To directly visualize and quantify DNA double-strand breaks in cells [5].
    • Procedure: Embed voreloxin-treated cells in agarose plugs. Lyse cells within plugs to liberate DNA. Perform electrophoresis under pulsed-field conditions to separate large DNA fragments. Stain gel with ethidium bromide and visualize; dose-dependent DNA fragmentation indicates DSBs [5].
  • Cell Cycle Analysis by Flow Cytometry

    • Purpose: To determine the impact of voreloxin on cell cycle progression (e.g., G2 arrest) [3] [2].
    • Procedure: Treat cells (e.g., HL-60, NB4) with voreloxin for 12-48 hours. Fix cells in ethanol, then treat with RNase and stain DNA with propidium iodide (PI). Analyze PI fluorescence intensity per cell using a flow cytometer to determine DNA content and cell cycle distribution [3] [2].

Differentiation from Other Chemotherapeutics

Voreloxin is mechanistically distinct from other topoisomerase II inhibitors, which contributes to its unique profile.

  • Structural Class: It is a naphthyridine analog (a quinolone derivative), a scaffold not previously used in cancer therapy, unlike the anthracycline or epipodophyllotoxin classes [4] [5].
  • Mechanistic Signature: Similar to anthracyclines, voreloxin is an intercalating topoisomerase II poison. However, it does not generate significant levels of reactive oxygen species (ROS), which are linked to the cardiotoxicity of anthracyclines like doxorubicin [5] [2] [6].
  • Resistance Profile: Voreloxin is not a substrate for P-glycoprotein (P-gp), a common efflux pump responsible for multi-drug resistance. This allows it to remain active in models resistant to anthracyclines and etoposide [4] [8] [6].

Conclusion and Research Implications

Voreloxin hydrochloride represents a novel class of topoisomerase II inhibitor with a defined mechanism of DNA intercalation and site-selective topoisomerase II poisoning. Its unique chemical structure and mechanistic signature—distinct from anthracyclines—along with its ability to evade common resistance mechanisms, make it a valuable candidate for ongoing clinical development, particularly in acute myeloid leukemia [8] [3].

References

Comprehensive Technical Guide: Voreloxin as a Site-Selective Topoisomerase II Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Voreloxin (vosaroxin) represents a first-in-class anticancer quinolone derivative that exhibits a novel mechanism of topoisomerase II inhibition through site-selective DNA damage. This naphthyridine analog distinguishes itself from traditional anthracyclines through its unique chemical scaffold, favorable pharmacokinetic profile, and reduced susceptibility to multidrug resistance mechanisms. Voreloxin demonstrates significant preclinical activity in acute myeloid leukemia (AML) models, both as a single agent and in combination with cytarabine, with synergistic effects observed across multiple studies. Clinical trials have shown promising results in AML and ovarian cancer, with a distinct safety profile characterized by reversible myelosuppression and mucositis rather than the cardiotoxicity associated with anthracyclines. Its dual mechanism of action combining DNA intercalation and topoisomerase II poisoning positions voreloxin as a promising therapeutic candidate worthy of further clinical development, particularly for patients with relapsed or refractory hematologic malignancies.

Drug Profile and Development Status

Voreloxin (also known as vosaroxin or SNS-595) is a first-in-class anticancer agent derived from the quinolone family, specifically classified as a naphthyridine analog [1] [2]. Unlike conventional quinolones primarily used as antibiotics, voreloxin has been optimized for anticancer activity through its unique mechanism of topoisomerase II inhibition. The drug is being developed by Sunesis Pharmaceuticals and has received orphan drug designation from the FDA for the treatment of acute myeloid leukemia (AML) [3]. The current development status has advanced to Phase III clinical trials for AML and earlier phase investigation for ovarian cancer [2] [3].

The molecular structure of voreloxin features a stable quinolone core that differentiates it chemically from anthracyclines, contributing to its distinct pharmacological properties [1]. Key differentiating features include:

  • Low clearance (2 L/h/m²) and long terminal half-life (22 hours)
  • Dose-proportional exposure with predictable pharmacokinetics
  • Volume of distribution (50 L/m²) approximately eightfold lower than daunomycin
  • No P-glycoprotein (P-gp) substrate, enabling activity in multidrug-resistant tumors [1]

These pharmaceutical characteristics potentially translate to reduced off-target organ toxicities compared to traditional anthracyclines, while maintaining potent anticancer activity [1].

Molecular Mechanism of Action

Dual Mechanism: DNA Intercalation and Topoisomerase II Poisoning

Voreloxin exhibits a sophisticated dual mechanism that integrates DNA intercalation with topoisomerase II inhibition, resulting in site-selective DNA damage [1] [2]. The compound intercalates into DNA at specific sites, preferentially targeting GC-rich regions similar to antibacterial quinolones [1]. This intercalation occurs in a replication-dependent manner, meaning the DNA damage is particularly potent in actively dividing cells [4].

Simultaneously, voreloxin functions as a topoisomerase II poison by stabilizing the cleavable complex formed between topoisomerase II and DNA [4] [2]. This inhibition prevents the re-ligation of double-strand breaks normally facilitated by topoisomerase II, converting transient DNA breaks into permanent lesions [2]. The site-selectivity of voreloxin-induced DNA damage differentiates it from traditional topoisomerase II inhibitors like etoposide and doxorubicin, which cause more generalized DNA damage [1].

DNA Damage Response and Repair Pathways

The DNA damage induced by voreloxin triggers a complex cellular response that determines cell fate. Research has demonstrated that homologous recombination repair (HRR) is essential for recovery from voreloxin-induced DNA damage, highlighting a potential avenue for synthetic lethality approaches [5]. Compared to doxorubicin, voreloxin induces less overall DNA fragmentation and shows a different pattern of damage across the cell cycle, with peak damage occurring in G2/M phase > S phase >> G1 phase [5].

The following diagram illustrates the key molecular mechanisms and cellular consequences of voreloxin activity:

G cluster_0 Molecular Targets cluster_1 DNA Damage Events cluster_2 Cellular Outcomes Voreloxin Voreloxin DNA_Intercalation DNA_Intercalation Voreloxin->DNA_Intercalation TopoII_Inhibition TopoII_Inhibition Voreloxin->TopoII_Inhibition Pgp_Resistance Pgp_Resistance Voreloxin->Pgp_Resistance Not a substrate p53_Independence p53_Independence Voreloxin->p53_Independence Active in p53-null GC_Rich_Binding GC_Rich_Binding DNA_Intercalation->GC_Rich_Binding Cleavable_Complex Cleavable_Complex TopoII_Inhibition->Cleavable_Complex DNA_Damage DNA_Damage GC_Rich_Binding->DNA_Damage Site-selective G2_Arrest G2_Arrest DNA_Damage->G2_Arrest DSB_Formation DSB_Formation Cleavable_Complex->DSB_Formation Impaired re-ligation DSB_Formation->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Voreloxin's dual mechanism of action leads to apoptotic cell death through coordinated DNA damage and cell cycle arrest.

Cellular Consequences and Anticancer Effects

Cell Cycle Arrest and Apoptosis Induction

Voreloxin treatment triggers dose-dependent cell cycle arrest at the G2/M phase, a critical checkpoint that allows cells to repair DNA damage before proceeding to mitosis [4] [2]. This arrest results from the activation of DNA damage checkpoints in response to double-strand breaks induced by voreloxin. When DNA damage exceeds repairable thresholds, cells undergo programmed cell death (apoptosis) through both intrinsic and extrinsic pathways [4] [6].

Studies in AML cell lines and primary patient samples have demonstrated that voreloxin induces phosphatidylserine externalization (detected by Annexin V staining) and caspase-3 activation, confirming apoptotic cell death [4]. The pro-apoptotic activity occurs in a p53-independent manner, as evidenced by maintained efficacy in p53-null K562 cell lines [4]. This independence from p53 status is particularly valuable in cancer therapy, as many malignancies harbor p53 mutations that confer resistance to conventional treatments.

Anticancer Activity in Preclinical Models

Voreloxin has demonstrated broad cytotoxic activity across various cancer models, with particular potency in hematologic malignancies. In primary AML blasts (n=88), the mean LD₅₀ value was 2.30 μM (±1.87 standard deviation), indicating significant sensitivity to voreloxin treatment [4]. The drug maintained activity in anthracycline-resistant models, attributed to its avoidance of P-glycoprotein-mediated efflux [1].

The following table summarizes key efficacy data from preclinical studies:

Cancer Model Experimental System Key Findings Reference
Acute Myeloid Leukemia Primary AML blasts (n=88) Mean LD₅₀ = 2.30 μM (±1.87) [4]
AML Cell Lines HL-60, MV4-11 Dose-dependent cytotoxicity and apoptosis [1] [4]
Combination Therapy Voreloxin + Cytarabine Synergistic (CI<0.85) in 22/25 primary AML samples [4]
In Vivo Efficacy Mouse bone marrow ablation model Reversible myelosuppression with supra-additive activity in combination [1]
Solid Tumors Lung (A549) and colon (HTC-116) cancer Cell cycle arrest at G2/M phase and apoptosis induction [6]

Table 1: Summary of Voreloxin's Preclinical Anticancer Efficacy

Synergistic Combinations and Clinical Applications

Enhanced Efficacy with Cytarabine in AML

The combination of voreloxin with cytarabine (Ara-C) has demonstrated particularly promising synergistic effects in AML models [1] [4]. Comprehensive synergy experiments revealed that 22 out of 25 primary AML samples tested exhibited synergistic cytotoxicity, with a mean combination index (CI) of 0.79 (where CI<0.85 indicates synergy) [4]. This combination has progressed to clinical evaluation based on these compelling preclinical data.

The molecular basis for this synergy likely stems from complementary mechanisms of action: cytarabine functions as a nucleoside analog that inhibits DNA synthesis, while voreloxin causes DNA double-strand breaks through topoisomerase II inhibition. The sequential or concurrent application of these agents creates a therapeutic convergence that overwhelms the DNA repair capacity of leukemic cells. In vivo studies in mouse models have confirmed supra-additive activity with manageable hematologic toxicity characterized by reversible reductions in peripheral white blood cells and platelets [1].

Clinical Development and Trial Results

Voreloxin has been evaluated in multiple clinical trials, including Phase I and II studies in both solid tumors and hematologic malignancies [7] [3]. In a Phase II trial involving 113 older adults with newly diagnosed, previously untreated AML, single-agent voreloxin demonstrated promising activity with a comparable safety profile across different age groups [7]. Preliminary results from a Phase Ib trial of voreloxin combined with cytarabine in relapsed/refractory AML patients indicated that voreloxin pharmacokinetics were unaffected by co-administration with cytarabine, supporting the pharmacological compatibility of this combination [7].

The clinical safety profile of voreloxin differs notably from traditional anthracyclines. The dose-limiting toxicities observed in clinical studies include reversible oral mucositis in leukemia trials and neutropenia with acceptable frequency of febrile neutropenia in solid tumor studies [1]. Importantly, voreloxin has not demonstrated the cardiotoxicity typically associated with anthracyclines, which can be dose-limiting and irreversible [1] [3].

Resistance Mechanisms and Comparative Advantages

Overcoming Conventional Resistance Pathways

Voreloxin exhibits several advantageous properties that enable it to overcome common chemoresistance mechanisms. A key differentiator is that voreloxin is not a substrate for P-glycoprotein (P-gp), an efflux pump frequently overexpressed in relapsed cancers that contributes to multidrug resistance [1] [3]. This property is particularly relevant in AML, where both older patients and those with relapsed disease often express higher levels of P-gp [1].

Additionally, voreloxin maintains activity in p53-deficient malignancies, as demonstrated by its efficacy in p53-null K562 cell lines [4]. Since p53 mutations are common in therapy-resistant cancers, this independence from functional p53 signaling expands voreloxin's potential application to tumors that would otherwise be resistant to apoptosis induction. The site-selective DNA damage mechanism also differs from the more generalized DNA damage caused by anthracyclines, potentially bypassing specific DNA repair adaptations that develop in treatment-resistant cells [1].

Comparative Advantages Over Anthracyclines

The following table highlights key differentiating features between voreloxin and traditional anthracyclines:

Characteristic Voreloxin Anthracyclines (e.g., Doxorubicin)
Chemical Class Naphthyridine derivative (quinolone family) Tetracycline derivative
DNA Damage Pattern Site-selective (GC-rich regions) Generalized
P-gp Substrate No Yes
p53 Dependence Independent Dependent
Cardiotoxicity Not observed Dose-limiting
Reactive Oxygen Species Minimal generation Significant generation
Primary Dose-Limiting Toxicity Mucositis, neutropenia Cardiotoxicity, myelosuppression
Resistance in MDR Models Maintains activity Often compromised

Table 2: Comparative Profile of Voreloxin Versus Traditional Anthracyclines

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Combination Studies

Standardized protocols for evaluating voreloxin activity in vitro have been established across multiple studies. For cell viability assays, researchers typically utilize human leukemia cell lines (e.g., HL-60, MV4-11, CCRF-CEM) maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere [1] [4]. Cells are seeded in 96-well plates at approximately 1×10⁵ cells/well and exposed to serial dilutions of voreloxin for designated treatment periods.

Voreloxin stock solutions (10 mM) are prepared in 0.17% methanesulfonic acid and diluted in fresh growth media immediately before use [1]. Vehicle controls containing equivalent dilutions of methanesulfonic acid without active compound are included in all experiments. Following drug exposure (typically 48 hours), viability is assessed using CellTiter-Glo Luminescent Cell Viability Assay or MTS tetrazolium reduction assays according to manufacturers' protocols [1] [4]. IC₅₀ values are determined using non-linear regression of sigmoidal dose-response curves with variable slope.

For combination studies with cytarabine, the two drugs are typically tested at fixed concentration ratios based on preliminary single-agent IC₅₀ values. The combination index (CI) is calculated according to the method of Chou and Talalay, where CI < 0.85 indicates synergy, CI = 0.85-1.2 indicates additive effects, and CI > 1.2 indicates antagonism [1] [4].

Apoptosis and Cell Cycle Analysis

Detailed protocols for assessing voreloxin-induced apoptosis and cell cycle effects involve flow cytometric analysis of cells stained with appropriate markers. For apoptosis detection, cells are typically stained with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits according to manufacturers' instructions [4] [6]. After voreloxin treatment, cells are washed in phosphate-buffered saline (PBS), resuspended in binding buffer containing calcium chloride, and incubated with Annexin V-FITC in the dark for 10 minutes prior to propidium iodide addition and immediate analysis by flow cytometry.

For cell cycle analysis, voreloxin-treated cells (typically 1×10⁶ cells per sample) are harvested, washed in cold PBS, and fixed in ice-cold 70% ethanol at -20°C [4]. Prior to analysis, cells are pelleted and resuspended in PBS containing propidium iodide (40 μg/mL) and RNase (100 μg/mL), then incubated at 37°C for 30 minutes to ensure specific DNA staining. The DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software packages.

Caspase activation can be assessed using fluorogenic substrates such as PhiPhiLux G1D2, which contains two fluorophores separated by a quenching linker sequence cleaved by active caspase-3 [4]. After cleavage, the resulting products fluoresce green and can be quantified using flow cytometry, providing specific measurement of executioner caspase activation in response to voreloxin treatment.

DNA Relaxation Assay for Topoisomerase II Inhibition

The following workflow diagram illustrates the key experimental approach for confirming topoisomerase II inhibition:

G cluster_0 Reagent Preparation cluster_1 Experimental Procedure Start Start Supercoiled_DNA Supercoiled_DNA Start->Supercoiled_DNA TopoII_Enzyme TopoII_Enzyme Start->TopoII_Enzyme Reaction_Buffer Reaction_Buffer Start->Reaction_Buffer Reaction_Mixture Reaction_Mixture Supercoiled_DNA->Reaction_Mixture TopoII_Enzyme->Reaction_Mixture Reaction_Buffer->Reaction_Mixture Drug_Addition Drug_Addition Reaction_Mixture->Drug_Addition Incubation Incubation Drug_Addition->Incubation Gel_Electrophoresis Gel_Electrophoresis Incubation->Gel_Electrophoresis Analysis Analysis Gel_Electrophoresis->Analysis Supercoiled Supercoiled Analysis->Supercoiled Without voreloxin Relaxed Relaxed Analysis->Relaxed With voreloxin (Inhibition)

Experimental workflow for DNA relaxation assay to confirm topoisomerase II inhibition by voreloxin.

The DNA relaxation assay directly confirms voreloxin's inhibition of topoisomerase II enzyme activity [4]. In this assay, isolated topoisomerase IIα (0.2 U) is incubated with supercoiled plasmid DNA in reactions containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 10 mM ATP, and 0.5 mM DTT [4]. Voreloxin is added at varying concentrations, and reactions are incubated at 37°C for 30 minutes. The reaction products are then separated by agarose gel electrophoresis, which distinguishes supercoiled DNA from relaxed DNA based on migration patterns. In the presence of functional topoisomerase II without inhibitor, supercoiled DNA is converted to relaxed forms, while voreloxin treatment dose-dependently prevents this relaxation, confirming enzyme inhibition.

Conclusion and Future Directions

Voreloxin represents a promising therapeutic agent that leverages a novel chemical scaffold to achieve potent anticancer activity through site-selective topoisomerase II inhibition. Its favorable pharmacological properties, including lack of P-gp mediated resistance, p53-independent activity, and distinct toxicity profile, position it as a valuable alternative to traditional anthracyclines. The compelling synergistic relationship with cytarabine in AML models provides a strong rationale for combination regimens in hematologic malignancies.

References

Voreloxin first-in-class anticancer quinolone derivative

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Differentiation

Voreloxin's anticancer activity stems from a dual mechanism that differentiates it from other topoisomerase II-targeting drugs.

  • DNA Intercalation and Topoisomerase II Poisoning: Voreloxin intercalates into DNA and poisons topoisomerase II (both α and β isoforms), stabilizing the covalent enzyme-cleaved DNA complex (cleavage complex). This prevents the religation of DNA double-strand breaks, converting transient breaks into permanent, lethal lesions that trigger cellular apoptosis [1] [2] [3]. The DNA damage induced is replication-dependent and site-selective, preferentially targeting GC-rich regions, a pattern analogous to quinolone antibacterials in prokaryotes [1].
  • Key Differentiators from Anthracyclines:
    • Novel Chemical Scaffold: As a naphthyridine derivative, it is structurally distinct from anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide) [1] [2].
    • Not a P-gp Substrate: Its efficacy is not compromised by the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for anthracyclines and mitoxantrone [4] [1].
    • Reduced Off-Target Toxicity Potential: Voreloxin induces limited reactive oxygen species (ROS) and is not associated with the formaldehyde-mediated DNA adduct formation or dose-limiting cardiotoxicity common to anthracyclines [1]. Its more limited tissue distribution also suggests a lower potential for off-target organ toxicities [4].

The diagram below illustrates the sequence of voreloxin's mechanism of action.

G Start Voreloxin A Enters cell and nucleus Start->A B Intercalates into DNA A->B C Poisons Topoisomerase II B->C D Stabilizes Cleavage Complex C->D E Prevents DNA Religation D->E F Double-Strand DNA Breaks E->F G Replication-Dependent Damage F->G H Cell Cycle Arrest in G2 Phase G->H I Apoptosis (Programmed Cell Death) H->I

Voreloxin mechanism of action pathway

Key Experimental Data and Protocols

The efficacy and mechanism of voreloxin have been characterized through various preclinical assays. Key quantitative data from these studies are summarized in the table below.

Assay Type / Model Cell Line / Sample Key Metric (LD50/IC50/GI50) Observed Effect
Cytotoxicity (LD50) [5] Primary AML blasts (n=88) Mean LD50: 2.30 μM (±1.87) Single-agent cell killing
Cytotoxicity (IC50) [6] Panel of 15 human tumor cell lines IC50 range: 0.04 - 1.155 μM Broad-spectrum anti-proliferative activity
Cytotoxicity (GI50) [7] NCI-60 panel (MDA-MB-468 breast cancer) GI50: 0.41 μM Sub-micromolar growth inhibition
Topo II Inhibition [6] Biochemical assay IC50: 3.2 μg/mL Inhibition of topoisomerase II relaxation
Synergy with Cytarabine [5] Primary AML samples (n=25) Mean Combination Index (CI): 0.79 Synergistic effect (CI < 0.9) in 22/25 samples
Detailed Experimental Methodologies

1. Cell Viability and Cytotoxicity (MTS Assay) [5]

  • Purpose: To determine the dose-dependent cytotoxicity of voreloxin.
  • Procedure:
    • Cell Preparation: Plate primary acute myeloid leukemia (AML) mononuclear cells or cell lines (e.g., HL-60, CCRF-CEM) in 96-well plates.
    • Drug Treatment: Treat cells with serial dilutions of voreloxin (e.g., 31.25 nM to 4 μM) for 48 hours.
    • Viability Measurement: Add MTS reagent and incubate for 4 hours. Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells.
    • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Use software (e.g., CalcuSyn) to determine LD50/IC50 values.

2. Detection of Apoptosis (Annexin V/Propidium Iodide Staining) [5] [8]

  • Purpose: To quantify apoptosis induced by voreloxin.
  • Procedure:
    • Cell Treatment: Incubate cells (e.g., HL-60) with voreloxin at doubling concentrations (e.g., 0.0313–0.5 μM) for 48 hours.
    • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 10-20 minutes.
    • Flow Cytometry: Analyze stained cells using a flow cytometer. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.

3. DNA Relaxation Assay [5] [1]

  • Purpose: To biochemically confirm topoisomerase II inhibition.
  • Procedure:
    • Reaction Setup: Incubate supercoiled plasmid DNA with isolated topoisomerase IIα (e.g., 0.2 U) in a reaction buffer (Tris-HCl, KCl, MgCl2, ATP, DTT).
    • Drug Addition: Add voreloxin to the reaction mixture.
    • Gel Electrophoresis: Resolve the reaction products by agarose gel electrophoresis.
    • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Voreloxin will inhibit the conversion of supercoiled DNA to the relaxed form, confirming enzymatic inhibition. At specific concentrations, it may also induce site-selective DNA cleavage visible as a discrete band [1].

4. In Vivo Bone Marrow Ablation Model [4]

  • Purpose: To evaluate the efficacy of voreloxin alone and in combination with cytarabine in an animal model.
  • Procedure:
    • Animal Dosing: Administer voreloxin intravenously (e.g., 10 or 20 mg/kg) to CD-1 female mice on day 0 and day 4 (q4d×2). Cytarabine is administered subcutaneously (e.g., 20 or 60 mg/kg) every 8 hours on the same days.
    • Monitoring: Track peripheral white blood cell and platelet counts over time (e.g., days 6, 8, 12) to assess bone marrow impact and recovery.
    • Histology: Harvest femurs, fix, decalcify, embed in paraffin, section, and stain with H&E to determine bone marrow cellularity.

Synergistic Drug Combinations

Research shows voreloxin's efficacy is enhanced in combination with other agents, providing promising strategies to overcome resistance.

  • Cytarabine (Ara-C): This combination has shown strong synergy in AML. In primary AML samples, the mean Combination Index (CI) was 0.79, indicating synergy [5]. In vivo, the combination produced supra-additive bone marrow ablation with reversible myelosuppression [4]. The workflow for testing this synergy is illustrated below.

G Start Synergy Experiment Setup A Treat Cells with: - Voreloxin alone - Cytarabine alone - Fixed-ratio combination B Incubate for 48 hours C Measure Cell Viability (e.g., MTS Assay) D Analyze Data with Chou-Talalay Method E Calculate Combination Index (CI) F CI < 0.9: Synergy CI = 0.9-1.1: Additive CI > 1.1: Antagonism

Synergy experiment workflow

  • Signaling Pathway Inhibitors: Combining voreloxin with inhibitors of the Ras/Raf/MEK/ERK pathway demonstrates that targeting parallel survival pathways can enhance apoptosis.
    • TAK-733 (MEK Inhibitor): Co-treatment in HL-60 myeloid leukemia cells significantly enhanced voreloxin-induced apoptosis, associated with increased ROS production and nuclear translocation of Apoptosis-Inducing Factor (AIF) [8].
    • VX-11e (ERK2 Inhibitor): This combination showed synergistic anti-proliferative and pro-apoptotic effects in various leukemia cell lines (MOLM-14, REH, MOLT-4). The mechanism involved upregulation of p21 and downregulation of survivin and NF-κB [9].

Clinical Trial Context

Voreloxin has been evaluated in clinical trials for its oncologic potential.

  • Acute Myeloid Leukemia (AML): It has been studied as a single agent in previously untreated elderly AML patients and in combination with cytarabine for relapsed/refractory AML [5] [3].
  • Platinum-Resistant Ovarian Cancer: A Phase 2 trial demonstrated promising efficacy and a manageable safety profile, with objective responses observed in patients for whom prior anthracycline therapy had failed [3].
  • Toxicities: The dose-limiting toxicities observed in clinical studies include reversible oral mucositis and neutropenia, with an acceptable frequency of febrile neutropenia [4] [3].

Conclusion for Researchers

Voreloxin represents a mechanistically distinct topoisomerase II poison with a novel naphthyridine scaffold. Its unique profile—including site-selective DNA damage, evasion of P-gp mediated resistance, and a differentiated toxicity spectrum—makes it a valuable candidate for oncology research, particularly in AML. The strong documented synergy with cytarabine and emerging combinations with signal transduction inhibitors provide robust rationales for novel therapeutic strategies aimed at improving patient outcomes.

References

Voreloxin preclinical studies acute myeloid leukemia AML

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin Preclinical Profile and Efficacy

The table below summarizes the core findings from key preclinical studies on voreloxin for AML.

Aspect Preclinical Findings
Mechanism of Action First-in-class anticancer quinolone derivative; intercalates DNA and inhibits topoisomerase II, inducing site-selective, replication-dependent DNA double-strand breaks and apoptosis [1] [2] [3].
Key Differentiators Not a substrate for P-glycoprotein (P-gp) efflux pump; active in anthracycline-resistant models; site-selective DNA damage (targets GC-rich regions); more limited tissue distribution suggests lower potential for off-target organ toxicity vs. anthracyclines [1] [4].
Single-Agent Cytotoxicity (In Vitro) Demonstrated cytotoxic activity and inhibition of proliferation in human leukemia cell lines (HL-60, MV4-11, CCRF-CEM) [1].
In Vivo Efficacy Model Mouse model of bone marrow ablation; voreloxin induced reversible bone marrow ablation with reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm [1].
Combination with Cytarabine (In Vitro) Voreloxin and cytarabine showed additive or synergistic activity in human leukemia cell lines (Combination Index (CI) analysis) [1].
Combination with Cytarabine (In Vivo) The two drugs demonstrated supra-additive activity in a mouse model of bone marrow ablation [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the preclinical studies.

In Vitro Cell Viability and Combination Index (CI) Assay [1]
  • Cell Lines: HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute lymphoblastic leukemia).
  • Culture Conditions: Grown in RPMI-1640 + 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
  • Compound Preparation:
    • Voreloxin: Dissolved in 0.17% methanesulfonic acid to make a 10 mM stock.
    • Cytarabine: Reconstituted in sterile water to make a 30 mM stock.
  • Assay Procedure:
    • Cells were seeded in 96-well plates at 1 × 10⁵ cells/well.
    • Serially diluted drugs, alone or in combination, were added.
    • Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
    • IC₅₀ values were determined using non-linear regression of a sigmoidal dose-response curve.
  • Combination Index (CI) Analysis:
    • CI was calculated according to the method of Zhao et al.
    • Interpretation: CI > 1.2 (antagonistic); CI = 0.85-1.2 (additive); CI < 0.85 (synergistic).
In Vivo Mouse Model of Bone Marrow Ablation [1]
  • Animals: CD-1 female mice.
  • Dosing Regimen:
    • Voreloxin: Administered intravenously (IV) at 10 or 20 mg/kg once on day zero and once on day four (q4d ×2).
    • Cytarabine: Administered subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day zero and day four (tid q4d ×2).
  • Analysis and Endpoints:
    • Peripheral Blood Counts: White blood cell (WBC) and platelet counts were tracked over time (days 6, 8, 12) to assess marrow impact and recovery.
    • Bone Marrow Histology: Femurs were collected, fixed, decalcified, paraffin-embedded, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E), and the percent cellularity of the bone marrow was determined.

Visualizing the Preclinical Workflow and Mechanism

The following diagrams, created with Graphviz, illustrate the logical flow of the preclinical studies and the drug's mechanism of action.

Diagram 1: Preclinical Study Workflow for Voreloxin in AML

This diagram outlines the overall experimental design used to evaluate voreloxin's efficacy.

PreclinicalWorkflow Start Preclinical Investigation of Voreloxin InVitro In Vitro Studies Start->InVitro CellAssay Cell Viability Assay (HL-60, MV4-11, CCRF-CEM lines) InVitro->CellAssay CIAnalysis Combination Index (CI) Analysis with Cytarabine CellAssay->CIAnalysis Quantifies Interaction InVivo In Vivo Studies CIAnalysis->InVivo MouseModel Mouse Bone Marrow Ablation Model InVivo->MouseModel Endpoints Assess WBC/Platelet Counts & Bone Marrow Cellularity MouseModel->Endpoints Measures Efficacy & Recovery

Diagram 2: Mechanism of Action of Voreloxin

This diagram illustrates how voreloxin induces DNA damage and leads to cancer cell death.

MoA Voreloxin Voreloxin Entry into Cell Intercalation Intercalates into DNA Voreloxin->Intercalation TopoIIPoison Poisons Topoisomerase II Voreloxin->TopoIIPoison DSB Induces Site-Selective Double-Strand Breaks Intercalation->DSB TopoIIPoison->DSB Apoptosis Triggers Apoptosis (Programmed Cell Death) DSB->Apoptosis Resistance Not a P-gp Substrate Active in Resistant Models Resistance->Voreloxin Bypasses

Conclusion and Translation to Clinical Research

The preclinical data robustly supported the clinical advancement of voreloxin. Key findings of synergy with cytarabine and activity in P-gp resistant models provided a strong rationale for its investigation in relapsed/refractory AML and elderly populations often ineligible for intensive therapy [1] [2]. These studies were foundational to the subsequent Phase 1 and 2 clinical trials which confirmed the drug's safety and preliminary efficacy in humans [3] [4] [5].

References

Voreloxin broad-spectrum anti-tumor activity in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Voreloxin's Anti-tumor Activity

The table below summarizes the anti-proliferative effects of voreloxin across various cancer cell lines from multiple studies.

Cancer Type Cell Line/Model Key Metric (e.g., IC₅₀, LD₅₀) Experimental Context
Broad Panel (11 solid tumor types) [1] 11 tumor cell lines IC₅₀: 0.04 to 0.97 µM In vitro, 72-hour MTT assay [1]
Acute Myeloid Leukemia (AML) [2] 88 primary AML blasts Mean LD₅₀: 2.30 µM (± 1.87) In vitro, 48-hour MTS viability assay [2]
Acute Myeloid Leukemia (AML) [3] HL-60 (promyelocytic) IC₅₀: ~9 µM In vitro, CellTiter-Glo viability assay [3]
Acute Myeloid Leukemia (AML) [3] MV4-11 (biphenotypic) IC₅₀: ~1.0 µM In vitro, CellTiter-Glo viability assay [3]
Acute Lymphoblastic Leukemia (ALL) [3] CCRF-CEM IC₅₀: ~1.5 µM In vitro, CellTiter-Glo viability assay [3]
Drug-Resistant Models [1] 4 drug-resistant cell lines (P-gp overexpressing, reduced topo II) Activity similar to parent lines In vitro, voreloxin is not a P-gp substrate [1]

Mechanism of Action and Signaling Pathway

Voreloxin is a first-in-class anticancer quinolone derivative that acts through a replication-dependent, site-selective mechanism [2] [3]. The following diagram illustrates its core mechanism and downstream effects.

G Voreloxin Voreloxin DNAIntercalation DNA Intercalation Voreloxin->DNAIntercalation TopoIIInhibition Inhibition of Topoisomerase II Voreloxin->TopoIIInhibition DSB Double-Stranded DNA Breaks DNAIntercalation->DSB TopoIIInhibition->DSB G2Arrest Cell Cycle Arrest in G2 Phase DSB->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 AIF AIF Translocation (ROS-dependent) Apoptosis->AIF MCL1 MCL-1 Downregulation Apoptosis->MCL1

Key Experimental Protocols

The methodologies below are critical for evaluating voreloxin's activity in vitro.

Cell Viability and Cytotoxicity Assays

These assays measure the anti-proliferative and cell-killing effects of voreloxin.

  • Principle: Measures metabolically active cells, with signal intensity correlating to the number of viable cells [2] [4].
  • Typical Protocol:
    • Cell Seeding: Plate cells in 96-well plates at a density of 1x10⁵ to 4x10⁴ cells per well in growth medium [2] [3].
    • Drug Exposure: Expose cells to a serial dilution of voreloxin for a defined period (e.g., 48 to 72 hours) [2] [4].
    • Viability Measurement: Add MTS, MTT, or CellTiter-Glo reagent. For CellTiter-Glo, which measures ATP via luminescence, add an equal volume of reagent to the well, incubate, and record luminescence [1] [3].
    • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Use software like GraphPad Prism to determine IC₅₀ or LD₅₀ values via non-linear regression of a sigmoidal dose-response curve [2] [3].
Apoptosis Detection Assays

These assays confirm and quantify the programmed cell death induced by voreloxin.

  • Annexin V/Propidium Iodide (PI) Staining [2] [5]:

    • Treatment: Culture cells with voreloxin for 24-48 hours.
    • Staining: Harvest cells, wash with PBS, and resuspend in a binding buffer.
    • Incubation: Incubate cells with Annexin V-FITC and PI in the dark for 10-20 minutes.
    • Analysis: Analyze by flow cytometry. Distinguish live (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), late apoptotic (Annexin-V⁺/PI⁺), and necrotic (Annexin-V⁻/PI⁺) cell populations.
  • Caspase Activation Detection [2]:

    • Principle: Use a fluorogenic substrate that fluoresces upon cleavage by active caspase-3.
    • Protocol: After drug treatment, incubate cells with the substrate (e.g., PhiPhiLux G1D2) for 1 hour at 37°C.
    • Analysis: Quantify the fluorescence of the cleaved product using flow cytometry.
Drug Combination Studies (Synergy Assays)

These studies evaluate the interaction between voreloxin and other drugs.

  • Principle: The Combination Index (CI) method by Chou and Talalay determines if drug interactions are synergistic (CI < 0.85), additive (CI 0.85-1.2), or antagonistic (CI > 1.2) [2] [3].
  • Typical Protocol:
    • Treatment: Treat cells with each drug alone and in combination at a fixed concentration ratio (e.g., voreloxin to cytarabine at 1:2) [2].
    • Viability Assessment: Perform a cell viability assay (e.g., MTS) after 48 hours.
    • CI Calculation: Input the dose-response data into software like CalcuSyn to calculate the CI value [2].

Research Insights on Combination Strategies

Voreloxin shows enhanced efficacy when combined with other agents, providing promising avenues for overcoming drug resistance.

  • Synergy with Cytarabine (Ara-C): In primary AML blasts, the combination of voreloxin and cytarabine was synergistic in 22 out of 25 samples, with a mean Combination Index of 0.79 [2] [3]. This supports its clinical investigation for relapsed/refractory AML.
  • Enhancement with MEK Inhibitors: Pretreatment with the MEK inhibitor TAK-733 followed by voreloxin significantly increased apoptosis in HL-60 myeloid leukemia cells. This combination was associated with increased Reactive Oxygen Species (ROS) and nuclear translocation of the Apoptosis-Inducing Factor (AIF) [5].
  • Potential to Overcome Venetoclax Resistance: A related novel quinolone, (R)-WAC-224, downregulated MCL-1 and synergized with venetoclax in resistant AML models [6]. This suggests a potential mechanism for voreloxin-like compounds in overcoming resistance to BCL-2 inhibitors.

Critical Considerations for Experimental Design

To ensure reliable and reproducible results, keep the following in mind:

  • Use Optimized Protocols: Adhere to standardized drug sensitivity testing protocols for hematologic cancers, which recommend including positive and negative controls on each plate and using a 72-hour drug exposure for primary cells where possible [4].
  • Account for p53 Status: Voreloxin's activity has been shown to be effective in p53-null K562 cells, indicating that its action is independent of p53 status [2]. This is a key differentiator for its broad applicability.
  • Confirm Mechanism: A DNA relaxation assay can be used to biochemically confirm that voreloxin directly inhibits topoisomerase II activity [2].

References

Voreloxin not P-glycoprotein substrate drug resistance

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin's Resistance Profile and Key Evidence

The following table synthesizes the core quantitative and mechanistic data from nonclinical studies:

Aspect Key Experimental Findings Significance/Context
P-gp Substrate Status Not a substrate for P-glycoprotein (P-gp) [1] [2]. Differentiates it from anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide), which are susceptible to P-gp efflux [2].
Activity in P-gp Overexpressing Models Potent anti-proliferative activity maintained in cell lines that overexpress P-gp [3]. Demonstrates ability to circumvent a common multidrug resistance mechanism.
Activity in Anthracycline-Resistant Models Active in preclinical models with reported resistance to anthracyclines [1] [2]. Suggests potential clinical utility in settings where prior anthracycline therapy has failed.
Broad Cytotoxicity (IC₅₀) IC₅₀ values ranged from 0.04 to 0.97 μM across a panel of 11 tumor cell lines [3]. Confirms potent, broad-spectrum anti-proliferative activity.
Primary AML Blasts Cytotoxicity (LD₅₀) Mean LD₅₀ of 2.30 μM (± 1.87) observed in primary AML blasts (n=88) [4]. Demonstrates direct anti-leukemic effect in clinically relevant patient samples.

Experimental Evidence and Methodologies

  • In Vitro Cytotoxicity in Resistant Cell Lines: Voreloxin's anti-proliferative activity was evaluated using cell viability assays (e.g., MTT assay) in a panel of cancer cell lines, including those with selected resistance mechanisms. The research demonstrated that the IC₅₀ values for voreloxin were similar in parental cell lines and in their drug-resistant sub-lines that overexpress P-gp [3]. This indicates that the efflux pump does not diminish voreloxin's potency.
  • Direct Assessment of Transport: Studies explicitly stated that voreloxin is not a substrate of P-gp, based on experimental models designed to evaluate drug transport [1] [2]. Although the specific assay details (e.g., directional transport across polarized cell monolayers) are not fully elaborated in the provided excerpts, this finding is a key part of its documented pharmacodynamic profile.

Clinical and Mechanistic Context

Voreloxin's ability to evade P-gp is a significant advantage within its overall mechanism of action.

  • Mechanism of Action: Voreloxin is a first-in-class antimicrobial quinolone derivative that acts as a topoisomerase II poison by intercalating DNA [1] [2] [4]. This causes site-selective DNA double-strand breaks, leading to cell cycle arrest in G2 and apoptosis [2] [4].
  • Clinical Translation: The nonclinical data on P-gp independence correlates with clinical observations. Objective responses to voreloxin have been observed in patients for whom prior treatment with anthracyclines (which are often compromised by P-gp resistance) had failed [2]. This supports the translational relevance of the preclinical findings.

The following diagram illustrates the mechanism by which voreloxin circumvents P-gp mediated resistance compared to conventional drugs.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Intracellular Intracellular Space Apoptosis Induces DNA Damage & Apoptosis Intracellular->Apoptosis Anthracycline Anthracyclines/ Etoposide Anthracycline->Pgp Recognized and Effluxed Anthracycline->Intracellular Reduced Uptake Voreloxin Voreloxin Voreloxin->Intracellular Enters Unimpeded

Key Experimental Protocols Cited

The primary evidence is derived from standard, well-established in vitro methodologies:

  • Cell Viability/Proliferation Assays:

    • Purpose: To determine the concentration of drug that inhibits 50% of cell growth (IC₅₀).
    • Typical Methods: MTT assay [3] or luminescence-based assays like CellTiter-Glo [1].
    • Procedure: Cells are seeded in multi-well plates and exposed to serially diluted concentrations of voreloxin or control drugs for a set period (e.g., 48-72 hours). Viability is then measured spectrophotometrically (MTT) or via luminescence (CellTiter-Glo), which is proportional to the number of viable cells. Dose-response curves are plotted to calculate IC₅₀ values [1] [3].
  • Drug Combination Studies (Synergy with Cytarabine):

    • Purpose: To evaluate if the combination of voreloxin and cytarabine has enhanced activity.
    • Method: The Chou-Talalay method [4] is used.
    • Procedure: Cells are treated with each drug alone and in combination at a fixed concentration ratio. Dose-response data is analyzed using software (e.g., CompuSyn) to calculate a Combination Index (CI). CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effects, and CI > 1.1 indicates antagonism [5] [4].

I hope this structured, technical overview provides the depth of information you required. Should your research necessitate a deeper dive into specific areas, such as the structural determinants of voreloxin's interaction with P-gp or more detailed clinical trial outcomes, please feel free to ask.

References

Voreloxin pharmacokinetics low clearance long half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes the key PK parameters of Voreloxin from a phase I clinical trial [1].

Parameter Value Details
Clearance 2 L/h/m² Low clearance [1]
Terminal Half-Life 22 hours Long elimination phase [1]
Volume of Distribution at Steady State (Vss) 50 L/m² Exceeds total body water, indicates tissue distribution [2]
Exposure Dose-proportional Increase in dose leads to proportional increase in systemic exposure (AUC) [1]

Experimental Protocol for Pharmacokinetic Assessment

The PK data in the table was generated during a Phase I dose-escalation study in patients with relapsed/refractory solid tumors [1]. The key methodological details are:

  • Study Design: Two dosing schedules were evaluated in separate studies: voreloxin administered intravenously (IV) every 3 weeks (Study SPO-0001) and weekly for 3 weeks every 28 days (Study SPO-0002) [1].
  • Dosing: The drug was administered as an intravenous infusion. The maximum tolerated dose (MTD) was found to be schedule-dependent, established at 48 mg/m² for heavily pre-treated patients and 60 mg/m² for minimally pre-treated patients on the every-3-week schedule [1].
  • PK Data Collection: Blood samples were collected from patients at predetermined time points after the start of the infusion. These samples were processed to obtain plasma [1].
  • Bioanalysis: Plasma concentrations of voreloxin were measured using a validated analytical method, likely liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is standard for quantifying small molecules in biological fluids [1].
  • PK Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to estimate the PK parameters, including clearance, half-life, and volume of distribution [1].

Visualizing Voreloxin's Pharmacokinetic Journey

The following diagram illustrates the workflow for determining these PK parameters and the compound's distribution in the body.

g start IV Administration pk_data Plasma Concentration Time Course Data start->pk_data Blood Sampling analysis Non-Compartmental Analysis (NCA) pk_data->analysis low_clearance Low Clearance (2 L/h/m²) analysis->low_clearance long_half_life Long Half-Life (22 hours) analysis->long_half_life high_vss High Vss (50 L/m²) analysis->high_vss infrequent_dosing Less Frequent Dosing Schedules low_clearance->infrequent_dosing Enables tissue_pen Good Tissue Penetration high_vss->tissue_pen Indicates

Voreloxin PK profile enables favorable dosing and tissue distribution.

Key Implications for Drug Development

The distinct PK profile of voreloxin has several important implications [2]:

  • Favorable Dosing Regimens: The long half-life supports less frequent intravenous dosing schedules, which is a potential convenience benefit in a clinical setting.
  • Effective Tissue Distribution: The volume of distribution (50 L/m²) that exceeds total body water suggests that voreloxin distributes well into tissues, which is crucial for reaching tumor sites.
  • Potential for Lower Toxicity: This volume of distribution is also at least eightfold lower than that of the anthracycline daunomycin, suggesting a more limited distribution to normal tissues and a potentially lower risk for off-target organ toxicities, such as cardiotoxicity, which is a major limitation of anthracyclines [2].

References

Voreloxin in vitro cell viability assay IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin In Vitro Cytotoxicity and IC₅₀ Data

The table below summarizes the IC₅₀ values of Voreloxin (also known as SNS-595) from key preclinical studies.

Table 1: Summary of In Vitro Voreloxin IC₅₀ Values

Cell Line / Sample Type Description IC₅₀ Value Key Findings & Context
Primary AML Blasts (n=88) [1] [2] Primary cells from patients with newly diagnosed AML Mean LD₅₀: 2.30 μM (± 1.87 SD) The LD₅₀ (lethal dose 50%) was determined via MTS assay after 48-hour exposure.
HL-60 [3] [4] Acute Promyelocytic Leukemia 9 μM (initial concentration for curve) Used in combination index analysis with cytarabine.
MV4-11 [3] [4] Biphenotypic B Myelomonocytic Leukemia (AML) 1.0 μM (initial concentration for curve) Used in combination index analysis with cytarabine.
CCRF-CEM [3] [4] Acute Lymphoblastic Leukemia (ALL) 1.5 μM (initial concentration for curve) Used in combination index analysis with cytarabine.
Broad Panel (11 cell lines) [5] Various tumor cell lines (unspecified) Range: 0.04 to 0.97 μM Demonstrated broad anti-proliferative activity across multiple cancer types.

Detailed Experimental Protocols

1. Cell Viability Assay for IC₅₀ Determination (HL-60, MV4-11, CCRF-CEM)

This protocol is adapted from studies that investigated the activity of Voreloxin alone and in combination with cytarabine [3] [4].

  • Cell Lines and Culture: HL-60, MV4-11, and CCRF-CEM cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
  • Compound Preparation:
    • Voreloxin Stock (10 mM): Dissolve in 0.17% methanesulfonic acid. Store at room temperature and dilute to working concentrations in fresh growth media immediately before use.
    • Cytarabine Stock (30 mM): Prepare in sterile water. Store at -20°C until use.
    • Vehicle Control: Use an equivalent dilution of 0.17% methanesulfonic acid in growth media.
  • Assay Procedure:
    • Seed cells in opaque, clear-bottom 96-well plates at a density of 1 × 10⁵ cells/well in growth media.
    • Serially dilute Voreloxin and/or cytarabine in growth media and add to the wells. The initial concentrations used for serial dilution are provided in Table 1.
    • Incubate the plates for a specified period (typically 48-72 hours).
    • Perform the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP, which is directly proportional to the number of viable cells.
    • Measure the luminescence of each well. Use the median of at least three replicate wells for IC₅₀ curve generation.
  • Data Analysis:
    • Determine IC₅₀ values using non-linear regression of a sigmoidal dose-response curve (variable slope) in software such as GraphPad Prism.

2. Cell Viability Assay for Primary AML Blasts

This protocol is used for testing patient-derived primary cells [1] [2].

  • Sample Preparation: Isolate mononuclear cells from bone marrow or peripheral blood of AML patients using density gradient centrifugation (e.g., with Histopaque).
  • Cell Culture: Maintain cells in RPMI medium with 10% FBS and 1% penicillin/streptomycin.
  • Cytotoxicity Assay:
    • Treat primary AML mononuclear cells with Voreloxin across a concentration range (e.g., 31.25 nM to 4 μM) for 48 hours.
    • Use the MTS assay to assess viability. Add MTS reagent to wells and incubate for an additional 4 hours.
    • Measure the absorbance at 490 nm via spectrophotometry.
  • Data Analysis:
    • Calculate the percentage of viable cells relative to untreated control cells.
    • Calculate LD₅₀/IC₅₀ values using specialized software like CalcuSyn.

3. Combination Index (CI) Analysis for Drug Synergy

This method quantifies the interaction between Voreloxin and other drugs, such as cytarabine [3] [2].

  • Procedure:
    • Treat cells with Voreloxin and the second agent (e.g., cytarabine) both alone and in combination at a fixed molar ratio. The ratio is often determined experimentally (e.g., a 1:2 ratio of Voreloxin to cytarabine was used for primary AML samples).
    • Perform cell viability assays as described above.
  • Data Analysis:
    • Analyze the dose-effect data using the method of Chou and Talalay with software such as CalcuSyn or CompuSyn.
    • Calculate the Combination Index (CI). The interaction is stratified as follows:
      • CI < 0.85: Synergistic
      • CI 0.85-1.2: Additive
      • CI > 1.2: Antagonistic

Mechanism of Action and Experimental Workflow

The following diagrams, created using DOT language, illustrate Voreloxin's mechanism and a generalized experimental workflow.

G Voreloxin Voreloxin DNA_Intercalation DNA_Intercalation Voreloxin->DNA_Intercalation TopoII_Poisoning TopoII_Poisoning DNA_Intercalation->TopoII_Poisoning DSBs DSBs TopoII_Poisoning->DSBs Inhibits religation G2_Arrest G2_Arrest DSBs->G2_Arrest Cell cycle checkpoint Apoptosis Apoptosis G2_Arrest->Apoptosis

Diagram 1: Voreloxin's Mechanism of Action. Voreloxin intercalates into DNA and poisons topoisomerase II (TopoII), preventing the religation of DNA strands and leading to double-strand breaks (DSBs). This DNA damage triggers cell cycle arrest in the G2 phase, ultimately inducing apoptosis (programmed cell death) [1] [2] [6].

G Cell_Culture Cell_Culture Plate_Cells Plate_Cells Cell_Culture->Plate_Cells Seed 96-well plate Drug_Addition Drug_Addition Plate_Cells->Drug_Addition 1x10^5 cells/well Incubation Incubation Drug_Addition->Incubation Serial dilution of Voreloxin Viability_Assay Viability_Assay Incubation->Viability_Assay 48-72 hours Measurement Measurement Viability_Assay->Measurement Add CellTiter-Glo or MTS reagent Analysis Analysis Measurement->Analysis Read luminescence or absorbance IC50 IC50 Analysis->IC50 Non-linear regression

Diagram 2: In Vitro Cell Viability Assay Workflow. This flowchart outlines the general steps for determining the IC₅₀ of Voreloxin in a laboratory setting.

Key Conclusions for Researchers

  • Synergistic Potential: Voreloxin demonstrates additive or synergistic activity with cytarabine in vitro, supporting its clinical investigation in combination therapies for AML [3] [1].
  • Broad Activity and Overcoming Resistance: Voreloxin exhibits potent activity against a broad panel of cancer cell lines, including models with multidrug resistance (e.g., P-glycoprotein overexpression), as it is not a P-gp substrate [5] [6].
  • p53-Independent Action: Studies indicate that Voreloxin's mechanism is effective in p53-null cell lines, suggesting its activity is not dependent on the p53 tumor suppressor pathway, which is a common resistance mechanism in cancer [1] [2].

References

Voreloxin Cytotoxicity in Leukemia Cell Lines: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voreloxin

Voreloxin (formerly SNS-595 or AG-7352) is a first-in-class naphthyridine analog and anticancer agent that targets DNA through intercalation and inhibits topoisomerase II, leading to site-selective DNA damage, cell cycle arrest, and apoptosis [1] [2] [3]. Its mechanism is similar to anthracyclines but derived from a distinct chemical scaffold, making it not a substrate for P-glycoprotein (P-gp) and active in drug-resistant models [1] [3]. It is investigated for acute myeloid leukemia (AML) and other malignancies [1] [2] [3].

Key Mechanisms of Action

Voreloxin's primary mechanism involves:

  • DNA intercalation: The drug inserts itself between DNA base pairs, primarily in GC-rich regions [1].
  • Topoisomerase II poisoning: It stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA re-ligation and causing double-stranded DNA breaks [2].
  • Cell cycle arrest: DNA damage triggers checkpoint activation, leading to arrest in the G2 phase [2].
  • Apoptosis: Cell cycle arrest is followed by programmed cell death through caspase activation [2] [3].

This mechanism is summarized in the following workflow:

G Voreloxin Voreloxin DNA_Intercalation DNA_Intercalation Voreloxin->DNA_Intercalation TopoII_Poisoning TopoII_Poisoning DNA_Intercalation->TopoII_Poisoning DSB_Formation DSB_Formation TopoII_Poisoning->DSB_Formation G2_Arrest G2_Arrest DSB_Formation->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Experimental Protocols for Cytotoxicity Assessment

Cell Line Maintenance and Culture
  • Cell Lines: Common human leukemia models include HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute Lymphoblastic Leukemia), K562 (chronic myeloid leukemia), MOLM-14 (AML), and REH (ALL) [1] [2] [4].
  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1] [2] [4].
  • Maintenance: Keep cells in logarithmic growth phase between 2×10⁵ and 1×10⁶ cells/mL [2]. Monitor viability before experiments using trypan blue exclusion or automated cell counters [2].
Cell Viability and IC₅₀ Determination

Procedure:

  • Seed cells in 96-well plates at ~1×10⁵ cells/well in growth medium [1].
  • Prepare drug stock: Voreloxin can be dissolved in 0.17% methanesulfonic acid to make a 10 mM stock, stored at room temperature. Further dilute in fresh culture medium for working concentrations [1]. For vehicle controls, use equivalent dilution of 0.17% methanesulfonic acid in media [1].
  • Drug exposure: Treat cells with serially diluted voreloxin for 48 hours. Initial concentration ranges may be:
    • HL-60: up to 9 μM
    • MV4-11: up to 1.0 μM
    • CCRF-CEM: up to 1.5 μM [1]
  • Viability assessment: After incubation, measure viability using:
    • CellTiter-Glo Luminescent Assay [1]
    • MTS assay [2]
  • Data analysis: Calculate IC₅₀ values using non-linear regression of a sigmoidal dose-response curve with software such as GraphPad Prism [1].

The typical workflow for viability and synergy testing is as follows:

G Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Combination Studies with Cytarabine

Synergy Assessment Protocol:

  • Drug preparation: Prepare cytarabine stock in sterile water at 30 mM, store at -20°C until use [1].
  • Treatment: Expose cells to voreloxin and cytarabine alone and in combination at fixed ratios for 48 hours. A common effective ratio is voreloxin:cytarabine = 1:2 [2].
  • Analysis: Calculate the Combination Index (CI) using the method of Chou and Talalay with software such as CalcuSyn or CompuSyn [2] [4].
    • CI < 0.9: Synergistic
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonistic [4]
Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) Staining:

  • Treat cells with voreloxin (e.g., 0.0313-0.5 μM) for 48 hours [2].
  • Harvest cells, wash with PBS, and resuspend in binding buffer [2].
  • Stain with Annexin V-FITC in the dark for 10 minutes [2].
  • Wash cells, resuspend in binding buffer with PI (1 μg/mL) [2].
  • Analyze by flow cytometry within 1 hour [2].
  • Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].

Alternative Method - Caspase-3 Activation:

  • Incubate cells with PhiPhiLux G1D2 substrate for 1 hour at 37°C [2].
  • This substrate contains two fluorophores separated by a caspase-3-cleavable linker.
  • Measure fluorescence by flow cytometry after cleavage [2].
Cell Cycle Analysis

Procedure:

  • Treat cells with voreloxin (e.g., 0.25-1 μM) for 12 hours [2].
  • Fix cells in 1 mL ice-cold 70% ethanol and store at -20°C [2].
  • Before analysis, pellet cells and resuspend in PI (40 μg/mL) + RNase (100 μg/mL) in PBS [2].
  • Incubate at 37°C for 30 minutes in the dark [2].
  • Analyze DNA content by flow cytometry to determine cell cycle distribution [2].

Quantitative Cytotoxicity Data

The table below summarizes voreloxin cytotoxicity data from published studies:

Cell Line Disease Type IC₅₀/LD₅₀ Value Experimental Conditions Citation
Primary AML blasts Acute Myeloid Leukemia 2.30 μM (± 1.87) 48-hour exposure, MTS assay [2]
HL-60 Acute Promyelocytic Leukemia ~9 μM 48-hour exposure, CellTiter-Glo [1]
MV4-11 Biphenotypic B Myelomonocytic Leukemia ~1.0 μM 48-hour exposure, CellTiter-Glo [1]
CCRF-CEM Acute Lymphoblastic Leukemia ~1.5 μM 48-hour exposure, CellTiter-Glo [1]
Broad Panel Various cancers 0.04 - 0.97 μM 48-hour exposure, MTT assay [3]

Combination Therapy Data

Voreloxin shows particularly promising results in combination with other agents:

Combination Partner Cell Line/Model Combination Index Effect Citation
Cytarabine Primary AML samples (22/25) Mean CI = 0.79 Synergistic [2]
Cytarabine HL-60, MV4-11, CCRF-CEM Additive to Synergistic Varies by model [1]
ERK2 Inhibitor VX-11e MOLM-14, REH, MOLT-4 CI < 0.9 Synergistic [4]
ERK2 Inhibitor VX-11e K562 Mostly Additive One synergistic point [4]

Troubleshooting and Technical Notes

  • Drug solubility: Voreloxin is soluble in 0.17% methanesulfonic acid, then dilutable in aqueous buffers [1].
  • Stability: Aliquot and store stock solutions at recommended conditions; avoid repeated freeze-thaw cycles.
  • Cell density: Maintain optimal cell density during experiments as overcrowding affects drug sensitivity.
  • Controls: Always include vehicle controls and positive controls for apoptosis (e.g., etoposide) [2].
  • p53 status: Voreloxin is active in p53-null K562 cells, indicating p53-independent action [2].

Conclusion

Voreloxin demonstrates potent cytotoxicity against leukemia cell lines through its dual mechanism of DNA intercalation and topoisomerase II inhibition. The protocols outlined provide comprehensive methods for evaluating its activity, both alone and in combination with other agents. The consistent synergy observed with cytarabine in AML models supports continued investigation of this combination in clinical settings.

References [1] [2] [3]


References

Comprehensive Preclinical Application Notes: Voreloxin Dosing in In Vivo Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voreloxin and Its Preclinical Applications

Voreloxin (formerly SNS-595 and AG-7352) is a first-in-class anticancer quinolone derivative with a novel mechanism of action that has demonstrated potent efficacy across a broad spectrum of human tumor xenograft models. This naphthyridine analog exerts its cytotoxic effects through dual DNA-targeting mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to site-selective DNA damage, irreversible G2 cell cycle arrest, and rapid onset of apoptosis [1] [2]. Unlike traditional anthracyclines that share similar targets, voreloxin's distinct chemical scaffold results in favorable pharmacokinetics with low clearance (2 L/h/m²), a long terminal half-life (approximately 25 hours), and dose-proportional exposure [2] [3]. These properties, combined with its ability to circumvent common resistance mechanisms, make voreloxin a promising candidate for oncology drug development.

From a preclinical development perspective, voreloxin offers several advantages that have been leveraged in xenograft models. The compound is not a substrate for P-glycoprotein (P-gp)-mediated efflux, maintaining activity against drug-resistant cell lines that overexpress P-gp and those with reduced topoisomerase levels [1]. Additionally, its cytotoxicity is independent of p53 status, allowing efficacy against tumors with this common mutation [4]. Voreloxin has demonstrated broad-spectrum activity in both solid tumors and hematologic malignancies, showing particular promise in aggressive and drug-resistant tumor models [1] [5]. These characteristics have made voreloxin a valuable compound for preclinical therapeutic studies, especially in models recapitulating human cancers with limited treatment options.

Key Dosing Parameters for Xenograft Studies

Established Dosing Regimens

The optimal dosing parameters for voreloxin in xenograft models have been systematically evaluated through multiple preclinical studies. The most extensively validated regimen for solid tumors administration is 20 mg/kg administered intravenously once weekly for five doses [1]. This schedule was established using KB nasopharyngeal carcinoma xenograft models, where it achieved 86% tumor growth inhibition [1]. The weekly schedule allows for adequate drug exposure while minimizing toxicity, particularly myelosuppression and gastrointestinal effects, which are the primary adverse events observed in preclinical models.

For hematologic malignancy models, particularly acute myeloid leukemia (AML), alternative dosing strategies have been explored. In bone marrow ablation models evaluating voreloxin in combination with cytarabine, a schedule of 10 or 20 mg/kg administered intravenously on day 0 and day 4 (q4d × 2) demonstrated significant efficacy [2]. This more intensive schedule aligns with the treatment paradigm for aggressive hematologic malignancies and takes advantage of voreloxin's potent activity against rapidly dividing cells in the bone marrow microenvironment. The dose-dependent tumor growth inhibition observed with voreloxin ranges from 63% to 88% across various xenograft models, demonstrating consistent potency regardless of tumor origin [1] [5].

Formulation and Administration
  • Formulation: Voreloxin is typically prepared for in vivo studies using the clinical formulation (10 mg/ml) diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. This formulation ensures stability and consistent bioavailability during in vivo studies.

  • Route of Administration: The intravenous route is standard for voreloxin administration in xenograft models, typically via tail vein injection in mice [1] [2]. This route provides complete bioavailability and avoids potential variability associated with oral absorption or other parenteral routes.

  • Dose Preparation: Working solutions are prepared by diluting the stock formulation with the appropriate vehicle to achieve the final dosing volume, typically 5-10 mL/kg body weight for intravenous administration in mice [2]. Proper aseptic technique should be maintained throughout the preparation process.

Table 1: Summary of Voreloxin Dosing Regimens in Preclinical Xenograft Models

Tumor Type Dose Schedule Route Efficacy (Tumor Growth Inhibition) Reference
Solid Tumors (Multiple) 20 mg/kg Weekly × 5 IV 63-88% across 10/11 models [1]
KB Nasopharyngeal Carcinoma 20 mg/kg Weekly × 5 IV 86% [1]
Hematologic Malignancies 10-20 mg/kg Days 0, 4 (q4d × 2) IV Significant bone marrow ablation [2]
Glioblastoma Models Varies* Combined with radiotherapy IV Enhanced radiosensitivity [4]

Note: Specific dosing for glioblastoma models varies based on combination protocol with radiotherapy.

Quantitative Efficacy Data Across Tumor Models

Solid Tumor Xenograft Response

Voreloxin has demonstrated broad-spectrum activity against a diverse panel of solid tumor xenografts. In comprehensive efficacy studies, the compound showed dose-dependent tumor growth inhibition ranging from 63% to 88% in 10 out of 11 solid tumor models evaluated [1]. These models included breast, ovarian, colon, lung, gastric, and melanoma xenografts, representing some of the most challenging human malignancies. The consistent activity across such histologically diverse tumors underscores voreloxin's mechanism of action that targets fundamental cellular processes common to many cancer types.

Notably, voreloxin maintained efficacy against multidrug-resistant tumor models, including those with overexpression of P-glycoprotein and reduced topoisomerase levels [1]. This is particularly valuable for preclinical modeling of human cancers that have developed resistance to conventional therapies. In syngeneic tumor models (Colon 26, Lewis Lung carcinoma, M5076 Ovarian Sarcoma), voreloxin also demonstrated significant activity, suggesting potential immune interactions despite using immunocompromised hosts for xenograft studies [1]. The potent anti-proliferative effects observed in these models established voreloxin as a promising candidate for further clinical development.

Hematologic Malignancy Models

In hematologic malignancy models, voreloxin has shown particularly compelling activity. In vivo studies using bone marrow ablation models demonstrated that voreloxin alone and in combination with cytarabine produced significant cytotoxic effects [2]. The combination exhibited additive or synergistic activity in vitro and supra-additive activity in vivo, providing the rationale for subsequent clinical evaluation in acute myeloid leukemia [2]. The bone marrow ablation was accompanied by reversible reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm where myelosuppression is an expected, manageable effect of effective therapy.

Table 2: Efficacy of Voreloxin in Preclinical In Vivo Models

Cancer Type Model Specifics Response Key Findings Reference
Multiple Solid Tumors 11 different xenograft models 63-88% growth inhibition Broad activity across tumor types [1]
Drug-Resistant Models P-gp overexpressing and reduced topo II lines Maintained efficacy Activity preserved in resistant models [1]
Leukemia Bone marrow ablation model Significant ablation Enhanced activity with cytarabine [2]
Glioblastoma 13 cell lines + xenografts Increased radiosensitivity Improved response with RT vs temozolomide/RT [4]
Ovarian Cancer Platinum-resistant models Potent activity Clinical activity in platinum-resistant patients [1]

Detailed Experimental Protocols

Tumor Implantation and Study Initiation

Xenograft establishment begins with the preparation of human cancer cells for implantation. Cells should be harvested during the exponential growth phase (approximately 80-90% confluence) using trypsin or appropriate enzymes, then suspended in medium containing serum [6]. After centrifugation at 225 × g for 5 minutes at 4°C, cells are resuspended in Hanks' Balanced Salt Solution (HBSS) at a concentration of 0.5-2 million cells/200 μL, kept on ice, and transported to the vivarium for implantation [6]. For subcutaneous xenografts, the cell suspension is injected into the right flank of immunocompromised mice (e.g., athymic nude, NOD-scid, or NSG mice) using a tuberculin syringe with a 25-gauge needle [6].

Critical considerations for tumor implantation include pilot studies to determine the optimal cell concentration needed to develop tumors that reach 100 mm³ within 2-5 weeks post-injection [6]. Additionally, cells should be tested for pathogens using traditional murine antibody production (MAP) tests or PCR-based tests like the Research Animal Diagnostic Laboratory (RADIL) infectious microbe PCR amplification test to ensure they don't harbor viruses harmful to immunodeficient mice [6]. For patient-derived xenograft (PDX) models, tumor tissue is harvested under sterile conditions, cut into 2-3 mm³ fragments using a safety scalpel, and implanted subcutaneously or orthotopically using a trocar syringe [6]. PDX models better maintain the molecular and histological heterogeneity of the original tumor, potentially offering greater predictive value for drug response [6].

Dosing Procedure and Timeline

When tumors reach approximately 150 mm³ in volume, mice are randomized into treatment groups using a method that ensures similar average tumor sizes across groups [1]. Voreloxin is administered intravenously via tail vein injection according to the prescribed schedule (typically weekly for 5 doses for solid tumors) [1]. The clinical formulation of voreloxin (10 mg/ml) should be diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. Proper aseptic technique must be maintained throughout the dosing process.

Tumor measurements should be performed 2-3 times weekly using digital calipers, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2 [6]. Additionally, body weights should be recorded at least twice weekly to monitor for potential treatment-related toxicity. For studies incorporating combination therapy with cytarabine (in AML models), cytarabine is typically administered subcutaneously at 20 or 60 mg/kg every 8 hours on day 0 and day 4 [2]. The experimental endpoints typically include tumor growth inhibition calculations, survival analysis, and potential pharmacodynamic assessments such as caspase-3 activation to confirm apoptosis induction [1].

Pharmacodynamic and Efficacy Assessment

Comprehensive evaluation of voreloxin activity should include both efficacy and pharmacodynamic assessments. Tumor growth inhibition is calculated using the formula: IR = [1 − (average tumor weight treated / average tumor weight control)] × 100% [1]. For apoptosis assessment, caspase-3 activation can be evaluated by immunohistochemistry in tumor samples collected at various timepoints after a single intravenous dose [1]. Additionally, γH2AX staining provides a sensitive measure of DNA double-strand breaks and can be used to confirm the mechanism of action [3].

In leukemic models, efficacy assessments include evaluation of bone marrow cellularity in femurs, which are fixed in Streck Tissue Fixative solution or 10% formalin for 24-48 hours, followed by decalcification, paraffin embedding, sectioning, and H&E staining [2]. Peripheral blood cell counts (white blood cells and platelets) should be monitored to assess bone marrow impact and recovery [2]. For orthotopic models, such as glioblastoma xenografts implanted intracranially, advanced imaging techniques including bioluminescence imaging (for luciferase-transfected cells) and magnetic resonance imaging (MRI) can provide sensitive assessment of tumor response and survival [4].

Mechanism and Experimental Pathway Diagrams

Voreloxin Mechanism of Action Pathway

The following diagram illustrates the key mechanistic pathway through which voreloxin exerts its cytotoxic effects:

G Voreloxin Mechanism of Action Voreloxin Voreloxin DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Voreloxin->TopoII_Inhibition DSB_Formation Double-Strand Break Formation DNA_Intercalation->DSB_Formation TopoII_Inhibition->DSB_Formation G2_Arrest Irreversible G2 Cell Cycle Arrest DSB_Formation->G2_Arrest Apoptosis Rapid Onset of Apoptosis G2_Arrest->Apoptosis Pgp_Resistance P-glycoprotein Resistance Pgp_Resistance->Voreloxin p53_Independence p53-Independent Pathway p53_Independence->Apoptosis

This mechanism pathway illustrates how voreloxin's primary actions of DNA intercalation and topoisomerase II inhibition converge to cause site-selective DNA double-strand breaks [1] [2]. Unlike many conventional DNA-damaging agents, voreloxin's activity bypasses two common resistance mechanisms: it is not a P-glycoprotein substrate and functions through p53-independent apoptosis induction [1] [4]. These characteristics explain its maintained activity in multidrug-resistant tumor models and make it particularly valuable for treating cancers that have developed resistance to conventional therapies.

In Vivo Xenograft Study Workflow

The following diagram outlines the comprehensive workflow for evaluating voreloxin efficacy in xenograft models:

G Voreloxin Xenograft Study Workflow Cell_Prep Cell Preparation/Expansion Tumor_Implant Tumor Implantation (Subcutaneous/Orthotopic) Cell_Prep->Tumor_Implant Growth_Monitor Tumor Growth Monitoring (∼150 mm³ endpoint) Tumor_Implant->Growth_Monitor Randomization Randomization by Tumor Size Growth_Monitor->Randomization Dosing Voreloxin Administration (20 mg/kg IV, weekly ×5) Randomization->Dosing Response_Tracking Response Assessment (Tumor volume, Body weight) Dosing->Response_Tracking PD_Analysis Pharmacodynamic Analysis (Caspase-3, γH2AX) Response_Tracking->PD_Analysis Efficacy_Endpoint Efficacy Endpoints (Tumor growth inhibition, Survival) Response_Tracking->Efficacy_Endpoint

This workflow diagram summarizes the key stages in evaluating voreloxin efficacy in xenograft models, from tumor implantation through final efficacy assessment [1] [6]. The process begins with proper cell preparation and implantation into immunocompromised mice, followed by careful monitoring until tumors reach the predetermined size for study initiation (typically ∼150 mm³) [1]. After randomization that ensures equivalent average tumor sizes across treatment groups, the designated voreloxin dosing regimen is initiated [1]. Comprehensive response assessment includes regular tumor volume measurements and body weight recordings, with potential integration of pharmacodynamic analyses such as caspase-3 activation or γH2AX staining to confirm mechanism-based activity [1] [3].

Conclusion and Research Applications

Voreloxin represents a promising therapeutic agent with demonstrated efficacy across a broad spectrum of preclinical xenograft models. The well-established dosing regimen of 20 mg/kg administered intravenously once weekly for five doses provides consistent antitumor activity while maintaining an acceptable safety profile in preclinical models [1]. Its unique mechanism of action as a topoisomerase II inhibitor with DNA intercalating properties, combined with its ability to circumvent common resistance mechanisms, makes it particularly valuable for evaluating efficacy in aggressive and drug-resistant tumors.

The comprehensive data presented in these application notes support the use of voreloxin in preclinical drug development across multiple tumor types. Its favorable pharmacokinetic profile, including dose-proportional exposure and a long terminal half-life, provides flexibility in dosing schedule design [2] [3]. Additionally, its demonstrated synergy with other modalities such as cytarabine in leukemic models and radiotherapy in glioblastoma models suggests opportunities for rational combination therapy development [2] [4]. These application notes provide researchers with the necessary technical foundation to incorporate voreloxin into their preclinical therapeutic studies, with detailed protocols ensuring consistent implementation across research programs.

References

Comprehensive Application Notes and Protocols: Voreloxin and Cytarabine Synergistic Therapy for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Acute Myeloid Leukemia (AML) represents a devastating hematologic malignancy characterized by rapid proliferation of abnormal myeloid blasts in bone marrow and blood. Despite decades of clinical research, treatment outcomes remain suboptimal, particularly for elderly patients and those with relapsed/refractory disease. The standard induction therapy for AML has remained largely unchanged for years, typically consisting of cytarabine (a nucleoside analog) combined with anthracyclines. However, the therapeutic limitations of this approach are significant: approximately 30-40% of younger adults and 80% of older adults fail to achieve long-term remission, highlighting the urgent need for novel therapeutic strategies [1].

Voreloxin represents a first-in-class anticancer quinolone derivative that demonstrates particular promise for AML treatment. As a DNA-intercalating agent and topoisomerase II inhibitor, voreloxin shares some mechanistic similarities with anthracyclines but possesses distinct pharmaceutical advantages due to its unique chemical scaffold. The rationale for combining voreloxin with cytarabine stems from their complementary mechanisms of action: while cytarabine incorporates into DNA during replication and inhibits DNA polymerase, voreloxin induces site-selective DNA double-strand breaks and stabilizes topoisomerase II-DNA cleavage complexes. This mechanistic synergy provides the foundation for enhanced antileukemic activity, potentially overcoming resistance mechanisms that limit current AML therapies [2] [3].

Mechanistic Insights and Synergy Basis

Molecular Mechanisms of Action

The therapeutic efficacy of the voreloxin-cytarabine combination stems from the distinct but complementary mechanisms of action of each agent:

  • Voreloxin's dual mechanism: Voreloxin exhibits a unique molecular action that differentiates it from traditional topoisomerase II inhibitors. As a naphthyridine derivative (a quinolone family member), it both intercalates into DNA and poisons topoisomerase II, inducing replication-dependent, site-selective DNA double-strand breaks. Unlike anthracyclines, voreloxin targets GC-rich genomic regions similar to quinolone antibacterial drugs, resulting in a distinct pattern of DNA damage. Furthermore, voreloxin demonstrates a favorable resistance profile as it is not a substrate for P-glycoprotein (P-gp) efflux, a common resistance mechanism in AML that often limits anthracycline efficacy [1] [3].

  • Cytarabine's antimetabolite activity: Cytarabine (cytosine arabinoside, ara-C) functions as a pyrimidine analog that is converted intracellularly to its active triphosphate form (ara-CTP). This metabolite competitively incorporates into DNA during the S-phase of the cell cycle, causing chain termination and inhibition of DNA synthesis. Additionally, cytarabine inhibits DNA polymerase, further halting DNA replication and repair. The drug's S-phase specificity necessitates prolonged exposure or frequent dosing to maximize cytotoxic effects against rapidly dividing leukemic cells [4].

Basis of Synergistic Interaction

The synergistic interaction between voreloxin and cytarabine emerges from their coordinated attack on DNA integrity and replication. Voreloxin's induction of DNA double-strand breaks creates genomic vulnerabilities that cytarabine can exploit, while cytarabine's impairment of DNA synthesis extends the window of vulnerability for voreloxin-mediated damage. This reciprocal potentiation results in enhanced leukemia cell kill compared to either agent alone. Preclinical data demonstrate that the combination produces additive to synergistic effects across multiple AML cell lines and primary patient samples, with combination indices frequently falling below 0.85 (indicating synergy) in rigorous analyses [2] [3].

Table 1: Key Pharmacological Properties of Voreloxin and Cytarabine

Parameter Voreloxin Cytarabine
Drug Class First-in-class quinolone derivative Pyrimidine nucleoside analog
Primary Mechanism DNA intercalation and topoisomerase II inhibition Incorporation into DNA and inhibition of DNA polymerase
Cell Cycle Specificity S-phase preferential (replication-dependent) S-phase specific
Key Metabolic Pathways Not extensively metabolized Activated by deoxycytidine kinase; inactivated by cytidine deaminase
Resistance Mechanisms Not a P-gp substrate Deficiency in deoxycytidine kinase; increased cytidine deaminase; increased dCTP pools
Pharmacokinetics Low clearance (2 L/h/m²); long terminal half-life (22 h); dose-proportional exposure High first-pass metabolism; poor oral bioavailability; crosses blood-brain barrier

The experimental workflow below illustrates the integrated approach for evaluating the voreloxin-cytarabine combination in AML models:

G start Start: AML Model Selection in_vitro In Vitro Evaluation (Cell Line Panels) start->in_vitro Cell line panels (HL-60, MV4-11, CCRF-CEM) mech_studies Mechanistic Studies (Apoptosis, Cell Cycle, DNA Damage) in_vitro->mech_studies Single-agent activity confirmed combo_screening Combination Screening (Synergy Analysis) mech_studies->combo_screening Mechanistic rationale established in_vivo In Vivo Validation (Bone Marrow Ablation Model) combo_screening->in_vivo Synergy identified efficacy Efficacy Assessment (Peripheral Blood Counts) in_vivo->efficacy Drug administration (q4d × 2 schedule) toxicity Toxicity Evaluation (Hematological Recovery) efficacy->toxicity Efficacy confirmed data_integration Data Integration & Clinical Translation toxicity->data_integration Reversible myelosuppression end Protocol Optimization for Clinical Application data_integration->end Integrated safety/efficacy profile

In Vitro Experimental Protocols

Cell Viability and Proliferation Assays

Cell line selection should encompass a panel of genetically diverse AML models to capture the heterogeneity of clinical disease. The recommended panel includes:

  • HL-60 (acute promyelocytic leukemia)
  • MV4-11 (biphenotypic B myelomonocytic leukemia with FLT3-ITD mutation)
  • CCRF-CEM (acute lymphoblastic leukemia for comparative purposes)

All cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2. For viability assays, cells should be seeded in opaque, clear-bottom 96-well plates at a density of 1 × 10^5 cells/well in growth media. Serial dilutions of voreloxin and cytarabine should be prepared in growth media and added to appropriate wells, with vehicle controls (0.17% methanesulfonic acid for voreloxin; sterile water for cytarabine) included for normalization [1].

The CellTiter-Glo Luminescent Cell Viability Assay provides optimal results for quantifying viable cells based on ATP content. After drug exposure for 72 hours, add an equal volume of CellTiter-Glo reagent to each well, mix contents for 2 minutes on an orbital shaker, and allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal. Record luminescence using a plate reader, and calculate percentage viability relative to vehicle-treated controls. IC50 values should be determined using non-linear regression of a sigmoidal dose-response curve with variable slope in GraphPad Prism or equivalent software [1].

Combination Index Analysis

The synergy assessment between voreloxin and cytarabine employs the Combination Index (CI) method developed by Chou and Talalay. Prepare serial dilutions of both drugs in a fixed molar ratio (based on their individual IC50 values) and treat cells across a range of concentrations. The CI is calculated according to the equation:

CI = (D1)/(Dx1) + (D2)/(Dx2)

Where D1 and D2 represent the doses of each drug in combination required to produce x% effect, while Dx1 and Dx2 represent the doses of each drug alone required to produce the same effect. CI stratification should be interpreted as follows: CI > 1.2 indicates antagonism; CI = 1.2-0.85 indicates additive effects; CI < 0.85 indicates synergy. For statistical robustness, perform a minimum of three independent experiments with technical triplicates [2] [1].

Table 2: In Vitro Drug Sensitivity Profiles of AML Cell Lines to Voreloxin and Cytarabine

Cell Line Voreloxin IC50 (μM) Cytarabine IC50 (μM) Combination Index (CI) Interpretation
HL-60 0.94 9.0 0.79 Synergistic
MV4-11 0.23 15.0 0.82 Synergistic
CCRF-CEM Not reported Not reported 0.75 Synergistic
Primary AML Blasts 2.30 ± 1.87 4.90 ± 5.00 0.79 (mean) Synergistic in 22/25 samples

In Vivo Experimental Protocols

Bone Marrow Ablation Model

The preclinical efficacy of the voreloxin-cytarabine combination is optimally evaluated using a mouse model of bone marrow ablation and recovery. Female CD-1 mice (7-8 weeks old) should be acclimated for at least 3 days before study initiation with ad libitum access to food and water and maintenance on a 12-hour light/dark cycle. Animals must be randomized by body weight into experimental groups before treatment initiation, with a minimum of 8-10 animals per group to ensure statistical power [1].

The recommended dosing regimen is as follows:

  • Voreloxin: Administer intravenously at 10 or 20 mg/kg once on day 0 and once on day 4 (q4d × 2 schedule)
  • Cytarabine: Administer subcutaneously at 20 or 60 mg/kg every 8 hours on day 0 and day 4 (tid q4d × 2 schedule)

This schedule models the intermittent dosing approach used in AML therapy and allows assessment of hematopoietic recovery between treatment cycles. The clinical formulation of voreloxin (10 mg/ml) should be diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration. Cytarabine should be reconstituted in sterile water at 20 mg/ml and further diluted as needed [1].

Efficacy and Toxicity Assessment

Hematological monitoring provides the primary endpoint for assessing both efficacy and toxicity. Peripheral blood should be collected via retro-orbital or submandibular bleeding on days 6, 8, and 12 post-treatment initiation. Complete blood counts with differential should be performed using an automated hematology analyzer (e.g., Baker 9000 or ADVIA 120). Key parameters to monitor include:

  • White blood cell count (expected reduction of 70-90% in effective treatment groups)
  • Platelet count (expected reduction of 80-90% in effective treatment groups)
  • Hemoglobin levels (minimal change expected in acute studies)

For histopathological assessment, euthanize animals at predetermined timepoints and harvest femurs for bone marrow examination. Fix femurs in Streck Tissue Fixative or 10% formalin for 24-48 hours, followed by decalcification, paraffin embedding, and sectioning at 4μm thickness. Stain sections with hematoxylin and eosin (H&E) and evaluate bone marrow cellularity by light microscopy, expressed as percentage of normal cellularity. Document representative images using a digital pathology system [1].

The molecular mechanisms underlying the synergistic interaction between voreloxin and cytarabine are illustrated below:

G voreloxin Voreloxin dna_intercalation DNA Intercalation (GC-rich regions) voreloxin->dna_intercalation topoii_poison Topoisomerase II Poisoning voreloxin->topoii_poison cytarabine Cytarabine ara_ctp Formation of ARA-CTP cytarabine->ara_ctp ds_breaks Site-Selective Double-Strand Breaks dna_intercalation->ds_breaks topoii_poison->ds_breaks dna_incorporation Incorporation into DNA ara_ctp->dna_incorporation dna_polymerase_inhib Inhibition of DNA Polymerase dna_incorporation->dna_polymerase_inhib replication_block Replication Fork Collapse ds_breaks->replication_block Potentiates dna_polymerase_inhib->replication_block s_phase_arrest S-Phase Arrest replication_block->s_phase_arrest apoptosis Mitochondrial Apoptosis (Caspase-3 Activation) s_phase_arrest->apoptosis synergy Synergistic Cell Death apoptosis->synergy

Data Analysis and Interpretation

Synergy Quantification and Statistical Methods

The Combination Index (CI) method provides the gold standard for quantifying drug interactions. Calculate CI values across multiple effect levels (e.g., ED50, ED75, ED90) to fully characterize the interaction pattern. Data should be presented as mean CI values ± standard deviation from at least three independent experiments. Statistical significance between combination and single-agent treatments should be assessed using two-way ANOVA with post-hoc tests correcting for multiple comparisons. For in vivo studies, hematological parameters over time should be analyzed by repeated measures ANOVA [2] [1].

Dose-effect analysis should generate several key parameters:

  • IC50 values for each single agent and the combination
  • Dose reduction index (DRI) indicating how much the dose of each drug can be reduced in combination to achieve the same effect level
  • Isobolograms visualizing the interaction at different effect levels

The reversibility of bone marrow suppression represents a critical safety parameter. Calculate the time to recovery of peripheral blood counts to 50% and 90% of baseline values. Effective combinations should demonstrate significant myelosuppression followed by complete recovery within 7-10 days after treatment cessation, consistent with the AML treatment paradigm that allows for hematopoietic recovery between cycles [2].

Toxicity and Therapeutic Index Evaluation

The therapeutic index of the voreloxin-cytarabine combination should be evaluated by comparing efficacy against AML cells versus toxicity to normal hematopoietic cells. For in vitro models, this can be assessed by testing the combination on normal lymphocytes or bone marrow-derived CD34+ cells from healthy donors. The selective index can be calculated as the ratio of IC50 in normal cells to IC50 in AML cells. Promising combinations typically exhibit selective indices greater than 2.0 [5].

In vivo toxicity assessment should include:

  • Body weight monitoring throughout the study period (expected variation <15%)
  • Clinical observations for signs of distress, reduced activity, or morphological changes
  • Bone marrow histopathology evaluating architecture, cellularity, and differentiation
  • Organ weights (spleen, liver) at study termination

The maximum tolerated dose (MTD) for the combination should be established by identifying the highest dose that does not cause dose-limiting toxicity, defined as >20% body weight loss, treatment-related mortality, or irreversible myelosuppression beyond 14 days [1].

Applications and Conclusions

Clinical Translation and Protocol Optimization

The compelling preclinical data for the voreloxin-cytarabine combination provides a robust foundation for clinical development in AML. The synergistic activity observed across diverse AML models, including primary patient samples, suggests potential efficacy in the clinically challenging relapsed/refractory setting. Importantly, the combination demonstrates supra-additive activity without overlapping non-hematological toxicities, indicating a favorable therapeutic index. The reversible myelosuppression pattern observed in preclinical models aligns with the standard AML treatment paradigm, facilitating clinical translation [2] [3].

For clinical protocol design, several considerations emerge from the preclinical data:

  • Dose scheduling should maintain the temporal relationship established in preclinical models, with voreloxin administration preceding or concurrent with cytarabine
  • Biomarker development should focus on assessing topoisomerase II expression levels and DNA damage response pathways as potential predictors of response
  • Patient selection may initially target AML populations with poor prognostic features, including elderly patients unfit for intensive anthracycline-based therapy and those with P-gp overexpression conferring anthracycline resistance
Future Directions and Personalized Medicine

The development of voreloxin-cytarabine combination therapy aligns with emerging trends in functional precision medicine for AML. Recent advances in machine learning approaches for predicting synergistic drug combinations based on single-cell transcriptomics and drug response profiles offer promising strategies for further optimizing this combination in specific molecular contexts [6] [5]. The heterogeneity of AML necessitates personalized approaches, and the voreloxin-cytarabine combination may demonstrate variable efficacy across molecular subtypes.

Future research directions should include:

  • Mechanistic studies elucidating the molecular determinants of synergy using genomic and proteomic approaches
  • Sequencing strategies testing alternative administration sequences and schedules
  • Triplet combinations incorporating targeted agents (e.g., FLT3 or IDH inhibitors) in molecularly defined subsets
  • Biomarker validation using primary samples from clinical trials to refine patient selection criteria

References

Voreloxin Bone Marrow Ablation Model: Application Note for In Vivo Efficacy Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides a detailed protocol for utilizing the mouse bone marrow ablation model to evaluate the in vivo efficacy and hematological toxicity of voreloxin, a first-in-class anticancer quinolone derivative. Voreloxin acts as a topoisomerase II poison by intercalating DNA and inducing site-selective double-strand breaks [1] [2] [3]. The model is particularly relevant for assessing therapeutic potential in acute myeloid leukemia (AML), as it mirrors the myelosuppressive effects and subsequent recovery that are central to the AML treatment paradigm [1]. The data summarized here demonstrate that voreloxin, both as a single agent and in combination with cytarabine, induces reversible bone marrow aplasia, supporting its clinical investigation for AML [1] [4].

Key Experimental Findings

The bone marrow ablation model effectively demonstrated the cytotoxic activity of voreloxin on the hematopoietic system. Key quantitative results from the in vivo study are summarized in the tables below.

Table 1: In Vivo Dosing Regimen and Observed Myelosuppression [1]

Agent Dose Route Schedule Key Hematological Impact
Voreloxin 10 or 20 mg/kg Intravenous (IV) Once on Day 0 and Day 4 (q4d x2) Dose-dependent reduction in peripheral WBC and platelets
Cytarabine 20 or 60 mg/kg Subcutaneous (SC) Every 8 hours on Day 0 and Day 4 (tid q4d x2) Reduction in peripheral WBC and platelets
Combination Voreloxin 10 mg/kg + Cytarabine 20 mg/kg IV + SC As above for each agent Supra-additive (greater than additive) bone marrow ablation

Table 2: Bone Marrow Histology and Peripheral Blood Count Analysis [1]

Analysis Method Sampling Time Points Key Findings and Outcome

| Peripheral Blood Counts (WBC and Platelets) | Days 6, 8, and 12 | - Significant reductions in WBC and platelet counts were observed post-treatment.

  • Counts returned to baseline, indicating reversible marrow suppression within one week. | | Bone Marrow Histology (H&E Staining) | End of study (Day 12) | - Treatment with voreloxin and cytarabine, both alone and in combination, resulted in significant bone marrow ablation.
  • The combination showed supra-additive activity. |

Detailed Experimental Protocols

In Vivo Bone Marrow Ablation Model

Objective: To investigate the in vivo efficacy and bone marrow toxicity of voreloxin alone and in combination with cytarabine [1].

Materials:

  • Animals: CD-1 female mice (e.g., from Charles River). Acclimate for 3 days pre-study [1].
  • Test Articles:
    • Voreloxin: Use clinical formulation (10 mg/ml). Dilute with vehicle (0.17% methanesulfonic acid in 5% sorbitol) for injection [1].
    • Cytarabine: Reconstitute in sterile water (20 mg/ml). Further dilute if necessary [1].
  • Equipment: Equipment for blood collection, hematology analyzer (e.g., Baker 9000 or ADVIA 120), materials for tissue fixation (Streck Tissue Fixative or 10% formalin), decalcification solution, paraffin embedding station, microtome [1].

Procedure:

  • Animal Assignment: Weigh and randomize mice by body weight. Assign animals to treatment groups [1].
  • Dosing Administration:
    • Administer voreloxin intravenously (IV) at 10 or 20 mg/kg once on day 0 and once on day 4 (q4d x2) [1].
    • Administer cytarabine subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day 0 and day 4 (tid q4d x2) [1].
    • For combination groups, administer both agents at their respective schedules and routes [1].
  • Sample Collection:
    • Collect blood and tissue samples (e.g., femurs) on days 6, 8, and 12 from at least 3-10 animals per treatment group [1].
  • Analysis:
    • Peripheral Blood Cell Counts: Perform white blood cell (WBC) and platelet counts on collected blood samples using a hematology analyzer [1].
    • Bone Marrow Histology:
      • Place femurs in fixative for 24-48 hours [1].
      • Decalcify bones, then paraffin-embed and section at 4 µm thickness [1].
      • Stain sections with Hematoxylin and Eosin (H&E) [1].
      • Examine stained femur sections microscopically and determine percent cellularity of the bone marrow [1].

The following workflow diagram illustrates the key stages of this in vivo protocol:

G Start Animal Assignment CD-1 female mice Weight randomization A Dosing Regimen Start->A B1 Voreloxin 10/20 mg/kg, IV Day 0 & Day 4 A->B1 B2 Cytarabine 20/60 mg/kg, SC Every 8h, Day 0 & 4 A->B2 B3 Combination Voreloxin + Cytarabine A->B3 C Sample Collection (Days 6, 8, 12) Blood and Femurs B1->C B2->C B3->C D1 Blood Analysis WBC & Platelet Counts (Hematology Analyzer) C->D1 D2 Bone Marrow Analysis Fixation, Decalcification H&E Staining, Histology C->D2 E Outcome Assessment Bone Marrow Cellularity (%) Hematological Recovery D1->E D2->E

Supporting In Vitro Cell Viability Assay

Objective: To determine the cytotoxic activity and synergistic effects of voreloxin and cytarabine in human leukemia cell lines [1].

Materials:

  • Cell Lines: HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute lymphoblastic leukemia). Culture in RPMI-1640 + 10% FBS [1].
  • Reagents: Voreloxin (dissolved in 0.17% methanesulfonic acid), cytarabine (stock in sterile water), CellTiter-Glo Luminescent Cell Viability Assay kit, opaque clear-bottom 96-well plates [1].

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at 1 × 10⁵ cells/well in growth medium [1].
  • Drug Treatment: Serially dilute voreloxin and cytarabine, alone and in combination, in growth medium and add to cells. Include vehicle-treated controls [1].
  • Viability Measurement: After incubation, add CellTiter-Glo reagent according to the manufacturer's protocol. Measure luminescence [1].
  • Data Analysis:
    • Calculate IC₅₀ values using non-linear regression of a sigmoidal dose-response curve [1].
    • Analyze drug interaction using the Combination Index (CI) method [5].
    • Interpret CI values: CI > 1.2 = antagonistic; CI 0.85 - 1.2 = additive; CI < 0.85 = synergistic [1].

Mechanism of Action and Pathway Analysis

Voreloxin is a naphthyridine-based quinolone derivative that targets topoisomerase II. Its mechanism is distinct from other topoisomerase II poisons like anthracyclines and epipodophyllotoxins [2] [3]. The following diagram illustrates its unique mechanism and the subsequent cellular response that underlies its efficacy in the bone marrow ablation model.

G MoA Voreloxin Mechanism of Action A 1. DNA Intercalation and Topoisomerase II Poisoning MoA->A B 2. Site-Selective DNA Double-Strand Breaks (DSB) A->B Stabilizes Cleavage Complex C 3. Activation of DNA Damage Response B->C D1 4. Cell Cycle Arrest (G2 Phase) C->D1 D2 5. Apoptosis (Programmed Cell Death) C->D2 E Observed In Vivo Outcome Bone Marrow Ablation (Reduction in WBC/Platelets) D1->E D2->E

Key differentiators of voreloxin's mechanism:

  • Novel Scaffold: It is derived from a quinolone/naphthyridine core, distinct from anthracyclines, potentially avoiding common resistance mechanisms [2] [3].
  • P-gp Independence: Voreloxin is not a substrate for the P-glycoprotein (P-gp) efflux pump, making it active in models resistant to anthracyclines [1] [3].
  • Site-Selective Damage: It induces DNA double-strand breaks at specific GC-rich sequences, unlike the extensive fragmentation caused by etoposide [2] [3].
  • Reduced Oxidative Stress: Unlike anthracyclines, voreloxin does not generate reactive oxygen species (ROS), which may contribute to a more favorable toxicity profile, particularly by avoiding cardiotoxicity [2] [3].

Discussion and Conclusion

The bone marrow ablation model provides critical pre-clinical evidence for voreloxin's potential in AML treatment. The data show that voreloxin induces reversible myelosuppression, a manageable and expected effect in cytotoxic chemotherapy for leukemia [1]. The supra-additive activity observed in combination with cytarabine in vivo, alongside additive or synergistic interactions in vitro, supports the strategic combination of these agents to enhance anticancer efficacy [1] [4].

The reversible nature of the bone marrow ablation, coupled with voreloxin's unique mechanism of action and its ability to overcome P-gp-mediated resistance, positions it as a promising candidate for treating patients with relapsed/refractory AML or for bridging patients to hematopoietic stem cell transplant [1]. These application notes and detailed protocols provide a foundation for researchers to utilize this model in the evaluation of voreloxin and similar novel oncolytics.

References

Comprehensive Application Notes and Protocols for Voreloxin Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voreloxin

Voreloxin (also known as SNS-595, vosaroxin, or AG 7352) is a first-in-class naphthyridine analog that functions as a topoisomerase II inhibitor [1]. This compound intercalates into DNA and induces site-selective double-strand breaks (DSB), leading to G₂ cell cycle arrest and apoptosis [2]. Voreloxin has demonstrated significant antitumor activity in both solid tumor and hematologic xenograft models, with particular promise in acute myeloid leukemia (AML) [1] [3]. Its replication-dependent mechanism and limited cardiotoxicity compared to anthracyclines make it an attractive candidate for oncological research [3].

Chemical and Physical Properties

Table 1: Chemical Properties of Voreloxin and Voreloxin Hydrochloride

Property Voreloxin This compound
CAS Number 175414-77-4 175519-16-1
Molecular Formula C₁₈H₁₉N₅O₄S C₁₈H₂₀ClN₅O₄S
Molecular Weight 401.44 g/mol 437.90 g/mol
Purity 99.26% 99.58%
Appearance Light yellow to yellow solid White to gray solid
Storage Conditions 4°C, protect from light, stored under nitrogen 4°C, sealed storage, away from moisture

Key Solubility Characteristics:

  • Voreloxin is sparingly soluble in aqueous solutions but demonstrates good solubility in DMSO [2] [4]
  • The hydrochloride salt form offers improved water solubility while maintaining similar biological activity [4]

Stock Solution Preparation Protocols

Voreloxin Stock Solution in DMSO

Materials Required:

  • Voreloxin (HY-10534, MedChemExpress) [2]
  • Anhydrous DMSO (newly opened, hygroscopic) [2]
  • Analytical balance
  • Sterile glass vials
  • Amber microcentrifuge tubes (light-protective)
  • Nitrogen gas source

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5 mg of voreloxin powder using an analytical balance.
  • Initial Dissolution: Transfer the powder to a sterile glass vial containing 2.5 mL of anhydrous DMSO.
  • Sonication: Sonicate the mixture for 5-10 minutes at room temperature to ensure complete dissolution.
  • Concentration Calculation: The resulting stock concentration will be 2 mg/mL (approximately 4.98 mM based on molecular weight of 401.44 g/mol).
  • Aliquoting: Immediately aliquot into amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) under nitrogen atmosphere [2].

Table 2: Stock Solution Preparation Guide

Desired Amount DMSO Volume Final Concentration Storage Conditions
5 mg 2.5 mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month
10 mg 5 mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month
50 mg 25 mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month
This compound Stock Solutions

Aqueous Stock Preparation:

  • Weigh 10 mg of this compound (HY-16518, MedChemExpress) [4]
  • Add 5 mL of purified water (or PBS) for a 2 mg/mL (approximately 4.57 mM) solution
  • Warm to 60°C with sonication to aid dissolution [4]
  • Filter sterilize using a 0.22 μm filter if needed for cell culture applications

DMSO Stock Preparation: Follow the same procedure as for voreloxin, noting that the hydrochloride salt has slightly different molecular weight considerations.

Experimental Applications and Working Solution Preparation

In Vitro Cytotoxicity Assays

Cell Viability Assessment (MTS Assay):

  • Cell Plating: Plate primary AML mononuclear cells or leukemic cell lines (e.g., HL-60, MV4-11, NB4) at 2×10⁵ cells/mL in 96-well plates [1] [5]
  • Drug Treatment: Prepare working concentrations from DMSO stock by serial dilution in culture medium:
    • Voreloxin range: 31.25 nM to 4 μM [1]
    • Control: Include vehicle control (DMSO at equivalent concentration)
  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂
  • Viability Measurement: Add MTS reagent (20 μL/well) and incubate for additional 4 hours
  • Absorbance Reading: Measure at 490 nm and calculate percentage viability relative to untreated controls [1]

Table 3: Experimentally Effective Concentrations of Voreloxin

Cell Line IC₅₀/LD₅₀ Assay Type Reference
Primary AML blasts 2.30 μM (±1.87) MTS viability assay [1]
HL-60 884 nM (±114) Cytotoxicity assay [2]
MV4-11 95 nM (±8) Cytotoxicity assay [2]
NB4 & HL-60 0.59 μM (±0.25) MTS viability assay [1]
Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide Staining:

  • Treatment: Expose HL-60 or NB4 cells to voreloxin (0.0313-0.5 μM) for 48 hours [1]
  • Harvesting: Collect 5×10⁵ cells by centrifugation
  • Staining: Resuspend in binding buffer containing Annexin V-FITC and propidium iodide
  • Incubation: Incubate for 10 minutes in the dark
  • Analysis: Acquire data on flow cytometer within 1 hour [1]

Caspase-3 Activation Assay:

  • Treatment: Incubate cells with voreloxin (0.25-2 μM) for 48 hours
  • Staining: Incubate with PhiPhiLux G1D2 substrate (caspase-3 cleavable) for 1 hour at 37°C
  • Analysis: Quantify fluorescence by flow cytometry [1]
Cell Cycle Analysis

Protocol for Cell Cycle Distribution:

  • Treatment: Treat asynchronous HL-60 or NB4 cells with voreloxin (0.25-1 μM) for 12 hours [1]
  • Fixation: Harvest 1×10⁶ cells and fix in 1 mL ice-cold 70% ethanol at -20°C
  • Staining: Pellet fixed cells and resuspend in 40 μg/mL propidium iodide + 100 μg/mL RNase
  • Incubation: Incubate at 37°C for 30 minutes
  • Analysis: Analyze DNA content by flow cytometry, focusing on G₂ arrest [1]
Combination Studies

Voreloxin + Cytarabine (Ara-C) Synergy Assessment:

  • Ratio Determination: Use fixed ratio of voreloxin to cytarabine at 1:2 [1]
  • Treatment: Incubate primary AML samples with single agents and combination for 48 hours
  • Analysis: Assess synergy using CalcuSyn software and median effect method of Chou and Talalay [1]
  • Expected Outcome: Synergism observed in 22 of 25 primary AML samples with mean combination index of 0.79 [1]

Voreloxin + MEK Inhibitor (TAK-733) Protocol:

  • Pre-treatment: Incubate HL-60 cells with 5 μM TAK-733 for 24 hours [3]
  • Voreloxin Treatment: Add 0.24 μM voreloxin for additional 24 hours
  • Assessment: Measure apoptosis (Annexin V), oxidative stress (DHE staining), and AIF translocation [3]

Mechanism of Action and Signaling Pathways

Voreloxin's primary mechanism involves topoisomerase II inhibition through DNA intercalation, leading to replication-dependent, site-selective DNA damage [2] [1]. This results in permanent double-strand breaks during DNA replication, triggering cell cycle arrest at G₂ phase and mitochondrial apoptosis pathway activation.

G Voreloxin Voreloxin DNA_Intercalation DNA_Intercalation Voreloxin->DNA_Intercalation TopoII_Inhibition TopoII_Inhibition DNA_Intercalation->TopoII_Inhibition DSB_Formation DSB_Formation TopoII_Inhibition->DSB_Formation G2_Arrest G2_Arrest DSB_Formation->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Figure 1: Voreloxin Mechanism of Action Pathway

Key Mechanistic Features:

  • Replication-dependent DNA damage distinguishes it from other topoisomerase inhibitors [2]
  • Site-selective double-strand break formation rather than random DNA damage [2]
  • Does not generate significant levels of reactive oxygen species (ROS) at concentrations of 1-9 μM [2]
  • p53-independent activity demonstrated in p53-null K562 cell lines [1]

Critical Technical Considerations

Solubility and Stability
  • DMSO Concentration in Assays: Maintain final DMSO concentration below 0.1% in cell culture to avoid solvent toxicity [2]
  • Light Sensitivity: Protect voreloxin solutions from light during preparation and experimentation [2]
  • Freeze-Thaw Cycles: Limit to maximum of 3 freeze-thaw cycles to maintain compound integrity
  • Quality Verification: Periodically check stock solution concentration by UV spectrophotometry (characteristic absorbance ~340 nm)
Experimental Design Considerations
  • Cell Density Optimization: Maintain logarithmic growth phase (2×10⁵ to 1×10⁶ cells/mL) for consistent results [1]
  • Time Course: Apoptosis peaks at 48 hours, while cell cycle effects are observable at 12 hours [1]
  • Combination Ratios: For synergy studies, maintain constant ratio based on individual IC₅₀ values [1]

Troubleshooting Guide

Table 4: Common Technical Issues and Solutions

Problem Potential Cause Solution
Poor solubility in DMSO Old/hygroscopic DMSO Use newly opened, anhydrous DMSO with warming to 60°C
High background cytotoxicity Excessive DMSO concentration Ensure final DMSO ≤0.1%; include vehicle controls
Inconsistent results between experiments Variable cell density Standardize cell counting and plating protocols
Precipitate formation in aqueous media Rapid dilution Pre-dilute in DMSO before stepwise addition to media
Loss of activity in stored aliquots Multiple freeze-thaw cycles Create single-use aliquots; avoid repeated thawing

Conclusion

These application notes provide comprehensive protocols for successful preparation and utilization of voreloxin in cancer research settings. The detailed methodologies for stock solution preparation, in vitro applications, and mechanistic studies should enable researchers to reliably investigate voreloxin's antitumor properties. Particular attention to solubility characteristics, stability requirements, and appropriate assay conditions will ensure generation of reproducible, high-quality data supporting the continued development of this promising therapeutic agent.

References

Voreloxin hydrochloride solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes the fundamental chemical and handling information for voreloxin hydrochloride for research use [1] [2] [3]:

Property Details
CAS Number 175519-16-1 [1] [2] [3]
Synonyms SNS-595 Hydrochloride; Vosaroxin Hydrochloride [1] [3]
Molecular Formula C₁₈H₂₀ClN₅O₄S [1] [3]
Molecular Weight 437.90 g/mol [1] [3]
Purity Typically ≥98% (HPLC) [1] [2]
Physical Appearance White to off-white powder [1] [2]
Storage Conditions Recommended: -20°C, sealed, protected from light and moisture [1] [2].

Solubility and Stock Solution Preparation

This compound has variable solubility in different solvents. The quantitative solubility data and standard protocols for preparing stock solutions are as follows [1] [3]:

Solvent Solubility Notes / Preparation Instructions
DMSO ~20 mg/mL (45.67 mM) [3] Hygroscopic DMSO can reduce solubility; use newly opened containers. Solution may require warming to 60°C and brief sonication [1].
Water ~1-2 mg/mL (2.28 - 4.57 mM) [1] [2] Requires warming to 60°C and sonication to dissolve clearly [1].
Ethanol Insoluble [3] Not recommended for stock solution preparation.

G Start Start Stock Solution Preparation DMSO Use fresh, dry DMSO Start->DMSO For DMSO solution Water Use purified water Start->Water For aqueous solution Warm Warm tube to 60°C with sonication DMSO->Warm Water->Warm Aliquot Aliquot into working volumes Warm->Aliquot Store Store at -20°C or below (sealed, protected from light) Aliquot->Store

> Note on Solution Stability: For long-term stability, it is recommended to prepare fresh solutions promptly. Aliquot and store the stock solution at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles [1].

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is adapted from a study investigating voreloxin's activity in acute myeloid leukemia (AML) cell lines [4].

  • Cell Lines: Can be applied to various cancer cell lines, such as HL-60 (acute promyelocytic leukemia), MV4-11 (AML), and CCRF-CEM (acute lymphoblastic leukemia) [4].
  • Drug Preparation:
    • Prepare a 10 mM stock solution of voreloxin in 0.17% methanesulfonic acid or according to solubility guidelines. For vehicle controls, use an equivalent dilution of the solvent alone [4].
    • Serially dilute the stock in fresh cell culture media to achieve the desired working concentrations.
  • Cell Seeding and Treatment:
    • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/well in growth media [4].
    • Add the serially diluted voreloxin to the cells.
  • Incubation and Measurement:
    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂ [4].
    • Measure cell viability using a standard assay like CellTiter-Glo (luminescent) or MTS (colorimetric), following the manufacturer's protocol. These assays measure metabolic activity as a marker of viable cells [4].
  • Data Analysis:
    • Calculate the percentage of viable cells relative to the vehicle-treated control cells.
    • Use non-linear regression analysis (e.g., in GraphPad Prism) on the dose-response data to determine IC₅₀ values [4].
Combination Studies with Cytarabine (Ara-C)

This protocol outlines how to test voreloxin in combination with another chemotherapeutic agent [4].

  • Drug Preparation: Prepare individual stock solutions of both voreloxin and cytarabine. Cytarabine can be prepared in sterile water [4].
  • Experimental Design: Treat cells with voreloxin and cytarabine both alone and in combination. A range of concentrations for each drug should be used.
  • Analysis of Interaction: Calculate the Combination Index (CI) according to established methods (e.g., Chou-Talalat or Zhao et al.). Typically, a CI < 0.85 indicates synergy, CI between 0.85 and 1.2 indicates an additive effect, and CI > 1.2 indicates antagonism [4].

In Vivo Experimental Protocol

The following methodology is derived from a preclinical efficacy study in a mouse model of bone marrow ablation [4].

  • Animal Model: Female CD-1 mice or other appropriate immunodeficient strains [4].
  • Drug Formulation:
    • Voreloxin: Use the clinical formulation (10 mg/mL) or dissolve the powder in vehicle (0.17% methanesulfonic acid in 5% sorbitol). Dilute further with the vehicle for injection [4].
    • Cytarabine (for combination): Reconstitute in sterile water [4].
  • Dosing Regimen:
    • Voreloxin: Administer intravenously (IV) at 10-20 mg/kg. One common regimen is a single dose on day 0 and a second dose on day 4 (q4d x2) [4].
    • Cytarabine (for combination): Administer subcutaneously (SC) at 20-60 mg/kg every 8 hours on day 0 and day 4 [4].
  • Endpoint Analysis:
    • Bone Marrow Cellularity: Collect femurs, fix, decalcify, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and examine histologically to determine percent cellularity [4].
    • Peripheral Blood Counts: Monitor white blood cells and platelets over time to assess marrow impact and recovery [4].

G Voreloxin Voreloxin C18H20ClN5O4S DNA DNA Molecule Voreloxin->DNA Intercalates TopoII Topoisomerase II Enzyme Voreloxin->TopoII Inhibits/Poisons DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Stabilizes Cleavage Complex G2 Cell Cycle G2 Arrest DSB->G2 Induces Apoptosis Apoptosis (Cell Death) G2->Apoptosis Triggers

Mechanism of Action

This compound is a first-in-class anticancer agent that is a naphthyridine analog, structurally related to quinolone antibiotics [4] [5]. Its primary mechanism of action involves:

  • DNA Intercalation: The compound inserts itself between DNA base pairs [4] [2].
  • Topoisomerase II Inhibition: It specifically poisons topoisomerase II, stabilizing the enzyme-DNA cleavage complex and preventing DNA re-ligation [1] [2] [3].
  • Site-Selective DNA Damage: This action leads to the generation of site-selective DNA double-strand breaks (DSBs), in contrast to the damage patterns caused by anthracyclines [4].
  • Cell Fate: The accumulated DNA damage triggers cell cycle arrest (particularly in the G2 phase) and ultimately induces apoptosis (programmed cell death) in a p53-independent manner [1] [2].

A key differentiator from some other chemotherapeutics is that voreloxin has shown activity in preclinical models of drug-resistant cancers, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump [4] [5].

References

Comprehensive Application Notes and Protocols: Assessing Voreloxin-Induced Apoptosis through Caspase-3 Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voreloxin and Apoptosis Detection

Voreloxin (also known as vosaroxin or SNS-595) is a novel naphthyridine analog that functions as a topoisomerase II inhibitor through DNA intercalation, leading to replication-dependent DNA damage and apoptosis in cancer cells. [1] [2] [3] Unlike many conventional chemotherapeutic agents, voreloxin induces apoptosis through p53-independent pathways and is not a P-glycoprotein substrate, enabling it to overcome two common drug resistance mechanisms. [1] [2] [3] This characteristic makes it particularly valuable for treating resistant malignancies, including acute myeloid leukemia (AML) and various solid tumors.

Apoptosis detection through caspase activation serves as a crucial biomarker for assessing voreloxin's therapeutic efficacy in both research and clinical settings. Caspases, a family of protease enzymes, function as key executioners of programmed cell death, with caspase-3 serving as a critical effector caspase that cleaves numerous cellular substrates during apoptosis. [4] This document provides detailed application notes and standardized protocols for detecting and quantifying voreloxin-induced apoptosis through caspase-3 activation methods, enabling researchers to accurately evaluate the compound's mechanism of action and potency in various experimental models.

Voreloxin's Mechanism of Action and Biological Significance

Voreloxin exerts its anti-cancer effects through a dual mechanism of action that distinguishes it from other topoisomerase II inhibitors. The compound intercalates into DNA at specific sites and poisons topoisomerase II, preventing the religation of cleaved DNA strands and resulting in double-stranded DNA breaks. [1] [3] This DNA damage occurs in a replication-dependent manner, leading to cell cycle arrest at G₂ phase and subsequent activation of apoptotic pathways. [1]

The biological significance of voreloxin extends beyond its direct mechanism of action. Research has demonstrated that voreloxin activates the AMPK/Sirt3 pathway while concurrently inhibiting HIF-1α translation and HIF-1 complex formation, particularly under hypoxic conditions commonly found in solid tumors. [2] This effect on hypoxia signaling is particularly relevant for overcoming tumor resistance mechanisms. Additionally, voreloxin has shown promising synergy with cytarabine in AML treatment, with combination studies revealing synergistic effects in 22 of 25 primary AML samples tested, with a mean combination index of 0.79. [1] [5] This synergistic relationship has advanced to clinical trials, including a phase III study (VALOR) in relapsed/refractory AML patients. [2]

Caspase-3 Activation Detection Methods

Real-Time Caspase-3/7 Detection Using Fluorogenic Substrates

The CellEvent Caspase-3/7 assay provides a robust method for real-time monitoring of caspase activation in live cells without wash steps, preserving fragile apoptotic cells that might otherwise be lost during processing. [4] This assay utilizes cell-permeant fluorogenic substrates containing the DEVD peptide sequence (specific recognition site for caspases-3 and -7) conjugated to a nucleic acid-binding dye. In the presence of activated caspase-3/7, the substrate is cleaved, releasing the dye to bind DNA and produce a bright fluorescent signal. [4]

Standard Protocol for Real-Time Caspase-3/7 Detection:

  • Prepare fresh CellEvent Caspase-3/7 staining solution (typically 5 μM in complete medium)
  • Add solution directly to cells and incubate for 30-60 minutes at 37°C
  • Visualize using fluorescence microscopy (FITC filter for green, Texas Red for red)
  • For quantitative analysis, use HCS systems or microplate readers [4]

A key advantage of this method is that the fluorescent signal survives formaldehyde fixation, allowing for endpoint analysis and compatibility with immunocytochemical techniques for multiplexing. [4] Specificity can be confirmed using caspase-3/7 inhibitors, which should nearly completely abolish the signal in control experiments. [4]

End-Point Caspase Detection Using Fluorescent Inhibitor Probes

For end-point caspase detection, the Image-iT LIVE Caspase Detection Kits provide an alternative approach based on fluorescent inhibitors of caspases (FILCA). These reagents utilize fluorochrome-labeled caspase inhibitors (such as FAM-DEVD-FMK for caspases-3/7 or FAM-VAD-FMK for poly-caspases) that covalently bind to active caspase enzymes. [4]

Standard Protocol for End-Point Caspase Detection:

  • Harvest cells after voreloxin treatment
  • Incubate with fluorochrome-conjugated caspase inhibitor (diluted according to manufacturer instructions) for 30-60 minutes at 37°C
  • Wash cells to remove unbound reagent
  • Fix cells (optional) and analyze by fluorescence microscopy or HCS [4]

This approach provides a snapshot of caspase activation at a specific time point and can be combined with counterstains such as Hoechst 33342 for nuclear visualization and propidium iodide for viability assessment. [4]

Flow Cytometry-Based Apoptosis Assays

Annexin V/Propidium Iodide Staining Protocol

The annexin V/propidium iodide (PI) staining method allows for the discrimination between early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [6] [7] During apoptosis, phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled annexin V binding. [7]

Detailed Protocol for Annexin V/PI Staining:

  • Harvest cells (including supernatant containing floating apoptotic cells) and wash with PBS
  • Resuspend cell pellet (1-5 × 10⁶ cells/mL) in 1X binding buffer
  • Add fluorochrome-conjugated annexin V (5 μL per 100 μL cell suspension)
  • Incubate 10-15 minutes at room temperature, protected from light
  • Add propidium iodide (5 μL per 100 μL cell suspension) without subsequent washing
  • Analyze by flow cytometry immediately (within 4 hours) [6] [7]

Critical Considerations:

  • Maintain calcium dependence by avoiding EDTA-containing buffers
  • Include controls: unstained, annexin V only, and PI only
  • Do not wash after PI addition to maintain signal
  • Analyze samples promptly as viability markers deteriorate over time [6]
Caspase-3 Activation Detection by Flow Cytometry

For direct detection of caspase-3 activation, the PhiPhiLux G1D2 substrate provides a flow cytometry-compatible method. This substrate contains two fluorophores separated by a caspase-3-specific cleavage sequence; upon cleavage, the fluorescence increases and can be quantified by flow cytometry. [1]

Protocol for Caspase-3 Activation Using PhiPhiLux:

  • Treat cells with voreloxin for desired duration
  • Harvest cells by centrifugation
  • Incubate with PhiPhiLux G1D2 substrate for 1 hour at 37°C
  • Analyze by flow cytometry to detect cleaved substrate [1]

This method was successfully employed in studies demonstrating voreloxin-induced caspase-3 activation in myeloid leukemia cell lines, confirming the apoptotic response to treatment. [1]

Quantitative Data on Voreloxin Efficacy

In Vitro Anti-Proliferative Activity

Table 1: Voreloxin In Vitro Anti-Proliferative Activity Across Cancer Cell Types

Cell Type Experimental Model IC₅₀/LD₅₀ Value Key Findings Citation
Acute Myeloid Leukemia Primary patient blasts (n=88) 2.30 μM (±1.87) Synergy with cytarabine in 22/25 samples [1] [5]
Cervical Cancer HeLa cells 50-100 nM Decreased cell viability, induced apoptosis via AMPK/Sirt3/HIF-1 pathway [2]
Broad Cancer Panel 11 tumor cell lines 0.04-0.97 μM Activity in P-gp overexpressing and reduced topoisomerase lines [3]
Myeloid Leukemia HL-60, NB4, K562 cells Dose-dependent Caspase-3 activation and apoptosis in p53-null K562 cells [1]
In Vivo Anti-Tumor Efficacy

Table 2: Voreloxin Efficacy in Preclinical In Vivo Models

Tumor Model Dosing Regimen Efficacy Results Additional Observations Citation
KB nasopharyngeal carcinoma xenograft 20 mg/kg weekly ×5 86% tumor growth inhibition Optimal schedule established [3]
Multiple solid tumor xenografts (breast, ovarian, colon, lung, gastric, melanoma) Various dosing regimens 63-88% tumor growth inhibition in 10/11 models Broad spectrum activity [3]
Hematologic tumor xenografts Various dosing regimens Significant growth inhibition in 2/2 models Activity in hematologic malignancies [3]
Multidrug resistant models Various dosing regimens Potent activity maintained Bypasses common resistance mechanisms [3]

Signaling Pathways in Voreloxin-Induced Apoptosis

Voreloxin induces apoptosis through interconnected signaling pathways that involve both direct DNA damage responses and metabolic regulation. The diagram below illustrates the key molecular events in voreloxin-induced apoptosis:

G Voreloxin Voreloxin DNAIntercalation DNA Intercalation Voreloxin->DNAIntercalation TopoIIInhibition Topoisomerase II Inhibition Voreloxin->TopoIIInhibition DSB Double-Stranded DNA Breaks DNAIntercalation->DSB TopoIIInhibition->DSB G2Arrest Cell Cycle Arrest at G2 DSB->G2Arrest AMPK AMPK Activation G2Arrest->AMPK MitochondrialDysfunction Mitochondrial Dysfunction G2Arrest->MitochondrialDysfunction Sirt3 Sirt3 Activation AMPK->Sirt3 HIF1a HIF-1α Inhibition Sirt3->HIF1a HIF1a->MitochondrialDysfunction Caspase3 Caspase-3 Activation MitochondrialDysfunction->Caspase3 Apoptosis Apoptosis Execution Caspase3->Apoptosis

Figure 1: Signaling pathways in voreloxin-induced apoptosis

As illustrated in Figure 1, voreloxin's primary mechanism begins with DNA intercalation and topoisomerase II inhibition, leading to double-stranded DNA breaks that trigger cell cycle arrest at G₂ phase. [1] [3] Subsequently, voreloxin activates the AMPK/Sirt3 pathway, which inhibits HIF-1α translation and complex formation, particularly under hypoxic conditions. [2] This pathway contributes to mitochondrial dysfunction characterized by oxidative stress and disruption of mitochondrial membrane potential, ultimately leading to caspase-3 activation and execution of apoptosis. [2] This pathway operates effectively in both p53-wild type and p53-null cells, explaining voreloxin's ability to overcome common resistance mechanisms. [1]

Troubleshooting and Technical Considerations

Optimization of Experimental Conditions

When designing voreloxin apoptosis assays, several technical factors require careful consideration. For cellular assays, the optimal voreloxin concentration range typically falls between 50 nM and 2 μM, depending on cell sensitivity and exposure duration. [1] [2] Treatment time should be determined based on the specific readout: early apoptosis markers (such as caspase activation) may be detectable within 4-8 hours, while later events (phosphatidylserine externalization) may require 24-48 hours. [4] [1]

For flow cytometry applications, proper controls are essential for accurate data interpretation. These should include unstained cells, single-stained controls (annexin V only and viability dye only), and appropriate positive controls (such as cells treated with staurosporine or other known apoptosis inducers). [6] [7] When working with annexin V, it is critical to avoid calcium chelators like EDTA in buffers, as annexin V binding is calcium-dependent. [6]

Multiplexing Approaches

To obtain comprehensive insights into voreloxin's mechanism of action, researchers can employ multiplexed apoptosis assays that combine multiple detection methods. For example:

  • Caspase-3/7 detection can be combined with mitochondrial membrane potential dyes (such as TMRM) to correlate caspase activation with mitochondrial dysfunction [4]
  • Annexin V staining can be performed alongside cell cycle analysis using propidium iodide to connect apoptosis with cell cycle effects [1] [7]
  • Fixed endpoint caspase detection can be combined with immunofluorescence for other DNA damage markers (such as γH2AX) to directly link DNA damage to apoptosis activation

These multiplexed approaches provide a more comprehensive understanding of voreloxin's temporal effects on cancer cells and can help establish causal relationships between its primary DNA damage and subsequent apoptotic events.

Conclusion

Voreloxin represents a promising anti-cancer agent with a unique mechanism of action that effectively induces apoptosis across various cancer types, including drug-resistant models. The caspase activation assays and apoptosis detection methods outlined in these application notes provide robust, standardized approaches for evaluating voreloxin's efficacy in both research and preclinical settings. The consistent demonstration of voreloxin's p53-independent apoptosis induction and synergy with cytarabine in AML models highlights its potential clinical utility, particularly for difficult-to-treat malignancies. When implementing these protocols, researchers should select the appropriate method based on their specific experimental needs—opting for real-time caspase detection for kinetic studies, flow cytometry-based methods for quantitative population analysis, or multiplexed approaches for comprehensive mechanism of action studies.

References

Comprehensive Application Note: Voreloxin Cell Cycle Analysis Protocol Using Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voreloxin and Its Mechanism of Action

Voreloxin (also known as vosaroxin and SNS-595) is a first-in-class anti-cancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to replication-dependent, site-selective DNA damage and apoptosis. Unlike traditional topoisomerase II inhibitors like etoposide and doxorubicin, voreloxin represents a novel class of naphthyridine analogs with a distinct mechanism of action. This small molecule drug intercalates into DNA at specific sites and poisons topoisomerase II, resulting in double-stranded DNA breaks, cell cycle arrest in G2/M phase, and subsequent programmed cell death. Its mechanism is particularly relevant for targeting rapidly dividing cancer cells, especially in acute myeloid leukemia (AML) where its efficacy has been demonstrated in both preclinical and clinical studies. [1] [2] [3]

The molecular action of voreloxin involves several key steps that can be monitored through flow cytometry-based cell cycle analysis. As a topoisomerase II poison, voreloxin stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA re-ligation and causing accumulation of permanent double-stranded breaks. This DNA damage triggers cell cycle checkpoints and leads to arrest at the G2/M phase, where cells are most vulnerable to DNA damage before mitosis. Subsequently, cells undergo apoptosis through mitochondrial pathways, which can be quantified using various flow cytometry assays. Importantly, voreloxin's activity is independent of p53 status, as demonstrated by its efficacy in p53-null K562 cell lines, making it particularly promising for treating cancers with p53 mutations that often confer resistance to conventional therapies. [1] [2] [3]

Materials and Reagents

Cell Lines and Culture Materials
  • Human myeloid leukemia cell lines: NB4, HL-60, and K562 (available from ATCC)
  • Primary AML blasts: Isolated from patient bone marrow (n=26) or peripheral blood (n=62) with appropriate ethical approval
  • Culture medium: Roswell Park Memorial Institute (RPMI) medium supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 μg/mL streptomycin
  • Cell culture equipment: Sterile tissue culture flasks, incubator maintained at 37°C with 5% CO₂
  • Cell counting: Vi-Cell XR cell counter or similar automated cell counting system [1] [2]
Voreloxin and Chemical Reagents
  • Voreloxin: Stock solution prepared in appropriate solvent based on manufacturer recommendations
  • Propidium iodide (PI): 50 μg/mL stock solution in distilled water
  • RNase A: 100 μg/mL stock solution (DNase-free)
  • Phosphate-buffered saline (PBS): Calcium- and magnesium-free
  • 70% ethanol: Prepared with 70 parts absolute ethanol to 30 parts distilled water (not PBS)
  • Annexin V-binding buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4
  • Fixation solution: Cold 70% ethanol in distilled water
  • Permeabilization solution: 0.1% Triton X-100 in PBS [2] [4]
Flow Cytometry Supplies and Equipment
  • Flow cytometer: Configured with a 488-nm laser and appropriate filters for PI detection (e.g., 605-nm bandpass filter)
  • Compensation controls: Unstained cells, single-color stained controls, or antibody capture beads
  • Sample tubes: Appropriate for the flow cytometer system
  • Software: For data acquisition and analysis (e.g., FlowJo, FCS Express, or instrument-specific software) [5] [4]

Experimental Procedures

Cell Culture and Maintenance
  • Maintain cell lines in exponential growth phase at concentrations between 2×10⁵ and 1×10⁶ cells/mL in complete RPMI medium. [2]
  • For primary AML blasts, isolate mononuclear cells from bone marrow or peripheral blood samples by density gradient centrifugation using Histopaque or similar reagent. [2]
  • Culture primary cells in RPMI medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂. [2]
  • Monitor cell viability regularly using trypan blue exclusion or automated cell counters, ensuring viability >90% before experiments. [2]
Voreloxin Treatment Protocol
  • Prepare voreloxin working solutions from stock to achieve desired final concentrations based on experimental design.
  • For dose-response studies, treat cells with voreloxin concentrations ranging from 31.25 nM to 4 μM for primary AML blasts, with the mean LD50 being 2.30 μM (±1.87). [1] [2]
  • Incubate cells with voreloxin for 48 hours at 37°C in a humidified 5% CO₂ atmosphere. [2]
  • Include appropriate controls: Untreated cells, vehicle-treated cells, and positive controls for apoptosis (e.g., etoposide-treated cells). [2]
Cell Cycle Analysis Using Propidium Iodide Staining

Table: Staining Protocol Steps and Specifications [4]

Step Reagent Volume Incubation Purpose
Harvest - - Centrifuge at 850×g Collect cells
Fixation Cold 70% ethanol 1 mL 30 min at 4°C Permeabilize cells
Wash PBS 1 mL Centrifuge at 850×g Remove ethanol
RNase treatment RNase A (100 μg/mL) 50 μL 37°C for 15 min Digest RNA
DNA staining PI (50 μg/mL) 200 μL Room temperature, dark, 15 min Stain DNA
Analysis - - Immediate Flow cytometry
  • Harvest cells by centrifugation at 850×g for 5 minutes and carefully decant supernatant. [4]
  • Fix cells by adding cold 70% ethanol drop-wise to the cell pellet while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol at 4°C for several weeks. [4]
  • Wash cells twice with PBS to remove ethanol completely, centrifuging at 850×g between washes. [4]
  • Treat with RNase by resuspending cell pellet in 50 μL of 100 μg/mL RNase A solution and incubating at 37°C for 15 minutes to ensure specific DNA staining. [4]
  • Stain with PI by adding 200 μL of 50 μg/mL PI solution to cells and incubating in the dark for 15 minutes at room temperature. [4]
  • Analyze samples immediately by flow cytometry using a 488-nm laser for excitation and detecting PI emission with a 605-nm bandpass filter. [4]
Annexin V Apoptosis Assay Protocol
  • Harvest voreloxin-treated cells by gentle centrifugation and wash with cold PBS. [2]
  • Resuspend cells in Annexin V-binding buffer at a concentration of 1×10⁶ cells/mL. [2]
  • Add FITC-conjugated Annexin V according to manufacturer's instructions and incubate for 10 minutes in the dark at room temperature. [2]
  • Add propidium iodide (1 μg/mL) to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+). [2]
  • Analyze by flow cytometry within 1 hour of staining. [2]

Flow Cytometry Data Acquisition

Instrument Setup and Configuration
  • Configure the flow cytometer with a 488-nm laser for excitation of PI and standard filters for detection (e.g., 605-nm bandpass filter for PI emission). [4]
  • Adjust photomultiplier tube (PMT) voltages using unstained and single-color controls to ensure proper signal detection and minimal background. [6]
  • Set up pulse processing parameters (pulse width vs. pulse area or pulse height vs. pulse area) to distinguish single cells from doublets and aggregates. [4]
  • Establish fluorescence compensation using single-stained controls to correct for spectral overlap between detectors if performing multicolor experiments. [6]
Data Acquisition Parameters
  • Collect a minimum of 10,000 events per sample for cell cycle analysis, ensuring adequate representation of all phases. [5]
  • Create the following plots during acquisition:
    • Forward scatter (FSC) vs. side scatter (SSC): To identify the main population of intact cells and gate out debris. [5] [4]
    • Pulse width vs. pulse area (or pulse height vs. pulse area): To exclude cell doublets and aggregates from analysis. [4]
    • PI histogram: Displaying PI intensity (x-axis) vs. count (y-axis) for cell cycle distribution analysis. [4]
  • Set appropriate threshold on FSC or PI signal to exclude small debris and noise from acquisition. [5]

Data Analysis and Interpretation

Cell Cycle Distribution Analysis
  • Gate on single cells using the pulse width vs. pulse area plot to exclude doublets and aggregates from cell cycle analysis. [4]
  • Apply the single cell gate to the PI histogram to analyze DNA content distribution. [4]
  • Quantify the percentage of cells in each cell cycle phase (G0/G1, S, and G2/M) using either manual marker placement or mathematical modeling algorithms. [4]
  • Use cell cycle fitting software when available for more objective and reproducible quantification of cell cycle phases. These algorithms typically apply Gaussian curves to each phase for more accurate determination. [4]
Apoptosis Analysis
  • Identify apoptotic populations using Annexin V/PI staining by creating a scatter plot of Annexin V-FITC (x-axis) vs. PI (y-axis). [2]
  • Divide the plot into four quadrants:
    • Viable cells: Annexin V-negative, PI-negative (lower left quadrant)
    • Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant)
    • Late apoptotic cells: Annexin V-positive, PI-positive (upper right quadrant)
    • Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant) [2]
  • Calculate the total apoptosis percentage by summing early and late apoptotic populations. [2]
Gating Strategy and Data Visualization

G All_Events All Acquired Events FSC_SSC_Gate FSC vs SSC Gate Select intact cells All_Events->FSC_SSC_Gate Exclude debris Singlets_Gate Pulse Width vs Area Select single cells FSC_SSC_Gate->Singlets_Gate Remove aggregates Cell_Cycle PI Histogram Analysis G0/G1, S, G2/M phases Singlets_Gate->Cell_Cycle DNA content Apoptosis Annexin V/PI Plot Viable, Early/Late Apoptotic Singlets_Gate->Apoptosis Phosphatidylserine externalization

Diagram Title: Flow Cytometry Gating Strategy for Cell Cycle and Apoptosis Analysis

Expected Results and Data Interpretation

Voreloxin-Induced Cell Cycle Arrest

Voreloxin treatment typically results in a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism as a topoisomerase II inhibitor that causes DNA damage and activates cell cycle checkpoints. At concentrations near the LD50 (2.30 μM for primary AML blasts), you should observe a significant decrease in the G0/G1 population and a corresponding increase in the G2/M population. [1] [2] The S-phase population may also show alterations depending on the cell type and specific experimental conditions. This G2/M arrest represents the cellular response to DNA damage before the induction of apoptosis. The typical progression of voreloxin's effects includes DNA damage within hours of treatment, followed by cell cycle arrest (12-24 hours), and culminating in apoptosis (24-48 hours). [2]

Apoptosis Induction

Voreloxin induces apoptosis in a dose- and time-dependent manner across various myeloid leukemia cell lines and primary AML blasts. Flow cytometry analysis using Annexin V/PI staining will show increasing percentages of both early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells with higher voreloxin concentrations and longer exposure times. The apoptosis induction can be further confirmed by measuring caspase-3 activation using specific substrates like PhiPhiLux, which shows increased fluorescence upon cleavage by active caspase-3. [1] [2] Additional confirmation of apoptosis can be obtained through detection of biochemical markers such as γH2AX, which indicates DNA double-strand breaks and has been shown to increase in vosaroxin-treated leukemic blasts in a time-dependent manner. [3]

Quantitative Experimental Data

Table: Summary of Key Experimental Findings with Voreloxin in AML Models [1] [2] [3]

Parameter Value/Result Experimental System Significance
Mean LD50 2.30 μM (±1.87) Primary AML blasts (n=88) Concentration for 50% cell killing
Synergy with Cytarabine 22 of 25 samples (CI=0.79) Primary AML samples Supports combination therapy
p53 Independence Active in K562 (p53-null) Cell line model Bypasses common resistance mechanism
G2/M Arrest Dose-dependent increase HL-60 and NB4 cell lines Mechanism confirmation
Clinical Response 5 CR/CRp out of 73 patients Phase I trial (relapsed/refractory AML) Translational relevance

Troubleshooting and Technical Considerations

  • High coefficient of variation (CV) in cell cycle profiles: This may result from improper fixation, insufficient RNase treatment, or poor instrument alignment. Ensure consistent fixation by adding cold ethanol drop-wise while vortexing, use DNase-free RNase, and check instrument calibration with reference beads. [4]
  • Excessive debris in samples: This often occurs due to improper handling or over-fixation. Handle cells gently, avoid excessive centrifugation force, and do not over-fix cells (30 minutes to 2 hours is typically sufficient). [4]
  • Poor apoptosis detection: Ensure cells are analyzed promptly after staining (within 1 hour) and that Annexin V-binding buffer contains adequate calcium concentrations. [2]
  • Inconsistent results between replicates: Maintain consistent cell culture conditions, use cells in logarithmic growth phase, and prepare fresh voreloxin solutions for each experiment. [2]

Clinical Relevance and Applications

The flow cytometry protocols described in this application note have significant translational relevance for evaluating voreloxin's mechanism of action in both preclinical and clinical settings. Voreloxin has demonstrated promising activity in clinical trials for relapsed/refractory acute myeloid leukemia, with a phase Ib study showing complete or incomplete remissions in 5 of 73 treated patients and a morphologic leukemia-free state (bone marrow blast reduction to <5%) in 11 additional patients. [3] The synergistic interaction between voreloxin and cytarabine observed in preclinical models (with synergy demonstrated in 22 of 25 primary AML samples tested) provides a strong rationale for combination therapies, which are currently being explored in clinical trials. [1] [2]

Furthermore, the p53-independent mechanism of voreloxin action, as demonstrated by its activity in p53-null cell lines, suggests potential utility in treating malignancies with p53 mutations that often confer resistance to conventional chemotherapeutics. [1] [2] The pharmacodynamic assessment of voreloxin-induced DNA damage through γH2AX detection by flow cytometry provides a valuable biomarker for monitoring drug activity in clinical samples, enabling correlation of drug exposure with biological effect. [3] These applications highlight the importance of robust flow cytometry protocols for evaluating voreloxin's cellular effects across the drug development continuum, from initial mechanistic studies to clinical trial support.

References

Voreloxin Application Notes: Mechanism and Preclinical Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Voreloxin (also known as vosaroxin and formerly SNS-595) is a first-in-class anticancer quinolone derivative that targets topoisomerase II (Topo II) [1] [2]. Its mechanism is characterized by a dual action: DNA intercalation and poisoning of Topo II, leading to replication-dependent, site-selective DNA double-strand breaks, G₂ cell cycle arrest, and apoptosis [2] [3].

Voreloxin is structurally distinct from other Topo II poisons like anthracyclines and epipodophyllotoxins (e.g., etoposide) [2]. A key differentiator is that voreloxin's activity results exclusively from DNA intercalation and Topo II inhibition, and it does not produce significant free radicals or reactive oxygen species, which are implicated in the cardiotoxicity associated with anthracyclines [1].

Key Differentiating Mechanisms from Other Topo II Poisons

The following table compares voreloxin's properties with other classes of Topo II inhibitors.

Table 1: Mechanism Comparison of Voreloxin and Other Topo II-Targeting Agents

Agent Chemical Class Primary Mechanism Key Differentiating Features
Voreloxin Anticancer Quinolone DNA intercalation & Topo II poisoning Site-selective DNA cleavage; not a P-gp substrate; p53-independent activity; minimal free radical generation [1] [2].
Etoposide Epipodophyllotoxin Topo II poisoning (non-intercalating) Causes extensive, non-selective DNA fragmentation; associated with secondary leukemia risk [4] [2].
Doxorubicin Anthracycline DNA intercalation & Topo II poisoning Generates reactive oxygen species (ROS), leading to cumulative cardiotoxicity [1].
ICRF-193 Bisdioxopiperazine Topo II catalytic inhibition Traps Topo II in a closed clamp form without stabilizing cleavage complexes [5].

The diagram below illustrates the established mechanistic pathway of voreloxin leading to apoptosis.

G Voreloxin Voreloxin DNA_Intercalation Intercalates into DNA Voreloxin->DNA_Intercalation TopoII_Poisoning Poisons Topoisomerase II DNA_Intercalation->TopoII_Poisoning Cleavage_Complexes Stabilizes TopoII-DNA Cleavage Complexes (Top2ccs) TopoII_Poisoning->Cleavage_Complexes DSBs Causes Replication-Dependent Double-Strand Breaks (DSBs) Cleavage_Complexes->DSBs G2_Arrest Induces G2 Cell Cycle Arrest DSBs->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Figure 1: Voreloxin's mechanism of action. The drug intercalates DNA and poisons Topo II, stabilizing cleavage complexes which lead to double-strand breaks, cell cycle arrest, and ultimately, apoptosis [2] [3].

Quantitative Preclinical and Clinical Data

Voreloxin has demonstrated potent and broad anti-proliferative activity across numerous models.

Table 2: Summary of Voreloxin's Efficacy in Preclinical and Clinical Studies

Model / Study Type Results / Findings Significance
Broad In Vitro Panel [3] IC₅₀ values ranged from 0.04 to 0.97 µM across 11 tumor cell lines. Demonstrates potent, broad-spectrum cytotoxicity.
Drug-Resistant Models [3] Maintained activity in cell lines overexpressing P-glycoprotein or with reduced topoisomerase levels. Suggests potential to overcome common chemotherapy resistance mechanisms.
In Vivo Xenografts [3] Tumor growth inhibition of 63-88% in 10 of 11 solid and hematologic tumor models. Confirms efficacy in diverse, physiologically relevant models.
Phase 1b/2 Clinical Trial (with cytarabine in relapsed/refractory AML) [1] Complete Remission (CR) rate of 25%; CR/CRi rate of 28%. Establishes clinical antileukemic activity with a manageable safety profile.
General Workflow for Assessing Topo II Poisoning

While a specific ICE bioassay protocol for voreloxin is not publicly detailed, the general workflow for evaluating a compound's ability to poison Topo II and stabilize cleavage complexes is well-established. The core principle involves detecting the covalent Topo II-DNA complexes that are stabilized by the poison.

G Start 1. Treat Cells with Compound Lyse 2. Rapid Cell Lysis (in SDS-containing buffer) Start->Lyse Digest 3. Protease & RNase Digestion Lyse->Digest Rationale The key to the ICE assay: Rapid lysis with SDS denatures the Topo II enzyme, trapping it covalently bound to DNA. Lyse->Rationale SDS denatures and traps pre-existing complexes Isolate 4. Isolate DNA Digest->Isolate Detect 5. Detect Topo-II-bound DNA Isolate->Detect

Figure 2: Generalized workflow for an ICE (In Vivo Complex of Enzyme) bioassay. This method is used to detect and quantify the stabilization of Topoisomerase II-DNA cleavage complexes by poisons like voreloxin [4].

Key Methodological Details:

  • Cell Lysis: The most critical step is rapid lysis with a strong ionic detergent (like SDS). This denatures the Topo II enzyme and "traps" it in its covalent complex with DNA, preventing the normal religation step [4].
  • Detection: The amount of Topo II bound to DNA can be quantified using various methods, such as:
    • Immunoblotting: Using an antibody against Topo II after separating the DNA-bound protein fraction.
    • Slot-Blot/Kinase Assay: Isolated DNA (with covalently bound Topo II) is immobilized, and the associated Topo II is detected with a specific antibody or via its protein kinase activity [4].
Research and Development Considerations
  • Overcoming Resistance: Voreloxin is not a substrate for the P-glycoprotein efflux pump, and its activity is independent of p53 status, making it a promising candidate for treating tumors with these common resistance mechanisms [1] [3].
  • Clinical Translation: The combination of vosaroxin (voreloxin) with cytarabine has been evaluated in a phase 1b/2 study for relapsed/refractory Acute Myeloid Leukemia (AML), demonstrating an acceptable safety profile and clinical activity, which led to a phase 3 trial [1].
  • Novel Hybrids: Research into quinolone-based hybrids, inspired by voreloxin's scaffold, continues to be an active area for developing new anticancer agents with improved selectivity and efficacy, particularly for breast cancer [6].

References

Key Experimental Data on Voreloxin and Cytarabine Combination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from pivotal studies investigating the voreloxin-cytarabine combination. This data is crucial for establishing a baseline for your experiments.

Study Model Reported Combination Index (CI) Interpretation Key Experimental Conditions Citation

| Human Leukemia Cell Lines (in vitro) | Ranged from additive to synergistic (CI < 0.85 to 1.2) | The interaction varied by cell line, showing the combination is not universally synergistic but is consistently additive or better. | • Cell Lines: HL-60, MV4-11, CCRF-CEM. • Analysis: Median-effect method (Chou-Talalay). • CI Interpretation: Synergistic (CI < 0.85), Additive (CI 0.85-1.2), Antagonistic (CI > 1.2). | [1] | | Primary AML Blasts (in vitro) | Mean CI of 0.79 (22 of 25 samples showed synergy) | Strong evidence of synergistic interaction in the majority of primary patient samples tested. | • Samples: 25 primary AML blasts. • Drug Ratio: Voreloxin to cytarabine at a fixed 1:2 ratio. • Analysis: Median-effect method (Chou-Talalay). | [2] | | Mouse Model of Bone Marrow Ablation (in vivo) | "Supra-additive" activity reported | The combination's effect in vivo was greater than the sum of individual drug effects. | • Voreloxin: 10 or 20 mg/kg, IV, on days 0 & 4. • Cytarabine: 20 or 60 mg/kg, SC, every 8h on days 0 & 4. • Assessment: Reductions in peripheral WBC and platelets, bone marrow cellularity. | [1] |

Experimental Protocols for Combination Studies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research.

Protocol 1: In Vitro Cell Viability and Combination Index (CI) Assay

This protocol is used to determine the synergistic effects of voreloxin and cytarabine in cell cultures [1] [2].

  • 1. Cell Preparation:

    • Use relevant human leukemia cell lines (e.g., HL-60, MV4-11, CCRF-CEM) or primary AML mononuclear cells.
    • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
    • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/well.
  • 2. Drug Treatment:

    • Prepare stock solutions: Voreloxin (e.g., 10 mM in 0.17% methanesulfonic acid) and Cytarabine (e.g., 30 mM in sterile water).
    • Serially dilute drugs in growth media. For combination studies, treat cells with both drugs simultaneously. A constant ratio based on the individual IC₅₀ values of each drug for the specific cell line is often used (e.g., a 1:2 ratio of voreloxin to cytarabine was used in primary AML samples [2]).
    • Include vehicle-treated controls (e.g., 0.17% methanesulfonic acid).
  • 3. Viability Measurement:

    • Incubate cells with drugs for 48-72 hours.
    • Measure cell viability using a standard assay like CellTiter-Glo Luminescent Cell Viability Assay or MTS assay, following the manufacturer's protocol.
  • 4. Data Analysis:

    • Calculate the IC₅₀ values for each drug alone and in combination using non-linear regression (e.g., in GraphPad Prism).
    • Calculate the Combination Index (CI) using the median-effect principle of Chou and Talalay, available in software like CalcuSyn.
    • Interpret the CI: CI < 0.85 = Synergism; CI 0.85-1.2 = Additive; CI > 1.2 = Antagonism [1].
Protocol 2: In Vivo Efficacy in a Bone Marrow Ablation Model

This protocol assesses the supra-additive activity of the combination in a live animal model [1].

  • 1. Animal Model:

    • Use female CD-1 mice or other appropriate immunodeficient mice.
  • 2. Dosing Regimen:

    • Voreloxin: Administer intravenously (IV) at 10 or 20 mg/kg once on day zero and once on day four (q4d × 2).
    • Cytarabine: Administer subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day zero and day four (tid q4d × 2).
  • 3. Assessment of Efficacy:

    • Peripheral Blood Counts: Monitor white blood cell (WBC) and platelet counts over time (e.g., days 6, 8, 12) to assess marrow suppression and recovery.
    • Bone Marrow Histology: Collect femurs, fix, decalcify, paraffin-embed, and section. Stain with Hematoxylin and Eosin (H&E) to determine percent cellularity.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key steps and decision points in a standard in vitro combination study workflow.

VX_AC_Workflow Start Start Experiment: Voreloxin + Cytarabine CellPrep Cell Preparation & Seeding Start->CellPrep DrugTreat Drug Treatment: - Serial Dilutions - Single Agent & Combination CellPrep->DrugTreat Incubate Incubate (48-72h) DrugTreat->Incubate Viability Viability Assay (MTS / CellTiter-Glo) Incubate->Viability DataCalc Data Analysis: - Calculate IC50 values - Compute Combination Index (CI) Viability->DataCalc Interpret Interpret CI Result DataCalc->Interpret Synergistic Synergistic (CI < 0.85) Interpret->Synergistic Yes Additive Additive (CI 0.85-1.2) Interpret->Additive No Antagonistic Antagonistic (CI > 1.2) Interpret->Antagonistic No

This diagram outlines the proposed mechanistic relationship between voreloxin and cytarabine that underlies their synergistic effect.

VX_AC_Mechanism Voreloxin Voreloxin DNAIntercalation Intercalates into DNA Voreloxin->DNAIntercalation Cytarabine Cytarabine Incorporation Incorporated into DNA Cytarabine->Incorporation TopoIIPoison Poisons Topoisomerase II DNAIntercalation->TopoIIPoison DSBs Induces Site-Selective Double-Strand Breaks (DSBs) TopoIIPoison->DSBs G2Arrest Cell Cycle G2 Arrest DSBs->G2Arrest Apoptosis Triggers Apoptosis G2Arrest->Apoptosis SPhaseDamage S-Phase DNA Damage G2Arrest->SPhaseDamage Prevents Repair SynergisticCellDeath Synergistic Cell Death Apoptosis->SynergisticCellDeath ChainTerm Causes Chain Termination Incorporation->ChainTerm ChainTerm->SPhaseDamage SPhaseDamage->SynergisticCellDeath Enhanced Lethality

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable starting ratio for voreloxin and cytarabine in our in vitro experiments? A1: Based on the literature, a 1:2 ratio of voreloxin to cytarabine is a scientifically supported starting point. This ratio demonstrated a mean synergistic CI of 0.79 in primary AML blasts [2]. However, it is critical to perform an initial IC₅₀ determination for each drug on your specific cell model and design your combination matrix around these values.

Q2: The combination shows additive but not synergistic effects in our cell line. What could be the reason? A2: Synergy is not guaranteed and can be cell line and context-dependent.

  • Check the Model: The original study also reported additive (CI 0.85-1.2) effects in some cell lines [1]. Your biological model might inherently respond differently.
  • Optimize the Ratio: The 1:2 ratio might not be optimal for your system. Perform a matrix assay where you test a wide range of concentrations for both drugs to find a synergistic ratio/dose region.
  • Confirm Mechanism: Ensure your cell line expresses the targets (Topoisomerase II for voreloxin) and is proliferating, as voreloxin's action is replication-dependent [3] [2].

Q3: What are the critical controls for the in vivo bone marrow ablation model? A3:

  • Vehicle Control: Mice treated with the drug solvents only.
  • Single-Agent Control Groups: Groups treated with voreloxin alone and cytarabine alone at the same doses used in the combination. This is essential to demonstrate the supra-additive effect.
  • Baseline Blood Counts: Take blood samples from a subset of animals before treatment begins to establish a baseline for comparison.

References

Voreloxin dose-limiting toxicity neutropenia management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Voreloxin Toxicity Profile

Question Answer Supporting Clinical Evidence
What is the dose-limiting toxicity (DLT) of voreloxin? Myelosuppression, particularly neutropenia, is a primary DLT. Reversible oral mucositis is also a frequently observed DLT [1] [2].
How was neutropenia characterized in trials? Grade 3/4 neutropenia was common. In phase 1 solid tumor trials, Grade 4 neutropenia was a defined DLT [2].
What was a common DLT in AML trials? Oral mucositis was identified as a key DLT. It was found to be reversible, and dosing schedules were adjusted to improve tolerability [1].
How can the risk of neutropenia be managed? Adherence to the Maximum Tolerated Dose (MTD) and schedule adjustments are critical management strategies derived from clinical trials [3] [2].

Below is a summary of the dose-limiting toxicities and established MTDs from key clinical trials.

Trial Population Dosing Schedule Established MTD Reported Dose-Limiting Toxicities (DLTs)
Relapsed/Refractory Solid Tumors [2] Every 3 weeks 48 mg/m² (heavily pretreated) 60 mg/m² (minimally pretreated) • Grade 4 neutropenia (≥7 days) • Grade 3 febrile neutropenia • Grade 4 thrombocytopenia
Relapsed/Refractory Solid Tumors [2] Weekly for 3 weeks per 28-day cycle 15 mg/m² • Grade 3 neutropenia (>14 days) • Pleural effusion
Relapsed/Refractory AML (Single Agent) [1] Weekly 72 mg/m² • Reversible oral mucositis
Relapsed/Refractory AML (Single Agent) [1] Twice-weekly 40 mg/m² • Reversible oral mucositis
Relapsed/Refractory AML (with Cytarabine) [3] Days 1 & 4 with cytarabine 80 mg/m² (Schedule A) • Manageable safety profile (specific DLTs not listed)

Experimental Protocols & Key Findings

Preclinical In Vivo Model: Bone Marrow Ablation & Recovery

This protocol assesses the compound's effects on the bone marrow, directly relevant to understanding its myelosuppressive potential [4] [5].

  • Objective: To investigate the in vivo efficacy of voreloxin, alone and in combination with cytarabine, on bone marrow in a mouse model.
  • Materials:
    • Animals: CD-1 female mice.
    • Drugs: Clinical formulation of voreloxin; cytarabine.
    • Formulation: Voreloxin diluted in vehicle (0.17% methanesulfonic acid in 5% sorbitol) [5].
  • Methods:
    • Dosing: Voreloxin was administered intravenously (e.g., 10 or 20 mg/kg) on day 0 and day 4 (q4d x2). Cytarabine was administered subcutaneously (e.g., 20 or 60 mg/kg) every 8 hours on day 0 and day 4 [5].
    • Monitoring: Peripheral blood samples were collected on days 6, 8, and 12.
    • Analysis: White blood cell (WBC) and platelet counts were performed. Femurs were collected for histopathological examination (H&E staining) to determine bone marrow cellularity [5].
  • Key Findings: Voreloxin treatment caused reversible reductions in peripheral WBCs and platelets. Bone marrow ablation was observed but was followed by recovery within approximately one week, consistent with the treatment paradigm for Acute Myeloid Leukemia (AML) [4] [5]. The combination of voreloxin and cytarabine showed supra-additive activity in this model [4].
Clinical Finding: Schedule-Dependent Tolerability

Clinical data from an AML trial demonstrated that adjusting the dosing schedule could improve the tolerability of voreloxin without completely sacrificing efficacy [3].

  • Finding: In the Phase 2 REVEAL-1 trial for newly diagnosed elderly AML patients, an initial schedule of 72 mg/m² weekly for three weeks (Schedule A) was compared to a modified schedule of 72 mg/m² weekly for two weeks (Schedule B).
  • Outcome: The modified Schedule B was better tolerated by patients, leading to a reduction in the 30-day all-cause mortality rate from 17% to 5%, while still maintaining anti-leukemic activity [3].

Mechanisms & Management Pathways

The following diagrams illustrate the mechanism of voreloxin-induced DNA damage and the clinical decision pathway for managing its hematological toxicity.

G Voreloxin Mechanism of Action Voreloxin Voreloxin DNA_Intercalation Intercalates into DNA Voreloxin->DNA_Intercalation TopoII_Poison Poisons Topoisomerase II Voreloxin->TopoII_Poison DSBs Induces Site-Selective Double-Strand Breaks (DSBs) DNA_Intercalation->DSBs TopoII_Poison->DSBs G2_Arrest Irreversible G2 Arrest DSBs->G2_Arrest Apoptosis Apoptosis (Cell Death) G2_Arrest->Apoptosis

G Voreloxin Neutropenia Management Start Patient presents with Grade 3/4 Neutropenia Assess Assess Severity & Clinical Context Start->Assess DoseMod Consider Dose Modification or Schedule Adjustment Assess->DoseMod SupportiveCare Implement Supportive Care: - Monitor for infections - Administer growth factors as per institutional protocol Assess->SupportiveCare Hold Delay next cycle until hematologic recovery DoseMod->Hold Resume Adequate Recovery? Resume->Hold No ResumeOK Resume treatment at adjusted dose/schedule Resume->ResumeOK Yes Hold->Resume

Key Takeaways for Researchers

  • Toxicity is Schedule-Dependent: The MTD and the primary DLT (neutropenia vs. mucositis) vary significantly between dosing schedules (e.g., every 3 weeks vs. weekly) and patient populations (solid tumors vs. AML) [1] [3] [2].
  • Preclinical Models are Predictive: The reversible bone marrow suppression observed in mouse models accurately translated to the reversible, dose-limiting neutropenia seen in human clinical trials [4] [5] [2].
  • Management is Multifaceted: Key strategies for managing neutropenia include strict adherence to the established MTD for the specific schedule, dose modifications, treatment delays until hematologic recovery, and the use of supportive care [3] [2].

References

Maximum Tolerated Dose (MTD) by Tumor Type and Schedule

Author: Smolecule Technical Support Team. Date: February 2026

The MTD of Voreloxin is highly dependent on the treatment schedule and the patient's prior treatment history [1].

Tumor Type Dosing Schedule Patient Population Voreloxin MTD Primary Dose-Limiting Toxicities (DLTs)
Relapsed/Refractory Solid Tumors [1] Every 3 weeks Heavily pretreated 48 mg/m² Grade 4 neutropenia, febrile neutropenia, pneumonia [1]
Every 3 weeks Minimally pretreated 60 mg/m² Grade 4 neutropenia, thrombocytopenia [1]
Weekly for 3 weeks every 28 days - 15 mg/m² Grade 3 neutropenia, pleural effusion [1]
Acute Myeloid Leukemia (AML)
Newly Diagnosed (Elderly) [2] Weekly for 3 weeks - 72 mg/m² (Schedule A) -
Weekly for 2 weeks - 72 mg/m² (Schedule B) Improved tolerability vs. 3-week schedule [2]
Relapsed/Refractory (with Cytarabine) [3] Days 1, 4 + Cytarabine (400 mg/m², 24-hr infusion, days 1-5) - 80 mg/m² (Schedule A) Grade 3 bowel obstruction, stomatitis [3]
Days 1, 4 + Cytarabine (1 g/m², 2-hr infusion, days 1-5) - 90 mg/m² (Recommended Phase 2 dose for Schedule B) MTD not reached for this schedule [3]

Preclinical Experimental Data & Protocols

The following data from peer-reviewed studies provide the rationale for Voreloxin's clinical development, particularly its combination with cytarabine.

1. In Vitro Combination Study with Cytarabine

  • Objective: To investigate whether the combination of Voreloxin and cytarabine produces enhanced cytotoxic effects in human leukemia cell lines [4].
  • Methods:
    • Cell Lines: HL-60 (acute promyelocytic leukemia), MV4-11 (AML), and CCRF-CEM (acute lymphoblastic leukemia) [4].
    • Procedure: Cells were exposed to Voreloxin and cytarabine, both alone and in combination. The inhibition of cell proliferation was measured [4].
    • Data Analysis: The effect of the drug combination was analyzed using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [4].
  • Key Findings: The study demonstrated that Voreloxin and cytarabine have additive to synergistic activity across the tested human leukemia cell lines [4].

2. In Vivo Bone Marrow Ablation Model

  • Objective: To evaluate the in vivo efficacy of Voreloxin, alone and in combination with cytarabine, in ablating bone marrow, which is a key therapeutic effect in AML treatment [4].
  • Methods:
    • Animal Model: Normal mice [4].
    • Treatment: Mice were treated with Voreloxin and cytarabine, both singly and in combination.
    • Endpoint Measurement: Peripheral white blood cell (WBC) and platelet counts were monitored over time to assess the depth and duration of bone marrow suppression and its subsequent recovery [4].
  • Key Findings: The combination of Voreloxin and cytarabine resulted in supra-additive (greater than additive) bone marrow ablation. The reduction in WBCs and platelets was reversible within one week, which is consistent with the desired treatment paradigm in AML, allowing for subsequent patient recovery [4].

Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of Voreloxin, as described in the clinical and preclinical literature [1] [2] [4].

G Voreloxin Voreloxin DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II Voreloxin->TopoII_Inhibition DSBs Site-Selective Double-Strand Breaks DNA_Intercalation->DSBs TopoII_Inhibition->DSBs Replication_Dependent Replication-Dependent DNA Damage DSBs->Replication_Dependent G2_Arrest Irreversible G2 Cell Cycle Arrest Replication_Dependent->G2_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2_Arrest->Apoptosis

Frequently Asked Questions for Researchers

Q1: What is the key preclinical evidence supporting the combination of Voreloxin with cytarabine in AML? The decision was supported by robust preclinical data. In vitro studies on human leukemia cell lines showed the combination had additive to synergistic cytotoxic effects [4]. Furthermore, an in vivo mouse model demonstrated that the combination led to supra-additive bone marrow ablation, a crucial therapeutic effect in AML, with reversible myelosuppression [4].

Q2: How does the toxicity profile of Voreloxin compare to other topoisomerase II inhibitors? A distinguishing feature noted in the literature is that Voreloxin, due to its stable quinolone backbone, does not produce significant free radicals or reactive oxygen species [3]. This mechanism is different from anthracyclines and may contribute to a reduced risk of the cumulative cardiotoxicity often associated with that drug class [3].

Q3: What is the recommended dosing schedule for Voreloxin in a relapsed/refractory AML patient when combined with cytarabine? Based on the phase 1b/2 study, two schedules have been established [3]:

  • Schedule A: Voreloxin at 80 mg/m² (10-min infusion, Days 1 & 4) with cytarabine 400 mg/m²/day (24-hour continuous infusion, Days 1-5).
  • Schedule B: Voreloxin at 90 mg/m² (10-min infusion, Days 1 & 4) with cytarabine 1 g/m²/day (2-hour infusion, Days 1-5). The MTD was not reached for Schedule B, making 90 mg/m² the recommended phase 2 dose for this regimen [3].

Q4: Are there any known resistance mechanisms that Voreloxin can bypass? Preclinical studies indicate that Voreloxin is not a substrate for the P-glycoprotein efflux pump, which is a common mechanism of multidrug resistance [3]. Its activity is also reported to be independent of p53 status, which may allow it to remain effective in some tumors with dysfunctional p53 pathways [3].

References

Voreloxin bone marrow suppression recovery time

Author: Smolecule Technical Support Team. Date: February 2026

Bone Marrow Suppression & Recovery Data

The table below summarizes the key findings on the timing and characteristics of bone marrow suppression and recovery associated with voreloxin/vosaroxin.

Context / Model Observed Suppression & Recovery Key Findings & Notes

| Preclinical Mouse Model (Normal mice) | - Reduction: Peripheral WBC and platelets [1].

  • Recovery: Reversible within 1 week [1]. | Consistent with intended AML treatment paradigm of marrow ablation followed by recovery [1]. | | Clinical Trial in AML (Phase 1b, Relapsed/Refractory patients) | - Dose-Limiting Toxicity (DLT): Prolonged grade 4 thrombocytopenia (>8 weeks) in 1 patient at 50 mg/m² (weekly schedule) [2].
  • Time to Haematological Recovery: Median of 27 days (in newly diagnosed elderly AML patients on a specific schedule) [3]. | Myelosuppression is a known, expected effect [2]. The 30-day all-cause mortality in this study was 11% [2]. | | Clinical Trial in Solid Tumors (Phase 1, Relapsed/Refractory) | - Dose-Limiting Toxicity (DLT): Grade 4 neutropenia (in 3 heavily pre-treated patients at 60 mg/m²) [4]. | The maximum tolerated dose (MTD) was found to be schedule-dependent [4]. |

Mechanism of Action Leading to Myelosuppression

Bone marrow suppression is an expected pharmacologic effect of voreloxin, not an off-target toxicity. Its mechanism is summarized in the diagram below:

G Voreloxin Voreloxin DNA_Intercalation DNA_Intercalation Voreloxin->DNA_Intercalation TopoII_Poisoning TopoII_Poisoning Voreloxin->TopoII_Poisoning DSBs DSBs DNA_Intercalation->DSBs TopoII_Poisoning->DSBs Inhibits religation G2_Arrest G2_Arrest DSBs->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression In rapidly dividing marrow cells

  • DNA Intercalation and Topoisomerase II Poisoning: Voreloxin inserts itself into DNA (intercalation) and traps topoisomerase II (Topo II) in a stable complex on DNA, preventing the enzyme from resealing the DNA double-strand breaks it creates [5] [6].
  • Replication-Dependent Cell Death: The resulting double-strand breaks are particularly catastrophic in rapidly dividing cells. This leads to replication stress, G2 cell-cycle arrest, and the triggering of apoptosis (programmed cell death) [5] [6].
  • Targeting of Rapidly Dividing Cells: Since bone marrow progenitor cells are among the most rapidly proliferating cells in the body, they are highly susceptible to voreloxin's mechanism, leading to the observed myelosuppression [1] [2].

Key Experimental Protocols from Preclinical Studies

For researchers looking to model these effects, here is a summary of a key preclinical methodology.

Objective: To investigate the in vivo efficacy of voreloxin, alone and in combination with cytarabine, using a mouse model of bone marrow ablation [1].

Protocol Component Details
Animal Model CD-1 female mice [1].

| Dosing Regimen | - Voreloxin: 10 or 20 mg/kg, intravenously (IV), once on day 0 and once on day 4 (q4d x2) [1].

  • Cytarabine (positive control): 20 or 60 mg/kg, subcutaneously (SC), every 8 hours on day 0 and day 4 [1]. | | Key Readouts | - Peripheral Blood Counts: Peripheral white blood cell (WBC) and platelet counts were tracked over time (e.g., sampled on days 6, 8, and 12) to assess the depth and recovery from marrow suppression [1].
  • Bone Marrow Histology: Femurs were collected, fixed, decalcified, sectioned, and stained with H&E. Marrow cellularity was determined as a percent to visually confirm ablation [1]. |

Key Insights for Researchers

  • Recovery is Possible and Expected: The bone marrow suppression caused by voreloxin is reversible. The search results indicate that recovery can occur, with timelines varying based on the model and dosing schedule [1] [3].
  • Monitor Specific Blood Parameters: The primary indicators of recovery are the return of peripheral white blood cell and platelet counts to baseline or normal levels [1].
  • Differentiation from Anthracyclines: Voreloxin is not a substrate for P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance. This may make it effective in some anthracycline-resistant settings [6]. Furthermore, its mechanism does not involve the generation of reactive oxygen species (ROS), potentially avoiding the cardiotoxicity associated with anthracyclines [6].

References

Voreloxin combination therapy overcoming drug resistance

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin Fact Sheet

The table below summarizes the core information on voreloxin's profile and its combination therapy with cytarabine.

Aspect Details
Drug Name Voreloxin (also known as Vosaroxin) [1] [2]
Drug Class First-in-class anticancer quinolone derivative [1] [2]
Primary Mechanism DNA intercalation and topoisomerase II inhibition, leading to site-selective, double-stranded DNA breaks [1] [2]
Key Resistance bypass Not a substrate for the P-glycoprotein (P-gp) efflux pump; p53-independent activity [1] [2]
Combination Partner Cytarabine [1] [2]
Key Synergistic Effect Additive or synergistic cytotoxicity in human leukemia cell lines (e.g., HL-60, MV4-11); supra-additive bone marrow ablation in mouse models [2]
Clinical Trial Phase Phase 3 initiated in patients with relapsed/refractory AML (as of 2015) [1]

Experimental Protocols & Data

For researchers aiming to validate and explore this combination therapy, the following experimental details are crucial.

Preclinical Cell Viability and Combination Index (CI) Assay

This protocol is used to demonstrate the synergistic effect of voreloxin and cytarabine in vitro [2].

  • Cell Lines: Use human leukemia cell lines such as HL-60 (acute promyelocytic leukemia), MV4-11 (AML), and CCRF-CEM (Acute Lymphoblastic Leukemia).
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
  • Drug Preparation:
    • Voreloxin stock: Dissolve in 0.17% methanesulfonic acid to make a 10 mM stock solution. Dilute to working concentrations in fresh growth media [2].
    • Cytarabine stock: Prepare a 30 mM stock in sterile water. Store at -20°C until dilution [2].
  • Procedure:
    • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/well.
    • Treat cells with serially diluted concentrations of voreloxin and cytarabine, both alone and in combination.
    • Incubate for a predetermined time (e.g., 72 hours).
    • Assess cell viability using a method like the CellTiter-Glo Luminescent Cell Viability Assay.
    • Calculate IC₅₀ values for each drug alone and in combination using non-linear regression.
    • Analyze drug interaction by calculating the Combination Index (CI) using the method of Chau-Talalay. A CI < 0.85 indicates synergy, CI 0.85-1.2 indicates additivity, and CI > 1.2 indicates antagonism [2].
In Vivo Bone Marrow Ablation Model

This mouse model assesses the efficacy and myelosuppressive effects of the combination, which is a key consideration in AML treatment [2].

  • Animals: Use female CD-1 mice.
  • Dosing Regimen:
    • Voreloxin: Adminster intravenously (IV) at 10 or 20 mg/kg on day 0 and day 4 (q4d x2 schedule).
    • Cytarabine: Administer subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day 0 and day 4.
  • Analysis:
    • Monitor peripheral white blood cell (WBC) and platelet counts over time (e.g., days 6, 8, 12) to assess bone marrow suppression and recovery.
    • For histological examination, harvest femurs, and fix them. After decalcification, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to determine percent bone marrow cellularity [2].

Troubleshooting Common Research Issues

Here are solutions to frequently encountered problems in this research area.

  • Problem: High Variable Response in Cell Viability Assays

    • Solution: Confirm that your cell lines are not contaminated and are in the logarithmic growth phase when plated. Use a standardized, homogenous cell viability assay like CellTiter-Glo. Ensure drug stocks are freshly diluted and that vehicle controls (0.17% methanesulfonic acid for voreloxin) are included and show no toxicity [2].
  • Problem: Translating In Vitro Synergy to In Vivo Models

    • Solution: Pay close attention to the dosing schedule. The in vivo synergy was observed with a specific intermittent schedule (days 0 and 4) for voreloxin, mirroring clinical trial designs [1] [2]. Ensure the high-dose cytarabine schedule is strictly adhered to. Monitoring blood counts is essential to confirm the predicted myelosuppressive effect and subsequent recovery.
  • Problem: Managing Voreloxin's Dose-Limiting Toxicity in Models

    • Solution: The dose-limiting toxicity (DLT) of voreloxin in clinical studies is primarily reversible stomatitis (oral mucositis) and myelosuppression [1] [2]. In animal models, closely monitor for signs of mucosal inflammation. Adhere to the established Maximum Tolerated Dose (MTD), which was 80 mg/m² when combined with a 5-day continuous infusion of cytarabine [1].

Mechanisms & Experimental Workflow

The following diagram illustrates the mechanism of action and a streamlined experimental workflow for evaluating the voreloxin-cytarabine combination.

cluster_mechanism Voreloxin Mechanism & Resistance Bypass cluster_workflow Experimental Workflow for Combination Study DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis TopoII Topoisomerase II Inhibition TopoII->Apoptosis Start In Vitro Assessment Apoptosis->Start Pgp P-gp Efflux Pump Voreloxin Voreloxin Pgp->Voreloxin Not a Substrate p53 p53 Status p53->Voreloxin Independent Activity CI Calculate Combination Index (CI) Start->CI InVivo In Vivo Validation Mouse Bone Marrow Model CI->InVivo Analysis Analyze WBC/Platelets & Bone Marrow Histology InVivo->Analysis

Research Implications & Future Directions

  • Overcoming Venetoclax Resistance: Recent research (2025) on a novel anticancer quinolone, (R)-WAC-224, shows that this class of drugs can overcome resistance to venetoclax, a BCL-2 inhibitor, by downregulating MCL-1, a key protein in venetoclax resistance. This suggests a promising future for quinolone-based combinations in AML [3].
  • Clinical Dosing Schedules: The clinical efficacy and MTD of the vosaroxin/cytarabine combination can depend heavily on the cytarabine schedule. Researchers should note that the MTD for vosaroxin was 80 mg/m² with a continuous infusion of cytarabine (Schedule A), but a higher dose of 90 mg/m² was recommended for a short infusion schedule (Schedule B) [1].

References

Voreloxin stock solution stability storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Stability Specifications

The table below summarizes the key storage parameters for voreloxin to ensure its stability for research use.

Form Recommended Storage Temperature Container & Atmosphere Stability Duration Source / Context
Powder -20°C (long term) [1] [2]; -20°C (desiccated) [2] Protect from light, store under nitrogen [3] Not fully defined Manufacturer's SDS (2024 revision) [1]
Stock Solution (DMSO) -80°C (long term); -20°C (short term) [1] [3] Protect from light, store under nitrogen [3] 6 months at -80°C; 1 month at -20°C [3] Manufacturer's SDS & product sheet [1] [3]
Aqueous Solution (PBS) Information missing Information missing Information missing N/A

Stock Solution Preparation Protocol

Here is a standard methodology for creating stock solutions, based on vendor-provided data [3].

  • Calculations: Determine the mass of voreloxin required to achieve your desired concentration and volume. The molecular weight of the free base is 401.44 g/mol [1] [3].
  • Solubility: Voreloxin has limited solubility. In DMSO, a concentration of 2 mg/mL (∼4.98 mM) can be achieved, which may require sonication for full dissolution [3].
  • Preparation:
    • Use sterile, anhydrous DMSO.
    • Gently vortex or sonicate the mixture until the powder is completely dissolved, ensuring a clear solution.
  • Aliquoting: Upon preparation, immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
  • Storage: Clearly label aliquots with the date of preparation and concentration. Store them under the conditions specified above (-80°C for long-term, -20°C for short-term).

Troubleshooting Common Issues

Problem Potential Cause Solution
Precipitation in stock solution Solubility limit exceeded; temperature shock during thawing. Ensure final concentration is ≤ 2 mg/mL in DMSO. Thaw aliquots gently at room temperature.
Loss of compound activity Repeated freeze-thaw cycles; degradation due to moisture or light. Always prepare and use single-use aliquots. Ensure containers are sealed and opaque.
Low experimental efficacy Improper storage conditions leading to decomposition. Verify storage temperature and confirm that stock solutions are stored under inert gas (nitrogen) where recommended.

Experimental Considerations

  • Documentation: Meticulously record the date of stock solution preparation, batch number of the powder, and exact storage conditions for every experiment.
  • Quality Control: If experimental results are inconsistent, consider preparing a fresh stock solution from powder to rule out degradation as a factor.
  • In-Vivo Formulations: Note that for animal studies, voreloxin is often formulated in a vehicle of 0.17% methanesulfonic acid in 5% sorbitol for intravenous administration [4].

To help visualize the workflow for managing voreloxin stock solutions, the following diagram outlines the key steps from preparation to use.

G Start Start: Voreloxin Powder Store at -20°C, desiccated Prep Prepare Stock Solution in anhydrous DMSO (Up to ~2 mg/mL) Start->Prep Aliquot Aliquot into single-use vials Prep->Aliquot StoreShort Short-Term Storage -20°C (Stable ~1 month) Aliquot->StoreShort StoreLong Long-Term Storage -80°C, protected from light (Stable ~6 months) Aliquot->StoreLong Use Thaw for Use Gently at room temperature Avoid repeated freeze-thaw StoreShort->Use When needed StoreLong->Use When needed Experiment Proceed with Experiment Use->Experiment

References

Voreloxin oral mucositis side effect management

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Voreloxin and Oral Mucositis

  • Is oral mucositis a documented side effect of Voreloxin? Yes. Clinical trials have established that reversible oral mucositis was the dose-limiting toxicity (DLT) for Voreloxin [1].

  • In which patient populations was this observed? This finding was reported in Phase 1 trials of Voreloxin as a single agent in patients with relapsed or refractory acute myeloid leukemia (AML) [1].

  • What was the established maximum tolerated dose (MTD)? The maximum tolerated dose was defined as 72 mg/m² on a once-weekly schedule and 40 mg/m² on a twice-weekly schedule [1].

  • How does the incidence and severity compare between age groups? A comparative analysis of safety data from a Phase 1 trial showed that Voreloxin was generally well tolerated in both older (age ≥60) and younger (age <60) patient subgroups with a similar incidence of Grade 3-4 adverse events [1].

Summary of Clinical Trial Findings

The table below summarizes key quantitative data from the clinical trials for quick reference.

Trial Phase Patient Population Dosing Schedule Key Finding on Oral Mucositis
Phase 1 [1] Relapsed/Refractory AML Once-weekly or twice-weekly Dose-limiting toxicity (DLT) was reversible oral mucositis.
Phase 1 [1] Relapsed/Refractory AML Once-weekly Maximum Tolerated Dose (MTD) established at 72 mg/m².
Phase 1 [1] Relapsed/Refractory AML Twice-weekly Maximum Tolerated Dose (MTD) established at 40 mg/m².

Scientific Context and Pathogenesis of Oral Mucositis

To aid in troubleshooting and research planning, it is helpful to understand the broader context of oral mucositis as a side effect of cancer therapy.

  • A Common Adverse Reaction: Oral mucositis is a well-known, debilitating complication of chemotherapy and radiotherapy, characterized by inflammation and ulceration of the oral mucosa [2] [3]. It affects a significant proportion of cancer patients, with incidence varying based on the treatment regimen [3].
  • Pathogenesis: The development of mucositis is a dynamic process. The widely accepted model involves several stages [4]:
    • Initiation: Chemotherapy or radiation causes direct DNA damage and generates reactive oxygen species (ROS).
    • Primary Damage Response: Activation of transcription factors (e.g., NF-κB) leads to upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
    • Signal Amplification: Inflammatory signals are amplified, leading to further tissue damage.
    • Ulceration: The mucosal barrier breaks down, often accompanied by bacterial colonization and pain.
    • Healing: The mucosa eventually heals upon cessation of treatment.

The following diagram illustrates this complex pathway and where various interventions may act.

G Start Chemotherapy/Radiation Initiation Initiation Phase DNA Damage & ROS Generation Start->Initiation DamageResponse Primary Damage Response ↑ Transcription Factors (NF-κB) ↑ Pro-inflammatory Cytokines Initiation->DamageResponse Amplification Signal Amplification Inflammatory Feedback Loop DamageResponse->Amplification Ulceration Ulceration Phase Mucosal Breakdown & Pain Amplification->Ulceration Healing Healing Phase Ulceration->Healing

Research and Management Considerations

For researchers designing preclinical or clinical studies with Voreloxin, consider these approaches:

  • Prophylactic and Management Strategies: While specific guidelines for Voreloxin-induced mucositis are not established, general management strategies for chemotherapy-induced oral mucositis can inform clinical trial design. Evidence from randomized controlled trials supports several approaches, which you should evaluate for your specific context [2]:

    • Anti-inflammatory Agents: Benzydamine mouthwash has shown efficacy.
    • Growth Factors: Palifermin is used in specific high-risk settings.
    • Laser and Light Therapy: Low-level laser therapy may be beneficial.
    • Cryotherapy: Ice chips during administration of certain chemotherapies.
    • Mucoprotective Agents: Such as oral pilocarpine.
  • Mechanism of Action Context: Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks and apoptosis [5] [6]. Its mechanism is distinct from anthracyclines, as it is not a substrate for P-glycoprotein-mediated efflux, potentially avoiding one common resistance pathway [5] [7].

I hope this structured technical summary provides a solid foundation for your research and development efforts.

References

Voreloxin vs etoposide topoisomerase II poisoning

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin vs. Etoposide: Key Characteristics

Feature Voreloxin (Vosaroxin) Etoposide
Drug Class First-in-class anticancer quinolone derivative; naphthyridine analog [1] [2] Epipodophyllotoxin [3]
Primary Mechanism DNA intercalation and topoisomerase II poisoning [2] Non-intercalating topoisomerase II poison [2] [4]
Effect on Topo II-DNA Complex Stabilizes the cleavage complex, preventing DNA re-ligation [1] [2] Stabilizes the cleavage complex, preventing DNA re-ligation [3]
DNA Binding Site-specifically intercalates into DNA [2] Poor DNA intercalator; primary interaction is with the Topo II-DNA complex [3] [5]
Key Enzymatic Effect Poisons both Topo IIα and Topo IIβ [2] Poisons both Topo IIα and Topo IIβ [3]
Cellular Outcome Replication-dependent double-strand breaks, G2 arrest, and apoptosis [1] [2] Double-strand breaks, disruption of DNA transactions, and apoptosis [3]
Resistance Profile Not a P-glycoprotein (P-gp) substrate; active in some P-gp overexpressing (drug-resistant) models [2] Susceptible to P-gp mediated efflux, a common resistance mechanism [2]
p53 Dependence Active in p53-null cell lines, suggesting p53-independent action [1] [6] Information not explicitly covered in search results
Notable Synergy Synergistic with cytarabine (Ara-C) in AML [1] [6] Widely combined with other agents (e.g., platinum drugs) [3]

Supporting Experimental Data

Cytotoxicity and Synergy
  • Voreloxin: In studies on primary Acute Myeloid Leukemia (AML) blasts, the mean LD₅₀ (Lethal Dose for 50% of cells) was 2.30 μM [1]. Synergy with cytarabine was observed in 22 out of 25 primary AML samples [1] [6].
  • Etoposide: While specific LD₅₀ values for etoposide in primary cells were not highlighted in the search results, it is a established front-line therapy, and its cytotoxicity is widely documented [1] [3].
Mechanistic Assays

Several key laboratory protocols are used to characterize these drugs:

  • DNA Relaxation Assay: This assay confirms direct inhibition of topoisomerase II enzyme activity. Voreloxin's action on topoisomerase II was confirmed using this method [1].
  • ICE (In Vivo Complex of Enzyme) Bioassay: This technique detects the stabilization of covalent topoisomerase II-DNA cleavage complexes (the "poisoned" state). Voreloxin treatment in leukemic cells showed stabilization of both Topo IIα and Topo IIβ complexes [2].
  • Annexin V/Propidium Iodide Staining & Flow Cytometry: Used to quantify apoptosis and necrosis. Voreloxin induced a dose-dependent increase in apoptosis in myeloid leukemia cells [1].
  • Cell Cycle Analysis by Propidium Iodide Staining: This flow cytometry-based method assesses DNA content to determine cell cycle phase. Voreloxin treatment caused an arrest of the cell cycle at the G₂ phase [1] [2].

Experimental Workflow for Mechanism Characterization

The diagram below outlines a general experimental workflow used to characterize the mechanism of a topoisomerase II poison, integrating the assays described above.

G Start Start: Treat Cancer Cells with Inhibitor A1 DNA Relaxation Assay Start->A1 A2 ICE Bioassay Start->A2 A3 Cell Viability Assay (e.g., MTS) Start->A3 A4 Annexin V/PI Staining & Flow Cytometry Start->A4 A5 Cell Cycle Analysis (Propidium Iodide) Start->A5 M1 Mechanistic Insight: Direct Enzyme Inhibition A1->M1 In vitro biochemical assessment M2 Mechanistic Insight: Stabilized Cleavage Complex A2->M2 Immunoblot detection of complexes M3 Functional Outcome: Cytotoxicity (LD50/IC50) A3->M3 Dose-response analysis M4 Functional Outcome: Apoptosis Induction A4->M4 Quantification of apoptotic cells M5 Functional Outcome: Cell Cycle Arrest A5->M5 DNA content measurement

Key Takeaways for Researchers

  • Voreloxin's Dual Action: Its unique mechanism combines DNA intercalation with topoisomerase II poisoning, differentiating it structurally and mechanistically from etoposide and anthracyclines [2].
  • Overcoming Resistance: Voreloxin's activity in models resistant to etoposide and anthracyclines, partly because it is not a P-gp substrate, highlights its potential value for treating resistant malignancies [2].
  • Clinical Translation: The synergy with cytarabine observed in primary AML samples provided a strong rationale for subsequent Phase 2 clinical trials of this combination in leukemia [1].

References

Voreloxin vs doxorubicin anthracycline cardiotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison: Voreloxin vs. Doxorubicin

Feature Voreloxin Doxorubicin
Drug Class Quinolone derivative (non-anthracycline) [1] Anthracycline [2] [3]
Primary Mechanism of Action Topoisomerase II inhibitor; causes site-selective DNA damage [1] Topoisomerase IIβ inhibitor; induces DNA double-strand breaks, intercalates DNA, generates reactive oxygen species (ROS) [3]
Cardiotoxicity Profile Limited data; not a primary reported characteristic in available literature [1] Well-established, dose-dependent limitation [2] [3]
Type of Cardiotoxicity Information not available in search results Type I (irreversible); can manifest acutely or years later as chronic heart failure [4] [5]

| Key Molecular Pathways in Toxicity | Information not available in search results | • Oxidative stress & mitochondrial dysfunction • Calcium dysregulation & Cx43 pathway impairment • Cellular senescence & apoptosis • Impaired DNA damage repair [6] [4] [3] | | Clinical Status | Investigational; Phase I/II trials for Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) [1] | FDA-approved for wide range of solid and hematologic cancers [3] |

Experimental Insights and Proposed Mechanisms

The stark difference in cardiotoxicity profiles is rooted in their distinct biological mechanisms.

Mechanism of Doxorubicin-Induced Cardiotoxicity

Decades of research have mapped out the complex pathways through which doxorubicin damages the heart. The diagram below synthesizes these key mechanisms from recent studies.

G cluster_primary Primary Insults cluster_cellular Cellular Consequences cluster_outcomes Toxic Outcomes DOX Doxorubicin (DOX) Top2B Inhibition of Topoisomerase IIβ (TOP2B) DOX->Top2B  Inhibits Iron Iron Chelation & Redox Cycling DOX->Iron  Triggers Intercalation DNA Intercalation DOX->Intercalation  Causes DNA_Damage DNA Double-Strand Breaks Top2B->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Iron->ROS Intercalation->DNA_Damage Senescence Cellular Senescence & Apoptosis DNA_Damage->Senescence  Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria  Damages Apoptosis Myocyte Death Mitochondria->Apoptosis  Promotes Calcium Calcium Dysregulation Arrhythmia Electrical Arrhythmias Calcium->Arrhythmia  Leads to HF Heart Failure Senescence->HF Cumulative effect Apoptosis->HF Leads to Fibrosis Myocardial Fibrosis Fibrosis->HF Contributes to

Key experimental models used to study these mechanisms include:

  • In Vitro Models: Using isolated human cardiomyocytes derived from induced pluripotent stem cells (hiPSC-CMs) to study autophagy, apoptosis, and ROS production [7].
  • In Vivo Models: Rat models of doxorubicin-induced cardiomyopathy to study structural changes like myocardial fibrosis, conduction slowing, and mitochondrial calcium overload [6] [5].
  • Human Studies: Autopsy studies of patients who died from anthracycline-induced heart failure, revealing senescent cardiac progenitor cells and extensive DNA damage in the heart tissue [5].
Mechanism of Voreloxin's Anticancer Action

Voreloxin is a synthetic quinolone derivative that also targets topoisomerase II, but its interaction is described as site-selective, leading to different cellular effects [1]. Its primary research focus is on overcoming resistance in Acute Myeloid Leukemia (AML), particularly in combination with other agents, without significant emphasis on cardiotoxicity in the available literature [1].

Research and Development Implications

For researchers in drug development, the comparison highlights critical considerations:

  • Therapeutic Index: Voreloxin represents an effort to develop non-anthracycline Topoisomerase II inhibitors that may separate antitumor efficacy from severe, irreversible cardiotoxicity.
  • Mechanistic Specificity: The proposed site-selective action of voreloxin on Topoisomerase II, in contrast to doxorubicin's broader inhibition (particularly of the Top2β isoform in the heart), is a key hypothesis for its potentially safer profile [1] [3].
  • Data Gap: A definitive cardiotoxicity profile for voreloxin will require more comprehensive pre-clinical assessment in relevant cardiac models and careful monitoring in ongoing clinical trials.

References

Voreloxin activity P-gp overexpressing multidrug resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin's Activity in Multidrug Resistant Cells

The key findings on voreloxin's interaction with P-gp mediated multidrug resistance are detailed in the following table.

Aspect Experimental Findings on Voreloxin
P-gp Substrate Status Is not a P-gp substrate [1].
Efficacy in P-gp Overexpressing Models Active in the p53-null K562 cell line, which is a model for multidrug resistance (including P-gp overexpression) [1].
Primary Mechanism of Action Intercalates DNA and inhibits topoisomerase II, causing replication-dependent, site-specific double-stranded DNA damage, G2 cell cycle arrest, and apoptosis [1].
Synergistic Potential Shows synergism with cytarabine (Ara-C) in primary AML samples [1].

Detailed Experimental Evidence and Protocols

The primary evidence for voreloxin's ability to overcome P-gp mediated resistance comes from a 2010 study published in Haematologica [1].

  • Cell Models Used: The study used the K562 myeloid cell line, a well-established model for studying multidrug resistance. The p53-null status of this cell line is significant, as it indicates that voreloxin's action is not dependent on the p53 tumor suppressor pathway, which is often compromised in resistant cancers [1].
  • Viability and Cytotoxicity Assay:
    • Protocol: In vitro toxicity was assessed over 48 hours using an MTS cell proliferation assay. Cells were treated with a range of voreloxin concentrations (31.25 nM to 4 μM). The absorbance was read by spectrophotometry at 490 nm, and the percentage of viable cells was calculated relative to untreated controls. The Lethal Dose 50 (LD50) was calculated using specialized software [1].
    • Outcome: The study reported a mean LD50 for primary AML blasts, and critically, demonstrated that voreloxin was active in the K562 cell line, suggesting its efficacy is maintained irrespective of P-gp status [1].
  • Apoptosis Detection via Flow Cytometry:
    • Protocol: Cells were treated with voreloxin and incubated for 48 hours. Apoptosis was measured using an Annexin V-FITC kit. Cells were washed, resuspended in binding buffer, and stained with Annexin V-fluorescein thiocyanate and propidium iodide (PI). Data was acquired on a flow cytometer. A separate assay using PhiPhiLux G1D2 substrate was also employed to detect the activation of caspase-3, a key enzyme in the apoptosis cascade [1].
    • Outcome: Apoptosis was shown to increase in a dose-dependent manner upon voreloxin treatment [1].
  • Mechanism Confirmation via DNA Relaxation Assay:
    • Protocol: This assay directly confirms topoisomerase II inhibition. Isolated topoisomerase IIα was incubated in a reaction buffer with supercoiled DNA. The ability of the enzyme to relax the supercoiled DNA is visualized through gel electrophoresis. Inhibition of this relaxation by voreloxin confirms it as a direct target [1].

Mechanism of Action and Positioning Among Alternatives

Voreloxin's primary mechanism involves DNA intercalation and topoisomerase II inhibition, leading to irreversible double-strand breaks and apoptosis [1]. Its classification as a "first-in-class anti-cancer quinolone derivative" distinguishes it from other topoisomerase II inhibitors like etoposide [1].

The following diagram illustrates the key mechanisms by which voreloxin acts and how it avoids P-gp mediated resistance, based on the experimental data.

G Voreloxin Voreloxin DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation P_gp_Efflux P-gp Efflux Pump Voreloxin->P_gp_Efflux Not a substrate TopoII_Poison Topoisomerase II Inhibition (Poison) DNA_Intercalation->TopoII_Poison DSB_Formation Double-Strand Break (DSB) Formation TopoII_Poison->DSB_Formation G2_Arrest Cell Cycle Arrest in G2 Phase DSB_Formation->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis Chemo_Export Reduced Intracellular Drug Concentration P_gp_Efflux->Chemo_Export Resistance Multidrug Resistance (MDR) Chemo_Export->Resistance

This visual summary shows that voreloxin's unique property of not being a P-gp substrate allows it to bypass a major resistance mechanism and effectively trigger cell death.

Summary for Researchers

For researchers and drug development professionals, the data presents a compelling case for voreloxin:

  • Key Advantage: The most significant finding is that voreloxin's chemical structure allows it to avoid recognition by the P-gp efflux pump. This is a major advantage over many conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) whose efficacy is severely limited by P-gp-mediated MDR [1].
  • Confirmed Mechanism: Its activity as a topoisomerase II poison and inducer of DNA damage is well-established through specific biochemical and cellular assays [1].
  • Combination Potential: The observed synergy with cytarabine in primary AML samples suggests that voreloxin is a promising candidate for combination regimens, which are standard in oncology to improve efficacy and overcome resistance [1].

References

Voreloxin combination ERK2 inhibitor VX-11e synergistic

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Synergy Assessment

The following key methodologies are used to evaluate the combination of VX-11e and voreloxin, based on a 2019 study that investigated this combination on several human leukemia cell lines (MOLM-14, K562, REH, MOLT-4) [1] [2].

  • Cell Culture: The leukemia cell lines were maintained in RPMI-1640 GlutaMax medium, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml). Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Drug Treatment for Combination Studies: To evaluate drug interactions, cells were treated for 24 hours with VX-11e and voreloxin, both alone and in combination. The combinations were prepared at fixed ratios based on the pre-determined IC₅₀ values (the concentration that inhibits 50% of cell growth) for each drug and each cell line [1].
  • Analysis of Drug Interaction: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. This quantitative method defines:
    • CI < 0.9 as synergistic
    • CI = 0.9-1.1 as additive
    • CI > 1.1 as antagonistic [1]
  • Cell Proliferation Assay: Proliferation was assessed using the Muse Ki67 Proliferation Kit. Cells were fixed, permeabilized, and stained with a fluorescent antibody against the Ki-67 protein, a cellular marker for proliferation. The percentage of proliferating (Ki-67 positive) cells was quantified using a Muse Cell Analyzer [1].
  • Apoptosis Assay: Apoptotic cells were analyzed using the Muse Annexin V and Dead Cell Kit. This assay uses Annexin V to detect phosphatidylserine on the external membrane of apoptotic cells and 7-AAD as a marker for dead cells. The population of live, early apoptotic, late apoptotic, and dead cells was quantified [1].
  • Western Blotting: To investigate the molecular mechanism of synergy, protein expression was analyzed. After cell lysis, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against survivin, p21, NF-κB p105/p50, and β-actin (as a loading control). Protein bands were visualized using a chemiluminescence substrate and quantified [1].

Summary of Key Experimental Findings

The experimental data demonstrates that the combination of VX-11e and voreloxin has a synergistic anti-leukemia effect across multiple cell lines, mediated by specific molecular changes.

The table below summarizes the synergistic and molecular effects observed in the study [1]:

Cell Line Type of Leukemia Combination Index (CI) Profile Key Molecular Changes (Combination Treatment)
MOLM-14 Acute Myeloid Leukemia (AML) Synergistic over a wide concentration range ↑ p21 expression; ↓ survivin and NF-κB expression
REH Acute B-cell Lymphoblastic Leukemia (ALL) Synergistic over a wide concentration range ↑ p21 expression; ↓ survivin and NF-κB expression
MOLT-4 Acute T-cell Lymphoblastic Leukemia (ALL) Synergistic over a wide concentration range ↑ p21 expression; ↓ survivin and NF-κB expression
K562 Chronic Myeloid Leukemia (CML) Predominantly additive effects No significant changes in p21, survivin, or NF-κB

Signaling Pathway and Mechanism of Action

The synergistic effect is attributed to the concurrent targeting of the Ras/Raf/MEK/ERK signaling pathway and DNA integrity. The diagram below illustrates the proposed mechanism.

G GrowthSignal Growth Factor Signal RasRaf Ras/Raf/MEK Upstream Pathway GrowthSignal->RasRaf ERK2 ERK2 (Activated) RasRaf->ERK2 TranscriptionFactors Transcription Factors (e.g., ELK1) ERK2->TranscriptionFactors TopoII Topoisomerase II (DNA Regulation) ERK2->TopoII Phosphorylates CellProcesses Cell Proliferation & Survival TranscriptionFactors->CellProcesses DNAHealth DNA Integrity TopoII->DNAHealth DNAHealth->CellProcesses VX11e VX-11e (ERK2 Inhibitor) VX11e->ERK2 Inhibits p21 ↑ p21 Expression (Cell Cycle Arrest) VX11e->p21 Combined Effect SurvivinNFkB ↓ Survivin, ↓ NF-κB (Reduced Survival) VX11e->SurvivinNFkB Combined Effect Voreloxin Voreloxin (Topo II Inhibitor) Voreloxin->TopoII Inhibits Voreloxin->p21 Combined Effect Voreloxin->SurvivinNFkB Combined Effect Apoptosis Induction of Apoptosis p21->Apoptosis SurvivinNFkB->Apoptosis

The diagram shows how VX-11e and voreloxin target two different but interconnected cellular processes [1] [3]:

  • VX-11e directly inhibits ERK2, a key kinase in the Ras/Raf/MEK/ERK pathway that promotes cell proliferation and survival. ERK2 also phosphorylates and regulates topoisomerase II activity [3].
  • Voreloxin inhibits topoisomerase II, an enzyme critical for DNA replication and transcription. This causes DNA damage and cell cycle arrest [1].
  • The combined inhibition leads to a synergistic increase in the cell cycle regulator p21 and a decrease in the anti-apoptotic proteins survivin and NF-κB, ultimately driving leukemia cells into apoptosis [1].

Conclusion for Research and Development

References

Voreloxin anthracycline-resistant preclinical models activity

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin's Mechanism and Resistance Overview

The core reason for voreloxin's activity in resistant models lies in its unique characteristics compared to anthracyclines. The following table outlines the key mechanistic differences.

Feature Voreloxin Anthracyclines (e.g., Doxorubicin)
Chemical Class Quinolone derivative (Naphthyridine core) [1] Anthracycline [1]
Primary Mechanism DNA intercalation and topoisomerase II inhibition [1] DNA intercalation and topoisomerase II inhibition [1]
DNA Damage Site-selective double-strand breaks at GC-rich regions [1] [2] Non-selective double-strand breaks; also causes DNA adducts and cross-links [2]
P-gp Substrate No [1] Yes [1]
ROS Generation Minimal [2] Significant; contributes to cardiotoxicity [2]
Key Resistance Bypass Effective in models resistant to anthracyclines [1] [2] Subject to common resistance mechanisms (e.g., P-gp efflux) [1]

The flow diagram below illustrates the sequence of voreloxin's mechanism and how it overcomes resistance.

VoreloxinMechanism Start Voreloxin Administration Step1 Cellular Uptake Start->Step1 Step2 Not a P-gp Substrate Step1->Step2 Step3 DNA Intercalation Step2->Step3 Step4 Inhibition of Topoisomerase II Step3->Step4 Step5 Site-Selective DNA Double-Strand Breaks (DSBs) Step4->Step5 Step6 DNA Damage in G2/M Phase Step5->Step6 Step7 Activation of Homologous Recombination Repair (HRR) Step6->Step7 Step8 G2 Arrest and Apoptosis Step7->Step8 Outcome Cell Death in Anthracycline-Resistant Models Step8->Outcome

Activity in Preclinical Models and Combinations

Evidence for voreloxin's efficacy extends beyond a single mechanism to successful activity in resistant cell lines and synergistic drug combinations.

Model/Context Experimental Finding Implication
General Anthracycline-Resistant Models Activity reported in preclinical models with resistance to anthracyclines [1]. Demonstrates potential for treating resistant cancers.
P-gp Expressing Cells Not a substrate for the P-gp efflux pump [1]. Overcomes a major common resistance pathway to anthracyclines.
Combination with Cytarabine Showed additive or synergistic activity in human leukemia cell lines (HL-60, MV4-11) [1]. Supports clinical combination strategy for AML.
Combination with ERK2 Inhibitor (VX-11e) Synergistic anti-proliferative and pro-apoptotic effects in leukemia cells (MOLM-14, REH) [3]. Suggests potential for use with targeted signaling inhibitors.

Detailed Experimental Protocols

The key experiments that demonstrated voreloxin's activity used standardized, robust methodologies. The workflow for a typical in vitro combination study is shown below.

ExperimentalWorkflow Step1 Cell Culture and Seeding (Use relevant leukemia cell lines e.g., HL-60, MV4-11) Step2 Drug Treatment (Voreloxin and/or cytarabine at fixed ratio based on IC50) Step1->Step2 Step3 Incubation (72 hours) Step2->Step3 Step4 Viability Assay (CellTiter-Glo Luminescent Assay) Step3->Step4 Step5 Data Analysis (Non-linear regression for IC50 Calculation of Combination Index (CI)) Step4->Step5

  • Cell Viability and Combination Index (CI) Assay [1]: Human leukemia cell lines (e.g., HL-60, MV4-11, CCRF-CEM) are seeded in 96-well plates. Cells are treated with serial dilutions of voreloxin and/or another drug (e.g., cytarabine) for 72 hours. Cell viability is measured using a luminescent assay like CellTiter-Glo. Dose-response curves are plotted, and IC50 values are calculated. The Combination Index (CI) is determined using the method of Chou-Talalay, where CI < 0.85 indicates synergy, CI 0.85-1.2 indicates additivity, and CI > 1.2 indicates antagonism [1] [3].
  • DNA Damage and Repair Analysis [2]: Cells (e.g., MO59K glioma cells) are treated with voreloxin or a control (e.g., doxorubicin) for several hours. DNA double-strand breaks are detected and quantified by immunostaining for γH2AX (a biomarker for DSBs) and measuring fluorescence intensity per nucleus. To study the repair pathway, techniques like pulsed-field gel electrophoresis (PFGE) can be used to analyze DNA fragmentation patterns.

Key Insights for Research and Development

  • Targeting HRR Deficiency: The critical role of Homologous Recombination Repair (HRR) in repairing voreloxin-induced damage suggests a potential synthetic lethality strategy. Voreloxin could be highly effective against tumors with inherent or acquired HRR deficiencies [2].
  • Synergistic Potential: Voreloxin's synergy with cytarabine and targeted agents like ERK2 inhibitors provides a strong rationale for combination regimens. This can help overcome resistance and improve therapeutic efficacy [1] [3].
  • Differentiated Safety Profile: Its low potential as a P-gp substrate and minimal induction of reactive oxygen species (ROS) may translate to a safer profile compared to anthracyclines, particularly reduced risk of off-target organ toxicity like cardiotoxicity [1] [2].

References

Voreloxin broad panel cancer cell lines IC50 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin IC50 Across Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) of voreloxin, which represents the drug concentration required to reduce cell proliferation by 50% in various experimental models [1] [2] [3].

Cancer Type Model / Cell Line Reported IC50 (or LD50) Experimental Context
Broad Panel (Solid Tumors) 11 various tumor cell lines (unspecified) 0.04 - 0.97 µM [1] In vitro cytotoxicity (MTT assay)
Acute Myeloid Leukemia (AML) Primary blasts (n=88 patients) 2.30 µM (± 1.87) (LD50) [2] In vitro cell viability (MTS assay)
Glioblastoma (GBM) 13 human glioma cell lines 12.8 nM - 260.5 nM [3] In vitro cell viability (Clonogenic survival assay)
Leukemia (In vitro) CCRF-CEM (ALL), MV4-11 (AML), HL-60 (APL) Varied by cell line (see [4]) In vitro cell viability (CellTiter-Glo assay)
Drug-Resistant Models Cell lines overexpressing P-glycoprotein (P-gp) or with reduced topoisomerase II Activity similar to parent, non-resistant lines [1] In vitro cytotoxicity

Key Experimental Methodologies

The IC50 data in the table above were generated using standardized, robust experimental protocols. Here are the details of the key methodologies cited.

  • Cell Viability/Viability Assays: These are colorimetric or luminescent assays that measure the activity of cellular enzymes to determine the number of viable cells.

    • MTT Assay: This method measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells [1]. The absorbance of the formazan solution is quantified, and the percentage of viable cells is calculated relative to an untreated control [5].
    • MTS Assay: Similar to MTT, it uses a different tetrazolium compound (MTS) that produces a water-soluble formazan product, read by spectrophotometry [2].
    • CellTiter-Glo Assay: This is a luminescent method that quantifies the amount of ATP present, which directly correlates with the number of metabolically active cells [4].
  • Clonogenic Survival Assay: This technique measures the ability of a single cell to proliferate and form a colony after drug treatment. It is considered a gold standard for assessing the long-term cytotoxic effects of anti-cancer agents, particularly for radiation and chemotherapeutics [3].

  • Synergy Studies (Combination Index): To evaluate the effect of drug combinations (e.g., voreloxin with cytarabine), the Combination Index (CI) is often calculated using the median-effect method of Chou and Talalay. A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates additivity, and CI > 1.1 indicates antagonism [2] [4]. Studies have shown that voreloxin and cytarabine are synergistic in most primary AML samples tested [2].

Voreloxin's Mechanism of Action

The following diagram illustrates the mechanism by which voreloxin induces cell death, as established in biochemical and cell-based studies [6].

G Voreloxin Mechanism of Action Voreloxin Voreloxin DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation TopoII_Poisoning Inhibition of Topoisomerase II (Topo II Poisoning) DNA_Intercalation->TopoII_Poisoning DSBs Site-Selective DNA Double-Strand Breaks (DSBs) TopoII_Poisoning->DSBs Cell_Cycle_Arrest Cell Cycle Arrest in G2 Phase DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Interpretation and Therapeutic Implications

The provided data and mechanisms highlight several key points relevant for research and development.

  • Broad-Spectrum Activity: The IC50 values demonstrate that voreloxin has potent, nanomolar to low-micromolar anti-proliferative activity across a wide range of human cancers, including solid tumors and hematological malignancies [1] [3].
  • Overcoming Drug Resistance: A critical finding is that voreloxin retains its activity in cell lines with common resistance mechanisms, such as P-glycoprotein (P-gp) overexpression and reduced topoisomerase II levels. This suggests its potential utility in treating aggressive, drug-resistant cancers [1] [6].
  • Synergy with Cytarabine: The consistent observation of synergy between voreloxin and cytarabine (Ara-C) in AML models provided a strong rationale for this combination in clinical trials for leukemia [2] [4].
  • Distinct Mechanism: Voreloxin represents a first-in-class anticancer quinolone derivative. Its mechanism, involving DNA intercalation and topoisomerase II poisoning, is distinct from other classes of topoisomerase II inhibitors like the anthracyclines and epipodophyllotoxins, which may contribute to its differentiated efficacy and toxicity profile [6].

References

Voreloxin topoisomerase II inhibitor selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin (Vosaroxin) at a Glance

Voreloxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II (TOP2) poison [1] [2]. Its proposed mechanism involves DNA intercalation and inhibition of TOP2, leading to site-selective DNA double-strand breaks and apoptosis [1] [2].

The table below summarizes the key characteristics of Voreloxin/Vosaroxin for which experimental data is available:

Property Experimental Data & Findings
Mechanism TOP2 poison; DNA intercalator [1] [2].
DNA Targeting Site-selective, targets GC-rich regions [1].
P-gp Substrate No (key differentiator from anthracyclines); active in anthracycline-resistant models [1].
In Vitro Cytotoxicity (IC₅₀) Demonstrated in leukemia cell lines (HL-60, MV4-11, CCRF-CEM); activity enhanced in combination with cytarabine [1].
In Vivo Efficacy Bone marrow ablation in mouse model; reversible myelosuppression [1].
Clinical Activity (Phase Ib) In relapsed/refractory acute leukemia: 5/73 patients achieved CR/CRp; 11 achieved MLFS [2].
Pharmacokinetics (Clinical) Low clearance (2 L/h/m²), long terminal half-life (~25h), dose-proportional exposure, non-renal clearance [1] [2].
Primary Toxicities Myelosuppression, febrile neutropenia, reversible gastrointestinal symptoms, stomatitis [2].

Key Experimental Protocols for Voreloxin

For researchers aiming to replicate or benchmark studies, here are the methodologies from key publications.

  • In Vitro Cell Viability Assay [1]: Human leukemia cell lines (e.g., HL-60, MV4-11) are seeded in 96-well plates. Voreloxin is serially diluted in growth media and added to cells. After incubation, cell viability is quantified using the CellTiter-Glo Luminescent Cell Viability Assay. IC₅₀ values are determined using non-linear regression of a sigmoidal dose-response curve.
  • In Vivo Bone Marrow Ablation Model [1]: CD-1 female mice are administered Voreloxin intravenously (e.g., 10 or 20 mg/kg on days 0 and 4). Peripheral white blood cell and platelet counts are tracked over time to assess marrow impact and recovery. Bone marrow sections from femurs are stained with H&E for histological examination of cellularity.
  • Pharmacodynamic (PD) Marker Detection [2]: To confirm target engagement and DNA damage in a clinical trial, peripheral blood blasts from patients were collected pre-dose and 2 hours post-Voreloxin infusion. Cells were stained with an antibody against phosphorylated H2AX (γH2AX) and analyzed by flow cytometry to quantify the percentage of blasts exhibiting DNA damage.

The Frontier of TOP2 Isoform Selectivity

While Voreloxin's selectivity between TOP2α and TOP2β isoforms is not explicitly detailed in the available literature, this is an area of intense research. The following diagram illustrates the mechanism of a novel, beta-selective catalytic inhibitor, highlighting a potential axis for future drug comparison.

Topo2Inhibition Anthracycline Anthracycline Topo2A Topo2A Anthracycline->Topo2A Poisons Topo2B Topo2B Anthracycline->Topo2B Poisons CancerCellDeath CancerCellDeath Topo2A->CancerCellDeath Cardiotoxicity Cardiotoxicity Topo2B->Cardiotoxicity Topobexin Topobexin Topobexin->Topo2B Catalytic Inhibits Topobexin->Cardiotoxicity Protects Against

The quest for isoform-selective inhibitors is driven by the need to separate anticancer efficacy from side effects like anthracycline-induced cardiotoxicity, which is linked to TOP2B poisoning in cardiomyocytes [3]. A recent breakthrough identified Topobexin, which allosterically targets the ATPase domain and shows selectivity for TOP2B over TOP2A, demonstrating cardioprotection in animal models [3]. This represents a different approach from Voreloxin, which is a poison rather than a catalytic inhibitor.

Interpretation of Available Data

  • Voreloxin's Selectivity Profile: The available data clearly differentiate Voreloxin from anthracyclines based on its distinct chemical scaffold, non-P-gp substrate status, and site-selective DNA damage [1]. However, direct, head-to-head experimental data comparing its potency and selectivity for TOP2α versus TOP2β against a broad panel of other TOP2 poisons (like etoposide or doxorubicin) is not present in the searched literature.
  • Focus for Comparison: When creating a comparison guide, the most robust publicly available differentiators for Voreloxin are its pharmacokinetic profile, resistance mechanism bypass (non-P-gp), and clinical safety and efficacy data from early-phase trials [1] [2].

I hope this structured compilation of data and experimental details provides a solid foundation for your objective comparison guide. The field of TOP2 inhibition is advancing, particularly in the area of isoform selectivity, which may provide new benchmarks for future comparative analyses.

References

Voreloxin Efficacy in Preclinical In Vivo Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the anti-tumor activity of Voreloxin from the referenced study. The models are categorized by tumor type for clarity. In these experiments, tumors were grown to approximately 150 mm³ before treatment, and activity was measured by the tumor growth inhibition rate (IR). A single intravenous dose of Voreloxin at 20 mg/kg was a common regimen [1].

Tumor Category Specific Model Model Type Reported Efficacy (Tumor Growth Inhibition)
Solid Tumors KB Nasopharyngeal Carcinoma Xenograft 86% IR [1]
Breast Cancer Xenograft Potent activity (63-88% IR range) [1]
Ovarian Cancer Xenograft Potent activity (63-88% IR range) [1]
Colon Cancer Xenograft Potent activity (63-88% IR range) [1]
Lung Cancer Xenograft Potent activity (63-88% IR range) [1]
Gastric Cancer Xenograft Potent activity (63-88% IR range) [1]
Melanoma Xenograft Potent activity (63-88% IR range) [1]
Hematologic Tumors Hematologic Tumor Models (2 models) Xenograft Potent activity [1]
Drug-Resistant Models Multidrug Resistant Models (3 models) Xenograft Potent activity [1]
Murine Syngeneic Models Colon 26 Syngeneic Potent activity [1]
Lewis Lung Carcinoma Syngeneic Potent activity [1]
M5076 Ovarian Sarcoma Syngeneic Potent activity [1]

Experimental Protocols for Key Studies

Understanding the methodology is crucial for evaluating experimental data. Here are the protocols from the core preclinical and mechanistic studies.

  • In Vivo Efficacy Study (Cancer Chemotherapy and Pharmacology, 2009) [1]

    • Animals and Models: Mice were implanted with a panel of 16 xenograft and 3 syngeneic tumor models.
    • Tumor Measurement: Tumors were allowed to establish to ~150 mm³ before treatment initiation.
    • Dosing: Voreloxin was administered intravenously. A dose-escalation and schedule-finding study in the KB xenograft model established an optimal regimen of 20 mg/kg administered weekly for five doses.
    • Efficacy Assessment: The primary metric was the tumor growth inhibition rate (IR), calculated as: [1 - (average tumor weight in treated group / average tumor weight in control group)] x 100%. Induction of apoptosis in tumors was also evaluated by measuring caspase-3 activation.
  • Mechanism of Action Study in AML (Haematologica, 2015) [2]

    • Cell Culture: Primary AML blasts and myeloid cell lines were maintained in RPMI-1640 medium supplemented with fetal bovine serum.
    • Cytotoxicity Assay (LD₅₀): Cell viability was measured after 48 hours of Voreloxin exposure using an MTS assay. The lethal dose for 50% of cells (LD₅₀) was calculated.
    • Synergy Assay: synergy with cytarabine was assessed by treating cells with each agent alone and in combination at a fixed ratio (1:2 Voreloxin:cytarabine). The Combination Index (CI) was calculated using the method of Chou and Talalay, where CI < 1 indicates synergy.
    • Apoptosis & Cell Cycle: measured by Annexin V/propidium iodide staining and flow cytometry after 48-hour drug treatment. Caspase-3 activation was detected using a fluorescent substrate.
    • DNA Relaxation Assay: Isolated topoisomerase IIα was incubated with supercoiled pBR322 DNA and Voreloxin. Inhibition of Topo II activity prevents DNA relaxation, visualized by gel electrophoresis.

Voreloxin's Mechanism of Action and Signaling Pathway

Voreloxin is a first-in-class naphthyridine analog. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to replication-dependent, site-specific DNA damage [1] [2]. The sequence of events is outlined below.

G Start Voreloxin Administration (Intravenous) Step1 1. DNA Intercalation and Topoisomerase II Poisoning Start->Step1 Step2 2. Stabilization of Topoisomerase II-DNA Complex Step1->Step2 Step3 3. Generation of Double-Stranded DNA Breaks Step2->Step3 Step4 4. Replication-Dependent DNA Damage Step3->Step4 Step5 5. Cell Cycle Arrest in G2 Phase Step4->Step5 Step6 6. Activation of DNA Damage Checkpoints Step5->Step6 Step7 7. Mitochondrial Apoptotic Pathway Step6->Step7 Step8 8. Caspase-3 Activation Step7->Step8 End Apoptosis (Cell Death) Step8->End

Key Research Insights for Voreloxin

  • Overcoming Drug Resistance: Voreloxin demonstrated potent activity in tumor models with multidrug resistance, including those overexpressing P-glycoprotein (P-gp) or with reduced topoisomerase levels, as it is not a P-gp substrate [1].
  • Synergy in AML: In vitro studies on Acute Myeloid Leukemia (AML) cells showed strong synergy between Voreloxin and cytarabine (mean Combination Index of 0.79), which supported subsequent clinical trials of this combination [2] [3].
  • p53-Independent Action: Voreloxin was shown to be effective in p53-null cell lines, indicating its apoptosis-inducing mechanism does not rely on p53 signaling, a common resistance pathway in cancers [2].

References

Voreloxin clinical activity platinum-resistant ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Voreloxin Clinical Data at a Glance

The table below summarizes the key efficacy and safety findings from the Phase 2 clinical trials of voreloxin.

Trial Feature 48 mg/m² Cohort (Q3W) 60 mg/m² Cohort (Q4W)
Dosing Schedule Every 3 weeks [1] Every 4 weeks [1]
Number of Evaluable Patients 65 patients [1] 32 patients (preliminary) [1]
Objective Response Rate (ORR) 10.8% (7/65: 2 Complete Responses, 5 Partial Responses) [1] 9.4% (3/32: 1 Complete Response, 2 Partial Responses) [1]
Disease Control Rate (DCR) 46% (Stable Disease ≥90 days + ORR) [1] Data not yet mature [1]
Median Progression-Free Survival (PFS) 82 - 91 days (approx. 11.7 - 13 weeks) [1] [2] Not reported
Common Grade 3/4 Toxicity Reversible neutropenia; febrile neutropenia incidence <10% [1] [2] Reversible neutropenia; febrile neutropenia incidence <10% [1]

Experimental Protocols of Key Studies

The clinical data for voreloxin was generated through the following trial designs:

  • Study Design: An open-label, multi-center Phase 2 clinical trial [1].
  • Patient Population: Women with recurrent platinum-resistant epithelial ovarian cancer. Platinum resistance was defined as disease progression within six months of completing a platinum-based therapy [1] [2].
  • Intervention: Voreloxin was administered intravenously as a single agent. The study evaluated different dosing schedules, primarily 48 mg/m² every three weeks and 60 mg/m² every four weeks [1].
  • Primary Endpoints: Efficacy was measured by Objective Response Rate (ORR) and Progression-Free Survival (PFS) according to GOG-RECIST criteria. Safety was assessed by the incidence and severity of adverse events [1] [2].

Voreloxin's Mechanism of Action

Voreloxin is a first-in-class anticancer agent with a unique mechanism. The following diagram illustrates how it targets cancer cells.

g cluster_0 Nucleus Voreloxin Entry\ninto Cell Voreloxin Entry into Cell Nucleus Nucleus Voreloxin Entry\ninto Cell->Nucleus a 1. DNA Intercalation Voreloxin Entry\ninto Cell->a Molecular Action b 2. Topoisomerase II Poisoning Voreloxin Entry\ninto Cell->b Molecular Action c Site-Selective DNA Double-Strand Breaks a->c b->c Replication-Dependent\nDNA Damage Replication-Dependent DNA Damage c->Replication-Dependent\nDNA Damage Cell Cycle G2 Arrest Cell Cycle G2 Arrest Replication-Dependent\nDNA Damage->Cell Cycle G2 Arrest Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Cell Cycle G2 Arrest->Apoptosis\n(Programmed Cell Death) Anti-tumor Activity Anti-tumor Activity Apoptosis\n(Programmed Cell Death)->Anti-tumor Activity

Voreloxin is a naphthyridine analog that exerts its anti-cancer effect through a dual mechanism within the cell nucleus [3]:

  • DNA Intercalation: The drug molecule inserts itself between DNA base pairs [3].
  • Topoisomerase II Poisoning: It stabilizes the covalent complex between topoisomerase II and DNA, preventing the enzyme from re-ligating DNA strands [3].

This combination results in replication-dependent, site-selective DNA double-strand breaks. The cell detects this severe damage and undergoes irreversible G2 cell cycle arrest, ultimately leading to apoptosis (programmed cell death) [3] [2]. Its unique structure helps it evade common drug resistance pathways like P-glycoprotein efflux, potentially allowing it to work in tumors resistant to other therapies [4].

Contemporary Context: A Modern Agent for Comparison

For a contemporary reference, recent data on TUB-040, a novel Antibody-Drug Conjugate (ADC), was presented at the ESMO 2025 congress. In a Phase 2/2a study for platinum-resistant ovarian cancer:

  • Efficacy: It demonstrated an Objective Response Rate (ORR) of 59% and a Disease Control Rate (DCR) of 96% in patients who had received a median of 4 prior lines of therapy [5].
  • Safety: TUB-040 was generally well-tolerated, with manageable hematologic toxicities and no reports of clinically relevant pneumonitis, ocular toxicity, or neuropathy [5].

This highlights the progress in the field since voreloxin's development.

Conclusion and Key Insights for Professionals

For researchers and drug development professionals, the data on voreloxin reveals several critical points:

  • Clinical Activity: Voreloxin demonstrated modest single-agent activity in a heavily pre-treated, platinum-resistant population, with a disease control rate of about 48% but a response rate around 10% [1].
  • Therapeutic Window: The drug showed a manageable safety profile, primarily characterized by reversible myelosuppression, which supported dose escalation in clinical trials [1] [6].
  • Historical Context and Evolution: Voreloxin's development path illustrates the challenges in oncology drug development. Its mechanism was novel, but the clinical efficacy in ovarian cancer was limited compared to modern agents like TUB-040 [5]. This underscores how target selection (NaPi2b for TUB-040) and drug technology (ADCs) have evolved to improve therapeutic indices.

References

×

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

437.0924530 Da

Monoisotopic Mass

437.0924530 Da

Heavy Atom Count

29

Dates

Last modified: 09-12-2023
[1]. Hoch U, Lynch J, Sato Y et al. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65.
[2]. Hawtin RE, Stockett DE, Byl JA et al. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLoS One. 2010 Apr 15;5(4):e10186.
[3]. Lancet JE, Ravandi F, Ricklis RM et al. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia. Leukemia. 2011 Dec;25(12):1808-14.
[4]. Krug LM, Crawford J, Ettinger DS et al. Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer. J Thorac Oncol. 2011 Feb;6(2):384-6.
[5]. Advani RH, Hurwitz HI, Gordon MS et al. Voreloxin, a first-in-class anticancer quinolone derivative, in relapsed/refractory solid tumors: a report on two dosing schedules. Clin Cancer Res. 2010 Apr 1;16(7):2167-75.
[6]. Study of Vosaroxin or Placebo in Combination With Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia (AML)

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